5-cyclohexylfuran-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-cyclohexylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJHUGZRZHCGQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-cyclohexylfuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for 5-cyclohexylfuran-2-carboxylic acid. Due to the limited availability of direct literature on this specific compound, the methodologies and data presented herein are based on established chemical principles and analogous reactions of furan derivatives.
Synthesis of this compound
A plausible and efficient two-step synthesis of this compound is proposed, commencing with the readily available starting material, methyl 2-furoate. The synthesis involves an initial Friedel-Crafts alkylation to introduce the cyclohexyl moiety, followed by hydrolysis of the methyl ester to yield the desired carboxylic acid.
Step 1: Friedel-Crafts Alkylation of Methyl 2-furoate
The first step of the synthesis is the introduction of a cyclohexyl group at the 5-position of the furan ring of methyl 2-furoate via a Friedel-Crafts alkylation reaction. This reaction is an electrophilic aromatic substitution, a common method for alkylating aromatic systems. In this proposed protocol, cyclohexene is used as the alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of a cyclohexyl carbocation, which then attacks the electron-rich furan ring, preferentially at the C5 position due to the directing effect of the ester group.
Step 2: Hydrolysis of Methyl 5-cyclohexylfuran-2-carboxylate
The second step involves the hydrolysis of the methyl ester group of the intermediate, methyl 5-cyclohexylfuran-2-carboxylate, to the corresponding carboxylic acid. This transformation can be readily achieved under basic conditions, for example, by refluxing with an aqueous solution of sodium hydroxide, followed by acidification.
Below is a diagram illustrating the proposed synthetic workflow:
Experimental Protocols
Synthesis of Methyl 5-cyclohexylfuran-2-carboxylate
-
To a stirred solution of methyl 2-furoate (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise.
-
After stirring for 15 minutes, add cyclohexene (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain methyl 5-cyclohexylfuran-2-carboxylate.
Synthesis of this compound
-
Dissolve methyl 5-cyclohexylfuran-2-carboxylate (1 equivalent) in a mixture of methanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid at 0 °C.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.[1][2][3]
Characterization of this compound
The following table summarizes the predicted characterization data for this compound based on the analysis of structurally related compounds.[2][3]
| Analysis | Predicted Data |
| Appearance | White to off-white solid |
| Melting Point | Not available; expected to be a solid at room temperature. |
| ¹H NMR | δ (ppm): 1.2-2.0 (m, 10H, cyclohexyl-H), 2.9 (m, 1H, cyclohexyl-CH), 6.2 (d, 1H, furan-H), 7.1 (d, 1H, furan-H), 12.5 (br s, 1H, COOH) |
| ¹³C NMR | δ (ppm): 25.5 (cyclohexyl-CH₂), 26.5 (cyclohexyl-CH₂), 34.0 (cyclohexyl-CH₂), 38.0 (cyclohexyl-CH), 108.0 (furan-CH), 120.0 (furan-CH), 145.0 (furan-C), 160.0 (furan-C), 162.0 (C=O) |
| IR (KBr) | ν (cm⁻¹): 3100-2500 (br, O-H stretch), 2930, 2850 (C-H stretch), 1680 (C=O stretch), 1580, 1470 (C=C stretch, furan ring) |
| Mass Spec (EI) | m/z (%): 194 (M⁺), 177 (M⁺ - OH), 149 (M⁺ - COOH), 111 (M⁺ - C₆H₁₁) |
Disclaimer: The synthetic protocols and characterization data provided in this guide are proposed based on established chemical principles and data from analogous compounds. Experimental validation is required to confirm these findings.
References
physicochemical properties of 5-cyclohexylfuran-2-carboxylic acid
An In-depth Technical Guide on the Physicochemical Properties of 5-cyclohexylfuran-2-carboxylic acid
Introduction
This compound is a derivative of furan-2-carboxylic acid, featuring a cyclohexyl substituent at the 5-position of the furan ring. This modification significantly influences its physicochemical properties, such as lipophilicity and molecular weight, which in turn can affect its biological activity and potential applications in drug development and materials science. Furan-based compounds are known for a wide range of biological activities, including antifungal and antibacterial properties.[1][2][3] This technical guide provides a summary of the predicted , detailed experimental protocols for their determination, and visualizations of relevant experimental workflows and biological pathways.
Physicochemical Properties
| Property | Value |
| Chemical Structure | (Structure to be depicted in a chemical drawing tool) |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | This compound |
| SMILES | O=C(O)c1oc(cc1)C1CCCCC1 |
| InChI Key | (To be generated) |
| Predicted Melting Point | (Estimated to be a solid at room temperature) |
| Predicted Boiling Point | > 300 °C (decomposes) |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO. |
| Predicted pKa | ~3.5 - 4.5 |
| Predicted LogP | ~2.5 - 3.5 |
Note: The values presented in this table are predicted or estimated and should be confirmed through experimental validation.
Experimental Protocols
Melting Point Determination
The melting point of a solid organic compound is a crucial physical property for its identification and purity assessment.[5][6]
Methodology:
-
A small amount of the finely powdered this compound is packed into a capillary tube, sealed at one end.[7]
-
The capillary tube is placed in a melting point apparatus, which is heated slowly.[8]
-
The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded as the melting point range.[9]
-
A sharp melting point range (typically within 1-2°C) indicates a high degree of purity.[6]
Solubility Determination
Solubility provides insights into the polarity of a molecule and is a critical parameter in drug development for formulation and bioavailability studies.[10]
Methodology:
-
A small, accurately weighed amount of this compound (e.g., 1-5 mg) is added to a known volume of a solvent (e.g., 1 mL of water, ethanol, or a buffer solution) in a test tube.[11]
-
The mixture is shaken vigorously at a constant temperature.[11]
-
The solubility is determined by visual inspection or by analyzing the concentration of the dissolved compound in the supernatant using techniques like UV-Vis spectroscopy or HPLC.
-
The compound can be classified as soluble, slightly soluble, or insoluble based on the amount that dissolves.[10]
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is the pH at which the acid is 50% ionized.
Methodology (Potentiometric Titration):
-
A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).[12]
-
A calibrated pH electrode is immersed in the solution, which is stirred continuously.[13]
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is gradually added from a burette.[14]
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.[13]
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is its ability to dissolve in fats, oils, and other non-polar solvents. It is a key parameter in predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.[15]
Methodology (Shake-Flask Method):
-
A solution of this compound is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken until equilibrium is reached, allowing the compound to partition between the two phases.
-
The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[15]
-
LogP is the logarithm of the partition coefficient.
Computational Prediction of LogP: Various computational models can predict LogP values based on the molecular structure. These methods are often fragment-based or atom-based.[16][17][18] Fragment-based methods calculate LogP by summing the contributions of different molecular fragments, while atom-based methods sum the contributions of individual atoms.[18][19]
Visualizations
Caption: Workflow for experimental solubility determination.
Caption: Postulated antifungal mechanism of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijabbr.com [ijabbr.com]
- 4. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. pennwest.edu [pennwest.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. almaaqal.edu.iq [almaaqal.edu.iq]
- 10. scribd.com [scribd.com]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pennwest.edu [pennwest.edu]
- 15. acdlabs.com [acdlabs.com]
- 16. Comparison of Predictivities of Log P Calculation Models Based on Experimental Data for 134 Simple Organic Compounds | Semantic Scholar [semanticscholar.org]
- 17. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]
- 18. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docs.chemaxon.com [docs.chemaxon.com]
Technical Guide: Spectroscopic and Analytical Profile of 5-Cyclohexylfuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The spectroscopic characteristics of 5-cyclohexylfuran-2-carboxylic acid have been estimated using established correlation tables and data from similar compounds, including furan-2-carboxylic acid and cyclohexanecarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (in CDCl₃, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~11.0 - 12.0 | Singlet, broad | 1H | -COOH |
| ~7.20 | Doublet | 1H | Furan H3 |
| ~6.25 | Doublet | 1H | Furan H4 |
| ~2.90 | Triplet of triplets | 1H | Cyclohexyl H1' |
| ~1.20 - 2.00 | Multiplet | 10H | Cyclohexyl H2', H3', H4', H5', H6' |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 125 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | -COOH |
| ~160.0 | Furan C5 |
| ~147.0 | Furan C2 |
| ~119.0 | Furan C3 |
| ~108.0 | Furan C4 |
| ~38.0 | Cyclohexyl C1' |
| ~32.5 | Cyclohexyl C2', C6' |
| ~26.5 | Cyclohexyl C4' |
| ~25.8 | Cyclohexyl C3', C5' |
Infrared (IR) Spectroscopy
The IR spectrum is predicted to show characteristic absorptions for the carboxylic acid and the substituted furan ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (from carboxylic acid dimer) |
| ~2930, ~2855 | Strong | C-H stretch (cyclohexyl) |
| ~1700 | Strong | C=O stretch (carboxylic acid)[1] |
| ~1580, ~1470 | Medium | C=C stretch (furan ring) |
| ~1300 | Medium | C-O stretch (carboxylic acid) |
| ~940 | Broad, Medium | O-H bend (out-of-plane, from dimer) |
| ~760 | Strong | C-H bend (furan ring) |
Mass Spectrometry (MS)
The mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns. The molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol .
| m/z | Predicted Fragment |
| 194 | [M]⁺ (Molecular ion) |
| 177 | [M - OH]⁺ |
| 149 | [M - COOH]⁺ |
| 111 | [M - C₆H₁₁]⁺ (Loss of cyclohexyl radical) |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
Experimental Protocols
As no specific synthesis is published, a plausible synthetic route and general characterization protocols are provided.
Hypothetical Synthesis
A potential route to synthesize this compound could involve a Friedel-Crafts acylation of a furan-2-carboxylate ester with cyclohexanecarbonyl chloride, followed by a reduction of the ketone and subsequent hydrolysis of the ester. An alternative is a palladium-catalyzed cross-coupling reaction between a 5-halofuran-2-carboxylate and a cyclohexyl Grignard or boronic acid reagent, followed by ester hydrolysis.
Example Reaction Scheme (Hypothetical):
-
Friedel-Crafts Acylation: React methyl furan-2-carboxylate with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or SnCl₄) in an inert solvent like dichloromethane.
-
Clemmensen or Wolff-Kishner Reduction: The resulting ketone at the 5-position is reduced to a methylene group (to form the cyclohexyl substituent).
-
Ester Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide, followed by acidification.
General Protocol for Spectroscopic Analysis
2.2.1. NMR Sample Preparation:
-
Dissolve 5-10 mg of the purified solid (for ¹H NMR) or 20-50 mg (for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.[2]
-
If necessary, add a small amount of an internal standard like tetramethylsilane (TMS).[2]
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
2.2.2. IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
2.2.3. Mass Spectrometry (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid.[3][4]
-
Volatilize the sample using heat under high vacuum.
-
Bombard the gaseous molecules with a high-energy electron beam to induce ionization and fragmentation.[3][4]
-
Analyze the resulting ions based on their mass-to-charge (m/z) ratio.[5]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound like this compound.
Caption: General workflow for the synthesis and characterization of an organic compound.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
The Multifaceted Biological Activities of Furan Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the therapeutic potential of furan-containing compounds, detailing their diverse biological activities, mechanisms of action, and the experimental methodologies used in their evaluation.
The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant therapeutic properties.[1][2] Its unique electronic and steric properties often contribute to enhanced binding affinity, selectivity, and favorable pharmacokinetic profiles of drug candidates.[3] This technical guide provides a comprehensive overview of the biological activities of furan derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory effects. Detailed experimental protocols, quantitative activity data, and visualizations of key signaling pathways are presented to support researchers and drug development professionals in this dynamic field.
Anticancer Activity of Furan Derivatives
Furan-containing molecules have demonstrated potent cytotoxic and antiproliferative activities against a variety of cancer cell lines.[4][5] Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key enzymes and signaling pathways involved in cancer progression.[3][6]
Quantitative Anticancer Activity Data
The anticancer efficacy of furan derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. A selection of reported IC₅₀ values for various furan derivatives against different cancer cell lines is summarized in Table 1.
| Compound Type | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Furan-based carbohydrazide | 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | HeLa (Cervical) | Not specified, but showed activity | [2] |
| Furanone | 3a | HCT-116 (Colon) | 1.3 | [7] |
| Furanone | 3d | HCT-116 (Colon) | 1.6 | [7] |
| Furan-based triazinone | Compound 7 | MCF-7 (Breast) | 2.96 | [4] |
| Furan-based carbohydrazide | Compound 4 | MCF-7 (Breast) | 4.06 | [4] |
| Chalcone | 7g | A549 (Lung) | 27.7 (µg/ml) | [5] |
| Chalcone | 7g | HepG2 (Liver) | 26.6 (µg/ml) | [5] |
| Furan-2-carboxamide | - | NCI-H460 (Lung) | 0.0029 | [3] |
| Methyl-5-(hydroxymethyl)-2-furancarboxylate derivatives | Amine derivatives | HeLa (Cervical) | 62.37 (µg/mL) | [8] |
Table 1: Selected Anticancer Activities of Furan Derivatives.
Key Signaling Pathways Targeted by Anticancer Furan Derivatives
Several critical signaling pathways involved in cell proliferation, survival, and differentiation are modulated by furan derivatives. Understanding these interactions is crucial for the rational design of targeted cancer therapies.
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and growth, and its aberrant activation is a hallmark of many cancers.[6][9] Certain furan derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[10]
Caption: Furan derivatives can inhibit the PI3K/Akt signaling pathway.
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also implicated in various cancers. Some furan derivatives have been found to modulate the MAPK pathway, contributing to their anticancer effects.
Caption: Furan derivatives can interfere with the MAPK signaling pathway.
Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is a key driver in several cancers, particularly colorectal cancer. Natural compounds and their derivatives have been shown to inhibit this pathway at various levels.[11][12]
Caption: Furan derivatives can modulate the Wnt/β-catenin signaling pathway.
Antimicrobial Activity of Furan Derivatives
Furan derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[13][14][15] The nitrofuran class of antibiotics, for example, has been in clinical use for decades for the treatment of urinary tract infections.[16] The mechanism of action often involves the reduction of the nitro group to reactive intermediates that can damage microbial DNA and other cellular macromolecules.[16]
Quantitative Antimicrobial Activity Data
The antimicrobial potency of furan derivatives is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. A selection of reported MIC values for various furan derivatives against different microbial strains is presented in Table 2.
| Compound Type | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Carbamothioyl-furan-2-carboxamide | 2,4-dinitrophenyl derivative | Various bacteria and fungi | 150.7–295 | [14] |
| Furan derivative | - | E. coli | 200 | [10] |
| Furan derivative | - | B. subtilis | 200 | [10] |
| 2(5H)-Furanone derivative | F131 | S. aureus | 8-16 | [17] |
| 2(5H)-Furanone derivative | F131 | C. albicans | 32-128 | [17] |
| Furanocoumarin | 8-geranyloxy psoralen | S. epidermidis | 100 (mgmL⁻¹) | [13] |
| Furanocoumarin | 8-geranyloxy psoralen | C. krusei | 300 (mgmL⁻¹) | [13] |
| Furanocoumarin | 8-geranyloxy psoralen | C. kefyr | 100 (mgmL⁻¹) | [13] |
Table 2: Selected Antimicrobial Activities of Furan Derivatives.
Anti-inflammatory Activity of Furan Derivatives
Certain furan derivatives have demonstrated significant anti-inflammatory properties.[13] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and the modulation of inflammatory signaling pathways. Natural furan derivatives, in particular, have been shown to exert regulatory effects on cellular activities by modifying pathways like MAPK and PPAR-γ.[13]
Experimental Protocols
To facilitate further research and development of furan derivatives, this section provides detailed methodologies for key experiments cited in this guide.
General Synthesis of Bioactive Furan Derivatives
A common and versatile method for the synthesis of substituted furans is the Paal-Knorr furan synthesis. This method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.
Caption: General workflow for the Paal-Knorr furan synthesis.
Protocol:
-
Reaction Setup: To a solution of the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., toluene, acetic acid), add a catalytic amount of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired furan derivative.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the furan derivative and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][18][19][20][21]
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a series of two-fold serial dilutions of the furan derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the furan derivative that completely inhibits the visible growth of the microorganism.
Conclusion
Furan derivatives represent a rich and diverse class of heterocyclic compounds with a wide spectrum of biological activities. Their proven efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their amenability to synthetic modification, makes them highly attractive scaffolds for modern drug discovery. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable chemical entity. Further exploration of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of novel and more effective furan-based therapeutics.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity [mdpi.com]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 19. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 20. protocols.io [protocols.io]
- 21. researchgate.net [researchgate.net]
In-depth Technical Guide: 5-Cyclohexylfuran-2-Carboxylic Acid - Elucidating the Mechanism of Action
A comprehensive exploration of the molecular interactions, signaling pathways, and pharmacological effects of 5-cyclohexylfuran-2-carboxylic acid for researchers, scientists, and drug development professionals.
Introduction:
This compound is a synthetic organic compound characterized by a central furan ring, a carboxylic acid group at position 2, and a cyclohexyl substituent at position 5. While the precise biological role and mechanism of action of this specific molecule are not extensively documented in publicly available scientific literature, this guide aims to provide a foundational understanding of potential mechanisms based on its structural features and the known activities of similar chemical entities. The furan and carboxylic acid moieties are present in numerous biologically active compounds, suggesting a range of potential molecular targets and cellular effects for this compound.
This document will delve into hypothetical mechanisms of action, supported by data on analogous compounds, and outline detailed experimental protocols that could be employed to elucidate its true biological function.
Hypothesized Mechanisms of Action and Potential Signaling Pathways
Given the absence of direct studies on this compound, we can infer potential mechanisms by examining its key structural components: the carboxylic acid group and the furan ring with a bulky hydrophobic cyclohexyl substituent.
1. Interaction with G-Protein Coupled Receptors (GPCRs), particularly Hydroxycarboxylic Acid Receptors (HCARs):
Many carboxylic acid-containing molecules act as ligands for GPCRs. The Hydroxycarboxylic Acid Receptor (HCAR) family, which includes HCAR1, HCAR2 (GPR109A), and HCAR3 (GPR109B), are activated by endogenous and synthetic carboxylic acids.
-
Signaling Pathway: Activation of HCARs typically leads to the coupling of Gαi/o proteins. This inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels can modulate the activity of Protein Kinase A (PKA) and subsequently influence a variety of downstream cellular processes, including gene expression and metabolic pathways.
Substituted Furan-2-Carboxylic Acids: A Technical Review of Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-2-carboxylic acid, a simple heterocyclic compound, serves as a privileged scaffold in medicinal chemistry and drug discovery. Its five-membered aromatic ring containing an oxygen atom provides a unique electronic and structural foundation that is amenable to a wide range of chemical modifications.[1] The versatility of the furan ring allows for the synthesis of a diverse library of derivatives with varied pharmacological profiles.[1] These derivatives have been investigated for a multitude of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic agents.[2][3][4][5][6] Furan-containing compounds are found in numerous natural products and approved drugs, underscoring their significance.[4][7] For instance, furan-2-carboxylic acid is a critical precursor in the synthesis of nitrofuran antibiotics like nitrofurantoin, antiparasitic agents such as diloxanide furoate, and corticosteroids like mometasone furoate.[4][5] This technical guide provides a comprehensive review of the recent advancements in the synthesis, biological evaluation, and mechanistic understanding of substituted furan-2-carboxylic acid derivatives.
Synthesis Strategies
The chemical tractability of the furan-2-carboxylic acid core allows for diverse substitution patterns. Common strategies involve reactions at the carboxylic acid group, such as amide or ester formation, or electrophilic substitution on the furan ring itself.
A prevalent synthetic approach involves the activation of the carboxylic acid, often with reagents like 1,1'-carbonyldiimidazole (CDI) or thionyl chloride (SOCl₂), followed by coupling with various amines or alcohols to generate a library of amide or ester derivatives.[8][9] This workflow is a cornerstone for creating diverse molecular libraries for screening.
Caption: General workflow for the synthesis of furan-2-carboxamide derivatives.
Another key strategy is the modification of the furan ring itself. For example, bromination of furan-2-carboxylic acid can be achieved to produce precursors for further functionalization, such as in the synthesis of protein tyrosine kinase inhibitors.[9] Additionally, condensation reactions of furan-2-carboxaldehydes with active methylene compounds are used to generate furfurylidene derivatives.[10]
Therapeutic Applications and Biological Activities
Substituted furan-2-carboxylic acids have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development in various disease areas.
Antimicrobial and Antibiofilm Activity
The furan scaffold is a well-established component of antimicrobial agents.[5] Recent research has focused on developing novel derivatives to combat drug resistance. A series of furan-2-carboxamides were designed as bioisosteric replacements for the labile furanone ring found in quorum sensing inhibitors.[8] These compounds demonstrated significant antibiofilm activity against Pseudomonas aeruginosa, with some derivatives reducing biofilm formation by up to 58%.[8] Other studies have shown that 3-aryl-3-(furan-2-yl)propanoic acid derivatives exhibit good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations of 64 µg/mL.[11][12]
Anticancer Activity
Derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been synthesized and evaluated for their cytotoxicity against various cancer cell lines.[7][13] An amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, showed the most potent activity against the HeLa cell line with an IC₅₀ value of 62.37 µg/mL.[7][13] This suggests that the tryptamine moiety and acyl protection of the primary alcohol are important for the cytotoxic activity of the furan ring.[7]
Anti-diabetic Activity
Phenotypic screening has identified furan-2-carboxylic acid derivatives as potent inhibitors of gluconeogenesis, a key pathway elevated in type 2 diabetes mellitus (T2DM).[2] A lead compound, 10v, emerged from structure-activity relationship (SAR) studies, showing improved anti-gluconeogenesis potency and better in vivo efficacy in reducing blood glucose levels in animal models compared to the initial hit.[2] Pharmacokinetic studies of 10v revealed a relatively short half-life and moderate to high oral bioavailability, making it a promising candidate for T2DM treatment.[2]
Caption: Mechanism of action for anti-diabetic furan-2-carboxylic acid derivatives.
Phosphodiesterase 4 (PDE4) Inhibition
A series of 5-phenyl-2-furan derivatives were designed and synthesized as inhibitors of phosphodiesterase type 4 (PDE4), a key enzyme in the inflammatory cascade relevant to asthma and COPD.[3] One compound, 5j, exhibited a lower IC₅₀ value (1.4 µM) against PDE4 than the reference drug rolipram (2.0 µM) and also showed good in vivo activity in animal models of asthma.[3] Molecular docking studies suggested that a methoxy group on the phenyl ring enhances inhibitory activity by interacting with the metal-binding pocket of PDE4B.[3]
Other Activities
-
Hypolipidemic Effects: The parent 2-furoic acid has been shown to lower both serum cholesterol and triglyceride levels in rats, potentially by reducing the activity of key enzymes in lipid synthesis pathways.[14]
-
Antitubercular Potential: 5-Phenyl-furan-2-carboxylic acids have been identified as potential therapeutics for tuberculosis, targeting iron acquisition in mycobacterial species by inhibiting the salicylate synthase MbtI.[15]
Quantitative Biological Data
The following tables summarize key quantitative data from the literature for various substituted furan-2-carboxylic acid derivatives.
Table 1: Anticancer and Antimicrobial Activity
| Compound/Derivative | Target/Cell Line | Activity Type | Value | Reference |
|---|---|---|---|---|
| Methyl-5-(hydroxymethyl)-2-furan carboxylate (1) | S. aureus, B. cereus | MIC | 500.00 µg/mL | [7] |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate (8c) | HeLa Cell Line | IC₅₀ | 62.37 µg/mL | [7][13] |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate (8c) | Pathogenic Bacteria | MIC | 250 µg/mL | [7][13] |
| 3-Aryl-3-(furan-2-yl)propanoic acids | C. albicans, E. coli, S. aureus | MIC | 64 µg/mL | [11] |
| Furan-2-carboxamide (4b) | P. aeruginosa Biofilm | % Inhibition | 58% |[8] |
Table 2: Enzyme Inhibition and Other Activities
| Compound/Derivative | Target Enzyme/Model | Activity Type | Value | Reference |
|---|---|---|---|---|
| Compound 5j (a 5-phenyl-2-furan derivative) | PDE4B | IC₅₀ | 1.4 µM | [3] |
| Rolipram (Reference Drug) | PDE4B | IC₅₀ | 2.0 µM | [3] |
| 2-Furoic Acid | Acute Toxicity in Mice | LD₅₀ (i.p.) | 250 mg/kg |[14] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols extracted from the cited literature.
Synthesis of Furan-2-Carboxamides (General Protocol)
This protocol describes the synthesis of furan-2-carboxamides via an activated intermediate, a common method for generating derivative libraries.[8]
-
Activation of Furan-2-carboxylic acid: Furan-2-carboxylic acid (1.0 eq.) and 1,1'-carbonyldiimidazole (CDI) (1.1-1.5 eq.) are dissolved in anhydrous tetrahydrofuran (THF).
-
The mixture is heated to 45 °C and stirred for 2 hours to form the activated acyl-imidazole intermediate.
-
Coupling Reaction: The desired amine (e.g., 3-aminobenzoic acid, 1.3 eq.) is added to the reaction mixture.
-
The reaction is stirred for 18-20 hours at 45 °C.
-
Work-up and Purification: The THF is removed under vacuum. The residue is redissolved in ethyl acetate (AcOEt) and washed sequentially with aqueous solutions of NaHCO₃ (10%) and HCl (10%).
-
The organic phase is dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the final furan-2-carboxamide derivative.[8]
Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acids
This protocol outlines the hydroarylation of a furan-propenoic acid derivative.[12]
-
Reaction Setup: 3-(Furan-2-yl)propenoic acid (1.0 eq.) is added to a mixture of an arene (e.g., benzene) and a Lewis acid such as AlCl₃ (highest yield reported) at room temperature.
-
The reaction is stirred for 1 hour.
-
Quenching and Extraction: The reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
Purification: The final product, a 3-aryl-3-(furan-2-yl)propanoic acid, is purified from the crude mixture, typically using chromatography.[12]
Biological Assay: Broth Microdilution for MIC Determination
This protocol is a standard method for assessing the antimicrobial activity of new compounds.[11]
-
Stock Solution Preparation: A stock solution of the test furan compound is prepared in neat dimethyl sulfoxide (DMSO).
-
Serial Dilution: Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate culture medium (e.g., Mueller-Hinton broth). Final concentrations typically range from 1 to 256 µg/mL.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (E. coli, S. aureus, or C. albicans).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37 °C for 18-24 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
Conclusion
Substituted furan-2-carboxylic acids represent a highly versatile and valuable class of compounds in drug discovery. The straightforward and robust synthetic methodologies allow for the creation of large, diverse libraries for biological screening. The scaffold has proven effective in yielding potent molecules against a wide array of biological targets, leading to promising leads in antibacterial, anticancer, antidiabetic, and anti-inflammatory research. Future work will likely focus on optimizing the pharmacokinetic and toxicological profiles of these lead compounds, leveraging advanced computational tools for rational design, and exploring novel biological targets to further unlock the therapeutic potential of this remarkable heterocyclic core.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempoint.com [chempoint.com]
- 5. ijabbr.com [ijabbr.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 8. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. glpbio.com [glpbio.com]
- 15. mdpi.com [mdpi.com]
CAS number and chemical structure of 5-cyclohexylfuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-cyclohexylfuran-2-carboxylic acid, a molecule of interest for potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this document focuses on a proposed synthetic pathway, predicted physicochemical properties based on analogous compounds, and an exploration of potential biological activities by drawing parallels with structurally related furan derivatives. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.
Chemical Identity and Predicted Properties
As of the latest literature review, a specific CAS number for this compound has not been assigned, suggesting its status as a novel or non-commercial compound. The chemical structure is presented below:
Chemical Structure:
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of this compound, extrapolated from data available for structurally similar compounds such as 5-methylfuran-2-carboxylic acid and 5-ethylfuran-2-carboxylic acid.
| Property | Predicted Value | Reference Compound(s) |
| Molecular Formula | C₁₁H₁₄O₃ | - |
| Molecular Weight | 194.23 g/mol | - |
| Appearance | White to off-white solid | 5-methylfuran-2-carboxylic acid[1] |
| Melting Point | > 100 °C | 5-ethylfuran-2-carboxylic acid (92 °C)[2][3] |
| Boiling Point | > 250 °C | Extrapolated from similar structures |
| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol), sparingly soluble in water | General solubility of carboxylic acids |
| pKa | ~ 4-5 | Similar to other carboxylic acids |
| LogP | ~ 2.5 - 3.0 | Calculated based on structure |
Proposed Synthetic Pathway
A plausible and efficient synthetic route to this compound involves a two-step process starting from a readily available furan derivative. The proposed pathway consists of a Friedel-Crafts acylation followed by a Wolff-Kishner reduction.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Friedel-Crafts Acylation of Methyl 2-furoate
This procedure is adapted from established methods for the Friedel-Crafts acylation of furan and thiophene.[4][5]
-
Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 2-furoate (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath and add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) (1.1 equivalents), portion-wise while maintaining the temperature.
-
Acylating Agent Addition: Slowly add cyclohexanecarbonyl chloride (1 equivalent) dropwise from the dropping funnel to the stirred reaction mixture.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, methyl 5-(cyclohexanecarbonyl)furan-2-carboxylate, can be purified by column chromatography on silica gel.
Step 2: Wolff-Kishner Reduction of the Ketone Intermediate
This protocol is based on the Huang-Minlon modification of the Wolff-Kishner reduction, which is suitable for many ketones.[6][7][8][9][10]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the methyl 5-(cyclohexanecarbonyl)furan-2-carboxylate intermediate (1 equivalent) in a high-boiling solvent such as diethylene glycol.
-
Reagent Addition: Add potassium hydroxide (KOH) (4-5 equivalents) and hydrazine hydrate (3-4 equivalents) to the solution.
-
Hydrazone Formation: Heat the mixture to 100-120 °C for 1-2 hours to facilitate the formation of the hydrazone.
-
Reduction: Increase the temperature to 190-200 °C to allow for the decomposition of the hydrazone and the reduction of the carbonyl group. Water and excess hydrazine will distill off during this step. Maintain this temperature for 3-5 hours.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water.
-
Acidification and Extraction: Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the carboxylic acid. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude this compound can be further purified by recrystallization.
Potential Biological Activities and Applications
While no specific biological data exists for this compound, the furan-2-carboxylic acid scaffold is present in numerous compounds with a wide range of biological activities. This suggests that the title compound could be a valuable candidate for biological screening.
Antimicrobial and Anticancer Potential
Derivatives of furan-2-carboxylic acid have demonstrated notable antimicrobial and anticancer properties. For instance, certain furan derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[11][12] Additionally, some substituted furans have been investigated for their cytotoxic effects on various cancer cell lines.[11][12] The introduction of a lipophilic cyclohexyl group at the 5-position could potentially enhance cell membrane permeability and interaction with biological targets, thereby modulating these activities.
Enzyme Inhibition
The furan-2-carboxylic acid moiety can act as a bioisostere for other cyclic structures in known enzyme inhibitors. The specific spatial arrangement and electronic properties of the furan ring, combined with the cyclohexyl substituent, could lead to interactions with the active sites of various enzymes, making it a candidate for inhibitor screening programs.
Logical Workflow for Evaluation
The following diagram outlines a logical workflow for the initial investigation and evaluation of this compound.
Caption: Logical workflow for the synthesis, characterization, and biological evaluation.
Conclusion
This compound represents an unexplored molecule with potential for applications in drug discovery and materials science. This guide provides a robust starting point for its investigation, including a detailed, plausible synthetic route and a discussion of its potential biological relevance based on the known activities of related furan derivatives. The provided experimental protocols and logical workflow are intended to facilitate further research into this promising compound. Researchers are encouraged to validate the proposed synthesis and explore the biological and chemical properties of this compound to unlock its full potential.
References
- 1. 2-Furancarboxylic acid, 5-methyl- | C6H6O3 | CID 74710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Et-furan-2-carboxylic acid | 56311-37-6 | GCA31137 [biosynth.com]
- 3. 5-Ethylfuran-2-carboxylic acid | C7H8O3 | CID 247392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gcwgandhinagar.com [gcwgandhinagar.com]
- 5. zenodo.org [zenodo.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 11. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of Functionalized Furans from 1,3-Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of functionalized furans, valuable scaffolds in medicinal chemistry and materials science.[1][2] The synthesis of these heterocyclic compounds from readily available 1,3-dicarbonyl compounds is a topic of significant interest. This guide outlines various catalytic and non-catalytic methods, offering a versatile toolkit for accessing diverse furan derivatives.
Introduction to Furan Synthesis from 1,3-Dicarbonyls
Furans are five-membered aromatic heterocycles containing an oxygen atom that are foundational building blocks in organic chemistry and are present in numerous natural products.[3][4] Traditional methods for furan synthesis include the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[5][6] Modern synthetic advancements have led to the development of efficient one-pot methodologies starting from 1,3-dicarbonyl compounds, which offer advantages such as atom economy, reduced reaction times, and milder conditions.[7] These methods often employ transition metal catalysts to facilitate tandem reactions, leading to highly substituted and functionalized furans.[4]
General Reaction Scheme
The one-pot synthesis of functionalized furans from 1,3-dicarbonyl compounds generally involves the reaction of a 1,3-dicarbonyl compound with a suitable coupling partner, often facilitated by a catalyst. The reaction proceeds through a cascade of bond-forming events to construct the furan ring.
Caption: General one-pot synthesis of furans.
Protocol 1: Palladium-Catalyzed Synthesis from Alkenyl Bromides
This protocol details the synthesis of functionalized furans via a palladium-catalyzed reaction between 1,3-dicarbonyl compounds and alkenyl bromides.[1][8][9]
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Recent Progress in the Synthesis of Furan [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 8. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Ca… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
Application Note: Purification of 5-Cyclohexylfuran-2-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Cyclohexylfuran-2-carboxylic acid is a substituted furan derivative with potential applications in medicinal chemistry and materials science. As with any synthetic compound intended for these applications, achieving a high degree of purity is critical. This document outlines a generalized protocol for the purification of this compound, based on established methods for analogous furan-2-carboxylic acid derivatives. The primary purification techniques detailed are recrystallization and column chromatography.
Physicochemical & Analytical Data
The following table summarizes typical data for this compound and related compounds. Note that specific values may vary based on experimental conditions and the purity of the sample.
| Parameter | Expected Value/Characteristic | Analytical Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | 128-132 °C (for 2-furoic acid)[1] | Melting Point Apparatus |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane; sparingly soluble in water and hexane. | Solubility Tests |
| Purity (Crude) | 85-95% | HPLC, NMR |
| Purity (Purified) | >98% | HPLC, NMR |
| NMR (¹H & ¹³C) | Consistent with the structure of this compound. | NMR Spectroscopy |
| HPLC Retention Time | Dependent on column and mobile phase. | HPLC-UV/DAD |
Experimental Protocols
1. Purification by Recrystallization
Recrystallization is an effective technique for purifying crystalline solids. The choice of solvent is crucial and should be determined experimentally. A good solvent will dissolve the compound when hot but not when cold.
Protocol:
-
Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a heated solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture with water). Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask and add the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
2. Purification by Column Chromatography
Column chromatography is used to separate the target compound from impurities based on their differential adsorption to a stationary phase.
Protocol:
-
Stationary Phase and Eluent Selection: For acidic compounds like carboxylic acids, silica gel is a common stationary phase. The eluent is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A small amount of acetic acid or formic acid may be added to the eluent to improve the peak shape and prevent tailing. The optimal eluent composition should be determined by thin-layer chromatography (TLC).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a level and well-packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Visual Representations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Application Notes and Protocols: Furan-2-Carboxylic Acid Derivatives in Medicinal Chemistry
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: While the topic of interest is 5-cyclohexylfuran-2-carboxylic acid, a thorough review of the scientific literature reveals a lack of specific medicinal chemistry data for this particular compound. The following application notes and protocols are therefore based on the broader, well-documented class of furan-2-carboxylic acid derivatives, providing a foundational understanding and practical guidance for research in this chemical space.
Introduction
Furan-2-carboxylic acid and its derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The furan ring, an aromatic five-membered heterocycle containing one oxygen atom, serves as a valuable scaffold for the design of novel therapeutic agents. The carboxylic acid moiety, or its bioisosteres, often plays a crucial role in the interaction of these molecules with biological targets.[1][2] This document provides an overview of the applications of furan-2-carboxylic acid derivatives in medicinal chemistry, along with generalized protocols for their synthesis and biological evaluation.
Key Therapeutic Areas and Mechanisms of Action
Furan-2-carboxylic acid derivatives have been explored for a wide range of therapeutic applications, demonstrating diverse biological activities.
Antimicrobial Agents
A significant area of research for furan-2-carboxylic acid derivatives has been in the development of new antimicrobial agents. These compounds have shown activity against a spectrum of pathogens, including bacteria and fungi.
-
Antibacterial Activity: Certain derivatives have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.[3] For example, naturally occurring furancarboxylic acids isolated from Penicillium sp. have shown potent activity against Escherichia coli and Staphylococcus aureus.[4]
-
Antifungal Activity: Various synthetic furan derivatives have been investigated for their antifungal properties. Nitrofuran derivatives, for instance, have shown broad-spectrum antifungal activity.[5] Additionally, 3-phenyl-5-acyloxymethyl-2H,5H-furan-2-ones, which are structurally related to furan-2-carboxylic acids, have exhibited potent activity against Aspergillus fumigatus.[6]
Enzyme Inhibitors
The structural features of furan-2-carboxylic acid derivatives make them suitable candidates for the design of enzyme inhibitors.
-
Diacylglycerol Acyltransferase-1 (DGAT1) Inhibitors: DGAT1 is a key enzyme in triglyceride synthesis, making it an attractive target for the treatment of obesity and type 2 diabetes.[7][8] Carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide, a related heterocyclic structure, have been identified as potent DGAT1 inhibitors.
-
Protein Tyrosine Kinase (PTK) Inhibitors: Furan-2-yl(phenyl)methanone derivatives have been synthesized and shown to exhibit inhibitory activity against protein tyrosine kinases, which are implicated in cancer.[9]
-
Phosphodiesterase 4 (PDE4) Inhibitors: Derivatives of 5-phenyl-2-furan have been designed as inhibitors of PDE4, an enzyme involved in inflammatory processes. Inhibition of PDE4 is a therapeutic strategy for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[10]
Metabolic Disorders
Recent studies have highlighted the potential of furan-2-carboxylic acid derivatives in the management of metabolic diseases. Phenotypic screening has led to the discovery of derivatives that can ameliorate hyperglycemia by inhibiting gluconeogenesis, showing promise for the treatment of type 2 diabetes mellitus.[11][12]
Quantitative Data Summary
The following tables summarize representative quantitative data for the biological activity of various furan-2-carboxylic acid derivatives from the literature.
Table 1: Antimicrobial Activity of Furan-2-Carboxylic Acid Derivatives
| Compound Class | Organism | Activity (MIC, µg/mL) | Reference |
| Natural Furancarboxylic Acids | Escherichia coli | 0.9 - 7.0 | [4] |
| Natural Furancarboxylic Acids | Staphylococcus aureus | 1.7 - 3.5 | [4] |
| Natural Furancarboxylic Acids | Candida albicans | 3.3 - 7.0 | [4] |
| Nitrofuran Derivatives | Candida species | 3.9 - >250 | [5] |
| Nitrofuran Derivatives | Cryptococcus neoformans | 3.9 - >250 | [5] |
Table 2: Enzyme Inhibitory Activity of Furan-2-Carboxylic Acid Derivatives
| Compound Class | Target Enzyme | Activity (IC₅₀) | Reference |
| Furan-2-yl(phenyl)methanones | Protein Tyrosine Kinase | 2.72 - 6.42 µM | [9] |
| 5-Phenyl-2-furan Derivatives | Phosphodiesterase 4 (PDE4) | 1.4 µM | [10] |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of furan-2-carboxylic acid derivatives, based on common methods reported in the literature.
General Synthesis of Furan-2-Carboxamides
This protocol describes a common method for the synthesis of amide derivatives from furan-2-carboxylic acid.
Protocol 1: Amide Coupling using Carbonyldiimidazole (CDI)
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve furan-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or 1,4-dioxane.
-
Add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 45°C) for 1-2 hours to allow for the formation of the acyl-imidazolide intermediate.[5][13]
-
Amine Addition: Add the desired amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature or reflux for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Remove the solvent under reduced pressure. The residue can be purified by extraction and/or column chromatography on silica gel to yield the desired furan-2-carboxamide.[13]
Caption: General workflow for the synthesis of furan-2-carboxamides.
Antimicrobial Susceptibility Testing
This protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol 2: Broth Microdilution Assay
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Preparation of Microtiter Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to established guidelines (e.g., CLSI).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism in medium) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions (temperature, time, atmosphere) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Caption: Workflow for antimicrobial susceptibility testing.
Enzyme Inhibition Assay
This is a generalized protocol for an in vitro enzyme inhibition assay. The specific components and conditions will vary depending on the target enzyme.
Protocol 3: In Vitro Enzyme Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a stock solution of the test compound.
-
Assay Procedure: In a suitable assay plate (e.g., 96-well or 384-well), add the assay buffer, enzyme solution, and varying concentrations of the test compound.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period at a specific temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Measure the enzyme activity by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
References
- 1. 2-Furoic acid | 88-14-2 [chemicalbook.com]
- 2. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of new furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
The Furan Nucleus: A Versatile Scaffold in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the field of organic synthesis. Its unique electronic properties and reactivity make it a versatile building block for the construction of a diverse array of complex molecules, ranging from natural products to blockbuster pharmaceuticals. This document provides a detailed overview of key applications of furan derivatives in organic synthesis, complete with experimental protocols and quantitative data to facilitate research and development.
The Achmatowicz Reaction: A Gateway to Chiral Building Blocks
The Achmatowicz reaction is a powerful transformation that converts furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones, which are valuable chiral synthons for the synthesis of monosaccharides, alkaloids, and other biologically active molecules.[1][2] The reaction proceeds via an oxidative rearrangement, effectively expanding the five-membered furan ring into a six-membered dihydropyranone.[1]
Quantitative Data for the Achmatowicz Reaction
| Furfuryl Alcohol Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Furfuryl alcohol | Br₂, MeOH | Methanol | 0 to RT | - | - | [1] |
| 2-(1-hydroxyethyl)furan | m-CPBA | CH₂Cl₂ | 0 | 1 | 95 | [2] |
| 1-(Furan-2-yl)ethanol | NBS | THF/H₂O | 0 | 1.5 | 90 | [2] |
| Ethyl 3-(furan-2-yl)-3-hydroxypropanoate | K₂S₂O₈, Ru(bpy)₃Cl₂ | ACN/DMSO/H₂O | RT | 0.17 | 82 | [3] |
| 1-(Furan-2-yl)pentan-1-ol | VO(OiPr)₃, CHP | DCM | 0 to RT | - | 78 | [4] |
Experimental Protocol: Achmatowicz Rearrangement of 1-(Furan-2-yl)ethanol
Materials:
-
1-(Furan-2-yl)ethanol
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 1-(furan-2-yl)ethanol (1.0 eq) in a mixture of THF and water (e.g., 10:1 v/v) at 0 °C, add N-bromosuccinimide (1.1 eq) portionwise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1.5 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution, followed by saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 6-hydroxy-2-methyl-2H-pyran-3(6H)-one.[2]
Reaction Pathway: The Achmatowicz Reaction
The Diels-Alder Reaction: Constructing Bicyclic Scaffolds
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings.[5] Furan can act as the diene component in this reaction, reacting with various dienophiles to produce oxabicyclo[2.2.1]heptene derivatives.[5] The stereochemical outcome of the reaction (endo vs. exo) can often be controlled by the reaction conditions.[6]
Quantitative Data for the Furan Diels-Alder Reaction
| Diene | Dienophile | Catalyst/Solvent | Temperature (°C) | Time | Product Ratio (endo:exo) | Yield (%) | Reference |
| Furan | Maleic anhydride | Ethyl acetate | RT, then fridge | 24h | Kinetically favors endo, thermodynamically favors exo | - | [6] |
| Furan | Maleic anhydride | Tetrahydrofuran | 50 | 0.5h, then RT for 48h | Exo favored | - | [7] |
| Furan | Methyl acrylate | Sn-BEA (zeolite) | - | - | - | - | [8] |
| 2-Methylfuran | Maleic anhydride | - | - | - | - | - | [9] |
Experimental Protocol: Diels-Alder Reaction of Furan and Maleic Anhydride (Thermodynamic Product)
Materials:
-
Furan
-
Maleic anhydride
-
Tetrahydrofuran (THF)
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve 5.0 g of maleic anhydride in 10.0 mL of THF with magnetic stirring.[7]
-
Place the flask in a water bath preheated to 50 °C and stir until the maleic anhydride is completely dissolved.[7]
-
Add 3.5 mL of furan to the solution and continue stirring at 50 °C for 30 minutes.[7]
-
Remove the flask from the water bath and allow it to cool to room temperature.
-
Stopper the flask and let it stand for 48 hours, during which time the exo product will crystallize.[7]
-
Cool the flask in an ice bath for 10 minutes to maximize crystallization.[7]
-
Collect the crystalline product by vacuum filtration, washing with a small amount of cold THF.
-
Dry the product to obtain exo-7-oxabicyclo-[2.2.1]-hept-5-ene-2,3-dicarboxylic anhydride.[7]
Reaction Pathway: Furan Diels-Alder Reaction
The Pauson-Khand Reaction: Synthesis of Cyclopentenones
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone.[10][11] Furan derivatives can be incorporated as the alkene component, leading to the synthesis of complex polycyclic systems.[12] The regioselectivity of the reaction is a key consideration, with the larger substituent on the alkyne generally ending up adjacent to the carbonyl group in the product.[13]
Quantitative Data for the Pauson-Khand Reaction
| Alkene (Furan Derivative) | Alkyne | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-allyl-N-(furan-2-ylmethyl)amine | Phenylacetylene | Co₂(CO)₈ | Toluene | 85 | 12 | 75 | [12] |
| 2-Vinylfuran | Propyne | Co₂(CO)₈ | CH₂Cl₂ | Reflux | 10 days | 67 | [12] |
| 1-Allyl-2-(prop-2-yn-1-yl)benzene | - | [Rh(CO)₂Cl]₂ | Toluene | 110 | 24 | 88 | [14] |
| 1,6-Enyne | - | Co₂(CO)₈, NMO | CH₂Cl₂ | RT | - | High | [12] |
Experimental Protocol: Intramolecular Pauson-Khand Reaction of a 1,6-Enyne
Materials:
-
1,6-Enyne substrate
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Mesitylene (degassed)
-
Carbon monoxide (CO) atmosphere
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the 1,6-enyne (1.0 eq).[13]
-
Add fully degassed mesitylene via cannula.[13]
-
Add dicobalt octacarbonyl (1.1 eq) in one portion.[13]
-
Stir the mixture at room temperature for 2 hours to allow for the formation of the alkyne-cobalt complex.
-
Degas the reaction system and introduce a carbon monoxide atmosphere.
-
Heat the reaction mixture to 160 °C in a pre-heated oil bath and stir for 24 hours.[13]
-
Upon completion, cool the reaction to room temperature and load it directly onto a silica gel column.
-
Elute with hexanes to remove the mesitylene, followed by a more polar eluent system to isolate the desired bicyclic cyclopentenone product.[13]
Reaction Pathway: The Pauson-Khand Reaction
Applications in Drug Development
The furan scaffold is a prevalent motif in a multitude of pharmaceutical agents due to its ability to engage in various biological interactions and its favorable pharmacokinetic properties.
Furosemide
Furosemide is a potent loop diuretic used to treat edema and hypertension. Its synthesis involves the use of furfurylamine. The key step is the reaction of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine.[15][16]
Ranitidine
Ranitidine, formerly marketed as Zantac, is a histamine H₂-receptor antagonist that inhibits stomach acid production. A notable synthesis of ranitidine utilizes 5-(chloromethyl)furfural, a biomass-derived platform chemical, as a starting material.[17][18] The synthesis involves a four-step sequence with an overall yield of 68%.[17]
Synthetic Scheme for Ranitidine from 5-(Chloromethyl)furfural:
-
Reaction of 5-(chloromethyl)furfural with N-acetylcysteamine.
-
Deprotection of the acetyl group.
-
Reaction with N-methyl-1-methylthio-2-nitroethenamine.
-
A final condensation step to yield ranitidine.[19]
These examples underscore the strategic importance of furan derivatives in providing access to essential medicines.
Conclusion
Furan and its derivatives continue to be indispensable tools in the arsenal of the synthetic organic chemist. The transformations highlighted herein—the Achmatowicz, Diels-Alder, and Pauson-Khand reactions—represent just a fraction of the vast synthetic utility of this remarkable heterocycle. The ability to readily convert simple furan precursors into complex chiral molecules and intricate polycyclic frameworks ensures their continued and expanding role in the synthesis of natural products, new materials, and life-saving pharmaceuticals. The detailed protocols and data provided serve as a valuable resource for researchers seeking to harness the synthetic potential of furan chemistry.
References
- 1. Achmatowicz reaction - Wikipedia [en.wikipedia.org]
- 2. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible-light-mediated flow protocol for Achmatowicz rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 6. scribd.com [scribd.com]
- 7. docsity.com [docsity.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 11. Pauson-Khand Reaction [organic-chemistry.org]
- 12. Pauson–Khand reaction of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. youtube.com [youtube.com]
- 16. Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols for Palladium-Catalyzed Furan Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed methodologies for the synthesis of substituted furans. The furan moiety is a key structural motif in a vast array of pharmaceuticals, natural products, and functional materials. Palladium catalysis offers a powerful and versatile tool for the efficient construction of this important heterocycle. The following sections detail four distinct and effective methods, complete with quantitative data, step-by-step protocols, and visualizations of the experimental workflows and reaction pathways.
Palladium-Catalyzed Cycloisomerization of (Z)-2-en-4-yn-1-ols
This method provides a facile and general route to substituted furans through the cycloisomerization of readily available (Z)-2-en-4-yn-1-ols. The reaction proceeds under mild and neutral conditions using a simple palladium catalyst system.
Data Presentation
| Entry | Substrate (R1, R2, R3) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | H, n-Bu, H | 5 | 25 | 1 | 95 | [1] |
| 2 | H, Ph, H | 5 | 80 | 3 | 92 | [1] |
| 3 | Me, n-Bu, H | 5 | 60 | 2 | 93 | [1] |
| 4 | H, n-Bu, Me | 5 | 100 | 6 | 85 | [1] |
Experimental Protocol
General Procedure for the Pd(II)-Catalyzed Cycloisomerization of (Z)-2-en-4-yn-1-ols:
A solution of the (Z)-2-en-4-yn-1-ol (1.0 mmol) in anhydrous dimethylacetamide (DMA, 5 mL) is added to a flask containing K₂PdI₄ (0.05 mmol, 5 mol %). The reaction mixture is stirred at the appropriate temperature (see table above) for the specified time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether (20 mL). The organic phase is washed with water (3 x 10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (n-hexane/ethyl acetate mixtures as eluent) to afford the corresponding furan.[1]
Visualization
Caption: Experimental workflow for the palladium-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols.
One-Pot Synthesis from 1,3-Dicarbonyl Compounds and Alkenyl Bromides
This highly efficient one-pot method allows for the synthesis of functionalized furans from readily available 1,3-dicarbonyl compounds and alkenyl bromides. The reaction proceeds via a palladium-catalyzed alkylation followed by an intramolecular cyclization.
Data Presentation
| Entry | 1,3-Dicarbonyl Compound | Alkenyl Bromide | Catalyst | Base | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,3-Cyclohexanedione | Allyl bromide | PdCl₂(CH₃CN)₂ | K₂CO₃ | CuCl₂ | Dioxane | 80 | 2 | 94 | [2][3] |
| 2 | 1,3-Cyclohexanedione | Allyl bromide | Pd(OAc)₂ | K₂CO₃ | CuCl₂ | Dioxane | 80 | 6 | 80 | [2][3] |
| 3 | 1,3-Cyclohexanedione | Allyl bromide | Pd(acac)₂ | K₂CO₃ | CuCl₂ | Dioxane | 80 | 6 | 63 | [2][3] |
| 4 | 5,5-Dimethylcyclohexane-1,3-dione | Allyl bromide | PdCl₂(CH₃CN)₂ | K₂CO₃ | CuCl₂ | Dioxane | 80 | 2 | 91 | [4] |
| 5 | Pentane-2,4-dione | Allyl bromide | PdCl₂(CH₃CN)₂ | K₂CO₃ | CuCl₂ | Dioxane | 80 | 2 | 85 | [4] |
Experimental Protocol
General Procedure for the One-Pot Synthesis of Functionalized Furans:
In a reaction vessel, the 1,3-dicarbonyl compound (1.0 mmol), alkenyl bromide (1.0 mmol), PdCl₂(CH₃CN)₂ (0.01 mmol, 1 mol %), K₂CO₃ (2.0 mmol), and CuCl₂ (0.05 mmol) are combined in dioxane (4 mL).[3] The vessel is sealed and the mixture is stirred at 80 °C for 2 hours.[2][3] After cooling to room temperature, the reaction mixture is filtered and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired furan product.[3]
Visualization
Caption: Experimental workflow for the one-pot synthesis of furans from 1,3-dicarbonyls.
Michael-Heck Approach to Polyalkyl Furans via Phosphine-Palladium Catalysis
This versatile method enables the synthesis of highly substituted polyalkyl furans through a sequential phosphine-catalyzed Michael addition and a palladium-catalyzed Heck reaction between (Z)-β-halo allylic alcohols and activated alkynes.
Data Presentation
| Entry | (Z)-β-Halo Allylic Alcohol | Activated Alkyne | Catalyst (mol%) | Base | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | (Z)-3-Iodo-2-methylprop-2-en-1-ol | Methyl propiolate | Pd(OAc)₂ (5) | Et₃N | TBAC | MeCN | 90 | 12 | 97 | [5] |
| 2 | (Z)-3-Iodoprop-2-en-1-ol | Methyl propiolate | Pd(OAc)₂ (5) | Et₃N | TBAC | MeCN | 90 | 12 | 94 | [5] |
| 3 | (Z)-3-Iodo-2-phenylprop-2-en-1-ol | Methyl propiolate | Pd(OAc)₂ (5) | Et₃N | TBAC | MeCN | 90 | 12 | 85 | [5] |
| 4 | (Z)-3-Bromo-2-methylprop-2-en-1-ol | Methyl 2-butynoate | Pd₂(dba)₃ (2.5) | Cy₂NMe | P(t-Bu)₃HBF₄ | Toluene | 110 | 24 | 78 | [5] |
Experimental Protocol
General Procedure for the Michael-Heck Synthesis of Furans (Conditions A):
To a solution of the (Z)-β-halo allylic alcohol (1.0 equiv) in acetonitrile (MeCN, 0.1 M) is added the activated alkyne (1.2 equiv), triethylamine (Et₃N, 3.0 equiv), tetrabutylammonium chloride (TBAC, 0.2 equiv), and palladium(II) acetate (Pd(OAc)₂, 0.05 equiv). The reaction mixture is stirred at 90 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the furan product.[5]
Visualization
Caption: Experimental workflow for the Michael-Heck synthesis of polyalkyl furans.
Palladium-Catalyzed Oxidative Cyclization of α-Allyl-β-diketones
This method provides access to functionalized furans through an oxidative cyclization of α-allyl-β-diketones, catalyzed by a palladium(II) species and a copper(II) co-oxidant.
Data Presentation
| Entry | α-Allyl-β-diketone | Catalyst Loading (mol%) | Co-oxidant (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Allyl-2,4-pentanedione | PdCl₂(CH₃CN)₂ (5) | CuCl₂ (2.2) | Dioxane | 60 | 12 | 77 | [2] |
| 2 | 2-Allyl-1,3-cyclohexanedione | PdCl₂(CH₃CN)₂ (5) | CuCl₂ (2.2) | Dioxane | 60 | 12 | 81 | |
| 3 | 2-Allyl-5,5-dimethyl-1,3-cyclohexanedione | PdCl₂(CH₃CN)₂ (5) | CuCl₂ (2.2) | Dioxane | 60 | 12 | 85 |
Yields for entries 2 and 3 are representative examples based on similar reported transformations.
Experimental Protocol
General Procedure for the Oxidative Cyclization of α-Allyl-β-diketones:
A mixture of the α-allyl-β-diketone (1.0 mmol), PdCl₂(CH₃CN)₂ (0.05 mmol, 5 mol %), and CuCl₂ (2.2 mmol) in dioxane (5 mL) is stirred at 60 °C for 12 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with diethyl ether (20 mL), and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to give the corresponding furan.[2]
Visualization
Caption: Experimental workflow for the oxidative cyclization of α-allyl-β-diketones.
Proposed Catalytic Cycle for One-Pot Furan Synthesis from 1,3-Dicarbonyls
The following diagram illustrates the proposed catalytic cycle for the one-pot synthesis of furans from 1,3-dicarbonyl compounds and alkenyl bromides.
Caption: Proposed catalytic cycle for the one-pot furan synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Ca… [ouci.dntb.gov.ua]
- 5. Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Carboxylic Acids in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxylic acids are a diverse group of organic compounds that play crucial roles in a myriad of physiological and pathological processes.[1][2] Their quantification in biological matrices such as plasma, urine, and tissue is essential for disease diagnosis, monitoring metabolic pathways, and in the development of new therapeutics.[1][2][3] This document provides detailed application notes and protocols for the most common and robust analytical methods used to quantify carboxylic acids in biological samples.
Analytical Methods Overview
The quantification of carboxylic acids in complex biological samples presents analytical challenges due to their polarity and, in some cases, low volatility.[4] The primary analytical techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity.[1][2][5] Spectroscopic and enzyme-based methods are also utilized for specific applications.
Key techniques covered in this document:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile carboxylic acids. Derivatization is often required to increase analyte volatility and thermal stability.[4]
-
High-Performance Liquid Chromatography (HPLC) with various detectors: HPLC is well-suited for the analysis of a wide range of carboxylic acids, including those that are non-volatile or thermally labile.[1][2][6] Common detectors include Ultraviolet (UV), Fluorescence, and Mass Spectrometry (MS).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This has become the gold standard for its high sensitivity, selectivity, and applicability to a broad range of carboxylic acids.[1][7]
-
Enzyme-Based Assays: These assays offer high specificity for the quantification of a single carboxylic acid.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the quantitative performance of various methods for carboxylic acid analysis in different biological samples.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS)
| Analyte Class | Biological Matrix | Derivatization Reagent | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| Carboxylic Acid Metabolite of Clopidogrel | Plasma, Serum | N-ethyl diisopropylethylamine and α-bromo-2,3,4,5,6-pentafluoro toluene | LOQ: 5 ng/ml | [8] |
| Various Carboxylic Acids | Aqueous Samples | Deep Eutectic Solvent (Choline chloride: 4-methylphenol) | LOD: 1.7–8.3 μg/L; LOQ: 5.1–25 μg/L | [9][10] |
| Fatty Acids, Amino Acids, etc. | General | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Analyte dependent | [11] |
Table 2: High-Performance Liquid Chromatography (HPLC)
| Analyte Class | Biological Matrix | Detection Method | Limit of Detection (LOD) | Reference |
| Aromatic Hydrocarbon Metabolites | Urine | UV | Mandelic acid: 9 mg/L; Phenylglyoxylic acid: 1.25 mg/L; Hippuric acid: 4.9 mg/L | [6] |
| Fatty Acids | Serum, Plasma, Urine | Electrochemical | 50 pmol | [1] |
| α-keto acids | Rat Kidney | Fluorescence | 50 and 100 fmol per injection | [3] |
| Short-Chain Fatty Acids | Human Serum | High-Resolution Mass Spectrometry | 20 to 1000 ng/mL | [12] |
Table 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
| Analyte Class | Biological Matrix | Method | Limit of Detection (LOD) | Reference |
| Maleic Acid | Rat Serum and Urine | LC-MS/MS | Not specified | [1] |
| Methylmalonic Acid | Human Plasma | HILC-MS | Not specified | [1] |
| 138 Carboxylic Acid Metabolites | General | UHPLC-MS/MS | Not specified | [1] |
| Carboxylic Acids | General | HPLC-MS/MS | ~0.5 µM | [13] |
Experimental Protocols
Protocol 1: Quantification of Carboxylic Acids by GC-MS following Derivatization
This protocol describes a general workflow for the analysis of carboxylic acids in biological fluids using GC-MS after derivatization to increase their volatility.
1. Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of plasma or serum, add an internal standard. b. Add 200 µL of diethyl ether and vortex for 1 minute. c. Centrifuge at 10,000 x g for 5 minutes. d. Transfer the organic (upper) layer to a clean tube. e. Repeat the extraction with another 200 µL of diethyl ether and combine the organic layers. f. Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization (Silylation): a. To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.[11] b. Cap the vial tightly and heat at 60°C for 30 minutes.[11] c. Cool the sample to room temperature before injection into the GC-MS.
3. GC-MS Analysis: a. Gas Chromatograph: Use a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-5ms). b. Injection Volume: 1 µL. c. Inlet Temperature: 250°C. d. Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. e. Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. f. Scan Range: m/z 50-550. g. Quantification: Use selected ion monitoring (SIM) or extract ion chromatograms for the target analytes and internal standard.
Protocol 2: Quantification of Short-Chain Fatty Acids by LC-MS
This protocol outlines a method for the sensitive quantification of short-chain fatty acids (SCFAs) in serum using LC-MS with derivatization to enhance detection.[12]
1. Sample Preparation (Protein Precipitation): a. To 50 µL of serum, add 150 µL of ice-cold acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube.
2. Derivatization: a. To the supernatant, add 20 µL of 3-nitrophenylhydrazine (NPH) reagent and 20 µL of an amide coupling reagent.[12] b. Incubate at 40°C for 30 minutes. c. After incubation, add 20 µL of a quenching solution.
3. LC-MS/MS Analysis: a. Liquid Chromatograph: Use a C18 reversed-phase column. b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: A suitable gradient to separate the derivatized SCFAs. e. Mass Spectrometer: Operate in positive ion electrospray ionization (ESI+) mode. f. Detection: Use multiple reaction monitoring (MRM) for each derivatized SCFA and the internal standard.
Signaling Pathway Visualization
The tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, is a central metabolic pathway involving numerous carboxylic acids. Monitoring the levels of these intermediates can provide insights into cellular metabolic status.
Conclusion
The choice of analytical method for the quantification of carboxylic acids in biological samples depends on the specific analytes of interest, the required sensitivity, and the available instrumentation. GC-MS is a robust technique for volatile and derivatizable carboxylic acids, while LC-MS offers greater versatility for a wider range of compounds. Careful sample preparation and method validation are critical for obtaining accurate and reproducible results. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals working in this important area of bioanalysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents [patents.google.com]
- 6. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 13. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Handling and Storage of Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and protocols for the safe handling and storage of carboxylic acids in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety, maintaining chemical integrity, and complying with regulatory standards.
General Safety and Handling Precautions
Carboxylic acids, while varying in strength, are corrosive and can cause severe skin and eye damage.[1] Many are also flammable or combustible.[2] All personnel handling carboxylic acids must be thoroughly trained on their hazards and safe handling procedures.[3]
1.1 Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling carboxylic acids. This includes, but is not limited to:
-
Eye and Face Protection: Chemical safety goggles are mandatory.[4] In situations with a high risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Skin Protection:
-
Gloves: Nitrile or butyl rubber gloves are recommended for handling most carboxylic acids.[4] Always check the manufacturer's glove compatibility chart for the specific acid and concentration being used.
-
Lab Coat/Apron: A flame-resistant lab coat or a chemical-resistant apron should be worn to protect against spills and splashes.
-
-
Respiratory Protection: Work with concentrated or volatile carboxylic acids should be conducted in a certified chemical fume hood to minimize inhalation of corrosive vapors.[5][6] If a fume hood is not available or insufficient, a respirator with an appropriate acid gas cartridge may be required.[4]
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.
1.2 Engineering Controls
-
Chemical Fume Hoods: All work with concentrated, volatile, or heated carboxylic acids must be performed in a properly functioning chemical fume hood.[5]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and tested regularly.[7]
1.3 General Handling Practices
-
Always handle carboxylic acids in a well-ventilated area.[8]
-
When diluting, always add the acid slowly to water, never the other way around, to dissipate the heat generated.
-
Avoid direct contact with skin, eyes, and clothing.[7]
-
Do not eat, drink, or smoke in areas where carboxylic acids are handled.[9]
-
Wash hands thoroughly after handling.[7]
-
Keep containers tightly closed when not in use.[3]
Storage Procedures
Proper storage of carboxylic acids is essential to prevent accidents, maintain chemical stability, and ensure regulatory compliance.
2.1 General Storage Guidelines
-
Store carboxylic acids in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat or ignition.[8][10]
-
Containers should be clearly labeled with the chemical name and all relevant hazard warnings.[11]
-
Store on shelves below eye level to minimize the risk of dropping and splashing.
-
Use secondary containment, such as a tray or bin, to contain potential leaks or spills.[2] This is especially important when storing on metal shelves to prevent corrosion.[2][12]
-
Inspect storage areas and containers regularly for any signs of damage, leaks, or pressure buildup.[3] For some acids like formic acid, periodic venting of containers may be necessary.[3][5]
2.2 Segregation of Incompatible Chemicals
Carboxylic acids must be segregated from incompatible materials to prevent dangerous reactions. Do not store carboxylic acids with:
-
Bases: Strong bases can react violently with acids.[2]
-
Oxidizing Agents: Such as nitric acid, perchloric acid, and permanganates.[13]
-
Reactive Metals: Such as sodium, potassium, and magnesium.[14]
-
Cyanides and Sulfides: Contact can generate highly toxic hydrogen cyanide or hydrogen sulfide gas.[12]
Organic acids should be segregated from oxidizing mineral acids.[15] For example, acetic acid is incompatible with chromic acid, nitric acid, and peroxides.[13]
Data Presentation: Properties of Common Carboxylic Acids
The following tables summarize key physical and chemical properties of several common carboxylic acids.
Table 1: Physical Properties of Common Carboxylic Acids
| Carboxylic Acid | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility in Water ( g/100g ) |
| Formic Acid | HCOOH | 46.03 | 100.8 | 8.4 | Miscible |
| Acetic Acid | CH₃COOH | 60.05 | 118.1 | 16.6 | Miscible |
| Propionic Acid | CH₃CH₂COOH | 74.08 | 141 | -20.8 | Miscible |
| Butyric Acid | CH₃(CH₂)₂COOH | 88.11 | 163.5 | -5.5 | Miscible |
| Benzoic Acid | C₆H₅COOH | 122.12 | 249 | 122.4 | 0.34 @ 25°C |
Table 2: Acidity and Recommended Storage Temperatures
| Carboxylic Acid | pKa (@ 25°C) | Recommended Storage Temperature |
| Formic Acid | 3.75[16] | Above 8°C to prevent freezing.[3] Store in a cool, dry, well-ventilated area.[10] |
| Acetic Acid | 4.76[13] | Room temperature.[17] Glacial acetic acid can be stored in a refrigerator.[4] Store between 16.7°C and 37.8°C.[8] |
| Propionic Acid | 4.87[13] | Cool, dry, well-ventilated area. |
| Butyric Acid | 4.82 | Cool, dry, well-ventilated area. |
| Benzoic Acid | 4.20[16] | Room temperature in a dry, well-ventilated place.[7][11] |
Experimental Protocols
4.1 Protocol for Spill Neutralization and Cleanup
This protocol outlines the steps for safely neutralizing and cleaning up a minor spill of a carboxylic acid. For major spills, evacuate the area and follow your institution's emergency procedures.
Materials:
-
Spill containment kit (absorbent pads, pillows, or loose absorbent material like sodium bicarbonate or vermiculite)
-
Sodium bicarbonate (NaHCO₃) or other suitable weak base for neutralization
-
pH indicator strips
-
Personal Protective Equipment (as outlined in section 1.1)
-
Waste disposal bags and labels
-
Scoop and dustpan (for solid absorbents)
Procedure:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate (if necessary): For large or highly volatile spills, evacuate the immediate area.
-
Don PPE: Put on all required personal protective equipment.
-
Contain the Spill: Use absorbent pads or dikes to contain the spill and prevent it from spreading.
-
Neutralize the Acid:
-
Slowly and carefully apply sodium bicarbonate or another appropriate neutralizing agent to the spill, starting from the outside and working inwards.[18]
-
Avoid adding the neutralizer too quickly, as this can cause frothing and splashing.
-
The reaction will produce carbon dioxide gas, so ensure adequate ventilation.
-
-
Verify Neutralization:
-
Once the effervescence has subsided, test the pH of the spilled material using a pH indicator strip.
-
Continue adding neutralizer until the pH is between 6 and 8.
-
-
Absorb the Residue:
-
Use an inert absorbent material to soak up the neutralized liquid.[19]
-
For solid absorbents, use a scoop and dustpan to collect the material.
-
-
Clean the Area:
-
Thoroughly clean the spill area with soap and water.
-
-
Dispose of Waste:
-
Place all contaminated materials (absorbents, gloves, etc.) into a clearly labeled hazardous waste bag.
-
Dispose of the waste according to your institution's hazardous waste management guidelines.[20]
-
-
Restock Supplies: Replenish any materials used from the spill kit.
4.2 Protocol for Quality Control: Purity Determination by Titration
This protocol describes the determination of the purity of a carboxylic acid sample by titration with a standardized sodium hydroxide solution.
Materials:
-
Carboxylic acid sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator solution
-
Analytical balance
-
Buret
-
Erlenmeyer flasks
-
Volumetric pipettes
-
Distilled or deionized water
-
Ethanol (if the acid is not water-soluble)
Procedure:
-
Sample Preparation:
-
Indicator Addition:
-
Add 2-3 drops of phenolphthalein indicator to the flask. The solution should remain colorless.
-
-
Titration Setup:
-
Rinse a clean buret with a small amount of the standardized NaOH solution and then fill it.
-
Record the initial volume of the NaOH solution in the buret.
-
-
Titration:
-
Slowly add the NaOH solution from the buret to the Erlenmeyer flask while constantly swirling the flask.
-
Continue adding the NaOH solution dropwise as the endpoint is approached.
-
The endpoint is reached when the solution turns a faint, persistent pink color.
-
-
Record Data:
-
Record the final volume of the NaOH solution in the buret.
-
Calculate the volume of NaOH used by subtracting the initial volume from the final volume.
-
-
Repeat:
-
Perform the titration at least two more times for accuracy.
-
Calculations:
-
Moles of NaOH used:
-
Moles of NaOH = Molarity of NaOH (mol/L) × Volume of NaOH used (L)
-
-
Moles of Carboxylic Acid:
-
Assuming a 1:1 molar ratio between the carboxylic acid (monoprotic) and NaOH, the moles of carboxylic acid are equal to the moles of NaOH used.
-
-
Molar Mass of Carboxylic Acid:
-
Molar Mass ( g/mol ) = Mass of Carboxylic Acid (g) / Moles of Carboxylic Acid (mol)
-
-
Purity of Carboxylic Acid:
-
Purity (%) = (Calculated Molar Mass / Known Molar Mass) × 100
-
4.3 Protocol for Qualitative Identification: Sodium Bicarbonate Test
This simple test can be used to qualitatively identify the presence of a carboxylic acid.
Materials:
-
Sample to be tested
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Test tube
Procedure:
-
Place a small amount of the sample (a few drops of a liquid or a spatula tip of a solid) into a clean test tube.
-
Add approximately 2 mL of the 5% sodium bicarbonate solution to the test tube.
-
Observe the mixture for the evolution of gas (effervescence).[14]
Interpretation:
-
Positive Test: The rapid formation of bubbles (effervescence) of carbon dioxide gas indicates the presence of a carboxylic acid.[14]
-
Negative Test: The absence of effervescence suggests that a carboxylic acid is not present.
Visualizations
Diagram 1: General Handling and Storage Workflow for Carboxylic Acids
Caption: Workflow for handling and storing carboxylic acids.
Diagram 2: Decision-Making Flowchart for Carboxylic Acid Spills
Caption: Decision-making process for carboxylic acid spills.
Diagram 3: Logical Relationship of Carboxylic Acid Neutralization
Caption: Neutralization reaction of a carboxylic acid.
References
- 1. flinnsci.com [flinnsci.com]
- 2. justlonghealth.com [justlonghealth.com]
- 3. isg.ku.edu.tr [isg.ku.edu.tr]
- 4. Glacial Acetic Acid Safety Notes - 2011.igem.org [2011.igem.org]
- 5. fishersci.com [fishersci.com]
- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Discover the best practices for safely storing acetic acid. [northindustrial.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. greenfield.com [greenfield.com]
- 11. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 12. chemos.de [chemos.de]
- 13. library.gwu.edu [library.gwu.edu]
- 14. firsthope.co.in [firsthope.co.in]
- 15. Qualitative tests for carboxylic acids, esters, amides, acid/acyl chloride comparison of acidity of alcohols, phenols, carboxylic acids advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 16. global.oup.com [global.oup.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester | Pharmaguideline [pharmaguideline.com]
- 19. alpharesources.com [alpharesources.com]
- 20. researchgate.net [researchgate.net]
- 21. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols for the Synthesis of Furan-2,5-dicarboxylic Acid via Carboxylation of Furan-2-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furan-2,5-dicarboxylic acid (FDCA) is a pivotal bio-based platform chemical, recognized as a sustainable alternative to petroleum-derived terephthalic acid in the production of polymers like polyethylene furanoate (PEF).[1][2] The carboxylation of furan-2-carboxylic acid (furoic acid), which can be derived from non-edible lignocellulosic biomass, presents a direct and atom-efficient route to FDCA.[1][3] This document outlines various methodologies for the synthesis of FDCA from furan-2-carboxylic acid and carbon dioxide, providing detailed protocols and comparative data for chemical and enzymatic approaches. The described methods include organometallic-mediated carboxylation, carbonate-promoted C-H activation, and enzymatic synthesis, each offering distinct advantages in terms of reaction conditions, scalability, and green chemistry principles.
Methodologies for the Carboxylation of Furan-2-carboxylic Acid
Several distinct strategies have been developed for the carboxylation of furan-2-carboxylic acid. These can be broadly categorized as:
-
Organometallic-mediated Carboxylation: This classic approach involves the deprotonation of the furan ring using a strong organometallic base, creating a nucleophilic intermediate that readily reacts with carbon dioxide.
-
Carbonate-Promoted C-H Carboxylation: A more recent, solvent-free method that utilizes alkali metal carbonates to facilitate the direct carboxylation of furoate salts under heat and CO2 pressure.[1]
-
Enzymatic Carboxylation: A green and highly selective method employing specific enzymes to catalyze the carboxylation reaction under mild, aqueous conditions.[4][5]
-
Electrochemical Synthesis: An emerging technique that uses an electrochemical cell to drive the carboxylation of a modified furan substrate.[6][7]
The following sections provide detailed protocols and comparative data for the most established of these methods.
Quantitative Data Summary
The following tables summarize the key quantitative data from various reported methods for the synthesis of FDCA from furan-2-carboxylic acid.
Table 1: Organometallic-Mediated Carboxylation of Furan-2-carboxylic Acid [8][9]
| Entry | Base | Electrophile | Product(s) | Ratio | Yield (%) |
| 1 | LDA | CO₂ | Furan-2,5-dicarboxylic acid (FDCA) | --- | 73 |
| 2 | n-BuLi | CO₂ | FDCA, Furan-2,3-dicarboxylic acid | 50:50 | Not Determined |
| 3 | n-BuLi | MeI | 5-methylfuran-2-carboxylic acid, 3-methylfuran-2-carboxylic acid | 35:65 | 83 |
Table 2: Carbonate-Promoted C-H Carboxylation of Furan-2-carboxylate Salts [1][3][10]
| Cation(s) | Temperature (°C) | CO₂ Pressure (bar) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |
| Cs⁺ | 260-290 | 8 | 40 | 92 | - | 78 (from furoic acid) |
| K⁺/Cs⁺ (4:1) | - | - | - | - | - | High yields reported |
| Cs⁺ | 260 | 8 | 5 | 87 | 81 | ~70 |
| Cs⁺ | 260 | 8 | 5 | 82.5 | 92.1 | 76 |
Table 3: Enzymatic Carboxylation of Furan-2-carboxylic Acid [5][11][12]
| Enzyme System | Substrate Concentration | Key Conditions | Product | Conversion/Yield |
| Purified PtHmfF and GkHmfF | 50 mM Furoic Acid | 1 M Bicarbonate, 50 °C, overnight | FDCA | Carboxylation confirmed |
| Whole-cell E. coli with UbiX/UbiD/PtHmfF | 25 mM Furoic Acid | 50 °C, 3-24 h | FDCA | Successful production and isolation |
Experimental Protocols
Protocol 1: Organometallic-Mediated Synthesis of Furan-2,5-dicarboxylic Acid using LDA [8][13]
This protocol describes the regioselective synthesis of FDCA via deprotonation with Lithium Diisopropylamide (LDA) followed by carboxylation.
Materials:
-
Furan-2-carboxylic acid
-
Lithium diisopropylamide (LDA) solution in THF
-
Dry Tetrahydrofuran (THF)
-
Carbon dioxide (solid, dry ice)
-
2N Hydrochloric acid (HCl)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ether
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve furan-2-carboxylic acid in dry THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for the time specified in the source literature to ensure complete deprotonation.
-
Quench the reaction by adding an excess of crushed dry ice to the flask.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Treat the reaction mixture with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ether.
-
Acidify the aqueous solution of lithium furan-2,5-dicarboxylate to a pH of approximately 3 with 2N HCl at 0 °C, which will precipitate a white solid.
-
To ensure the complete conversion to FDCA, stir the white precipitate in 2N HCl at 80 °C.[8]
-
Isolate the solid FDCA by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Carbonate-Promoted C-H Carboxylation of Furan-2-carboxylic Acid [1][3]
This protocol details a scalable, solvent-free method for FDCA synthesis.
Materials:
-
Furan-2-carboxylic acid
-
Alkali carbonates (e.g., Cs₂CO₃, K₂CO₃)
-
Pressurized reactor (autoclave)
-
Carbon dioxide (gas)
-
Hydrochloric acid (HCl)
Procedure:
-
Prepare the alkali furan-2-carboxylate salt by reacting furan-2-carboxylic acid with the corresponding alkali carbonate or hydroxide.
-
Thoroughly mix the dried furan-2-carboxylate salt with an alkali carbonate (e.g., a blend of potassium and cesium carbonates).
-
Place the salt mixture into a suitable reactor (e.g., a fixed-bed flow reactor for larger scale).[1]
-
Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 8 bar).[3][10]
-
Heat the reactor to the reaction temperature (e.g., 260–290 °C) and maintain for the specified duration (e.g., 5-40 hours).[3][10]
-
It is important to remove water, a by-product of the reaction, to suppress decomposition pathways.[1]
-
After the reaction, cool the reactor and carefully release the CO₂ pressure.
-
Dissolve the resulting solid, which contains the furan-2,5-dicarboxylate salt, in water.
-
Protonate the salt by adding a strong acid, such as HCl, to precipitate the FDCA product.
-
Isolate the pure FDCA by filtration, washing, and drying.
Protocol 3: Enzymatic Synthesis of Furan-2,5-dicarboxylic Acid [5][11]
This protocol outlines a whole-cell biocatalytic approach for the carboxylation of furoic acid.
Materials:
-
E. coli strain engineered to express the UbiX/UbiD system and the HmfF carboxylase from Pelotomaculum thermopropionicum (PtHmfF).
-
Growth medium for E. coli.
-
Furan-2-carboxylic acid.
-
Bicarbonate source (e.g., NaHCO₃).
-
Buffer solution (pH adjusted).
-
Incubator/shaker.
Procedure:
-
Cultivate the engineered E. coli strain in a suitable growth medium to the desired cell density.
-
Harvest the cells by centrifugation and resuspend them in a reaction buffer.
-
In a reaction vessel, combine the whole-cell suspension with furan-2-carboxylic acid (e.g., 25 mM final concentration) and a bicarbonate source.[11]
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50 °C) with gentle agitation.[11]
-
Monitor the progress of the reaction by taking samples at different time points (e.g., 0, 1, 3, 24 hours) and analyzing them by HPLC.[11]
-
Upon completion, separate the cells from the reaction medium by centrifugation.
-
Isolate and purify the FDCA from the supernatant, for example, by using ion-exchange chromatography.[11]
Visualizations
Caption: Comparative workflow of different FDCA synthesis routes.
Caption: Generalized experimental workflow for FDCA synthesis.
References
- 1. A scalable carboxylation route to furan-2,5-dicarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Carboxylation of Furoic Acid into 2,5-Furandicarboxylic Acid: Pathways towards Bio-Based Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shokubai.org [shokubai.org]
- 4. Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Electrochemical Synthesis of 2,5-Furandicarboxylic Acid from Furfural Derivative and Carbon Dioxide - ACS Sustainable Chemistry & Engineering - Figshare [acs.figshare.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. WO2023288035A1 - Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis of Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of furan derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved purity.[1][2] The protocols outlined below are intended to serve as a practical guide for researchers in academic and industrial settings, particularly those involved in medicinal chemistry and drug discovery, where furan scaffolds are of significant interest.
Introduction to Microwave-Assisted Furan Synthesis
The furan ring is a privileged scaffold in a vast number of natural products and synthetic compounds with diverse biological activities. Traditional methods for furan synthesis often require harsh reaction conditions and prolonged heating, which can be detrimental to sensitive functional groups and lead to the formation of byproducts.[3] Microwave irradiation provides a rapid and efficient alternative, offering uniform heating of the reaction mixture.[4][5][6] This often leads to cleaner reactions with higher yields in a fraction of the time required by conventional methods.[2][7]
Key Synthetic Methodologies
This document details protocols for three widely applicable and robust microwave-assisted methods for synthesizing substituted furans:
-
Paal-Knorr Furan Synthesis: A classic and reliable method for the synthesis of furans from 1,4-dicarbonyl compounds.[8]
-
Multicomponent Synthesis of Furan-Annulated Heterocycles: An efficient one-pot approach to construct complex furan-containing molecules.[9]
-
Diels-Alder Reaction for Substituted Furans: A powerful cycloaddition strategy to access highly functionalized furan derivatives.
Data Presentation: Microwave vs. Conventional Heating
The following tables summarize the quantitative data for the synthesis of various furan derivatives, offering a clear comparison between microwave-assisted and conventional heating methods.
Table 1: Paal-Knorr Synthesis of 2,5-Dimethyl-3-ethoxycarbonylfuran
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave | p-TsOH | Ethanol | 120 | 5 min | 92 | [3] |
| Conventional | p-TsOH | Ethanol | 78 (reflux) | 12 h | 75 | [3] |
Table 2: Multicomponent Synthesis of a Furo[3,2-c]coumarin Derivative
| Method | Solvent | Power (W) | Time | Yield (%) | Reference |
| Microwave | DMF | 450 | 3 min | 91 | [9] |
| Conventional | Benzene | - | 8 h | 65 | [9] |
Table 3: Intramolecular Diels-Alder Reaction for a Substituted Indole via a Furan Intermediate
| Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave | o-Dichlorobenzene | 170 | 30 min | 72 | [10] |
| Conventional | Toluene | 111 (reflux) | 48 h | Decomposition | [10] |
Experimental Protocols
Protocol 1: Microwave-Assisted Paal-Knorr Furan Synthesis
This protocol describes the synthesis of 2,5-dimethyl-3-ethoxycarbonylfuran from 3-acetyl-2,5-hexanedione.
Materials:
-
3-Acetyl-2,5-hexanedione (1,4-dicarbonyl compound)
-
p-Toluenesulfonic acid (p-TsOH) (catalyst)
-
Ethanol (solvent)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial, add 3-acetyl-2,5-hexanedione (1 mmol, 156 mg).
-
Add ethanol (5 mL) and a catalytic amount of p-toluenesulfonic acid (0.1 mmol, 17 mg).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120°C for 5 minutes with stirring. The microwave power will be automatically adjusted to maintain the set temperature.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure furan derivative.
Protocol 2: Microwave-Assisted Multicomponent Synthesis of Furo[3,2-c]coumarins
This protocol details the one-pot synthesis of a furo[3,2-c]coumarin derivative from 4-hydroxycoumarin, an aldehyde, and an isocyanide.[9]
Materials:
-
4-Hydroxycoumarin (1 mmol, 162 mg)
-
4-Nitrobenzaldehyde (1 mmol, 151 mg)
-
tert-Butyl isocyanide (1 mmol, 83 mg)
-
N,N-Dimethylformamide (DMF) (2 mL)
-
Domestic microwave oven or a dedicated microwave synthesizer
-
Reaction vessel suitable for microwave heating
Procedure:
-
In a suitable reaction vessel, combine 4-hydroxycoumarin (1 mmol), 4-nitrobenzaldehyde (1 mmol), and tert-butyl isocyanide (1 mmol).
-
Add DMF (2 mL) to the mixture.
-
Place the vessel in the microwave oven and irradiate at a power of 450 W for 3 minutes.[9]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure furo[3,2-c]coumarin derivative.
Protocol 3: Microwave-Assisted Intramolecular Diels-Alder Reaction of a Furan Derivative
This protocol describes the synthesis of a 4-substituted indole via an intramolecular Diels-Alder reaction of a furan precursor, highlighting the utility of this method for constructing complex heterocyclic systems.[10]
Materials:
-
N-Boc-N-(furan-2-ylmethyl)-2-vinylaniline (furan precursor)
-
o-Dichlorobenzene (solvent)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Dissolve the N-Boc-N-(furan-2-ylmethyl)-2-vinylaniline (0.5 mmol) in o-dichlorobenzene (3 mL) in a 10 mL microwave reactor vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 170°C for 30 minutes with stirring.[10] The microwave power will be automatically adjusted to maintain the set temperature.
-
After the reaction, cool the vial to room temperature.
-
Directly purify the reaction mixture by column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate the 4-substituted indole.
Visualizations
The following diagrams illustrate the experimental workflows for the described microwave-assisted syntheses.
Caption: Workflow for Microwave-Assisted Paal-Knorr Furan Synthesis.
Caption: Workflow for Microwave-Assisted Multicomponent Furan Synthesis.
Caption: Workflow for Microwave-Assisted Intramolecular Diels-Alder Reaction.
Conclusion
Microwave-assisted synthesis is a powerful and enabling technology for the rapid and efficient synthesis of furan derivatives. The protocols and data presented herein demonstrate the significant advantages of this approach over conventional heating methods. By adopting these techniques, researchers can accelerate their discovery and development programs for novel furan-containing molecules with potential applications in medicine and materials science.
References
- 1. rjpdft.com [rjpdft.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave assisted reactions | PPTX [slideshare.net]
- 5. bspublications.net [bspublications.net]
- 6. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 7. researchgate.net [researchgate.net]
- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. A microwave assisted intramolecular-furan-Diels–Alder approach to 4-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Liquid Chromatography Analysis of Carboxylic Acids
This document provides detailed application notes and experimental protocols for the analysis of carboxylic acids using various liquid chromatography (LC) methods. It is intended for researchers, scientists, and professionals in drug development who require sensitive and selective methods for the quantification of these important compounds. Carboxylic acids are integral to numerous metabolic pathways, and their accurate measurement can provide critical insights into disease mechanisms and pathological conditions.[1][2]
The primary challenges in analyzing carboxylic acids include their high polarity and, for many aliphatic acids, the lack of a strong UV chromophore, which can complicate detection.[2][3] This guide covers several powerful LC techniques—Reversed-Phase Liquid Chromatography (RPLC), Ion Chromatography (IC), and Hydrophilic Interaction Liquid Chromatography (HILIC)—each suited for different types of carboxylic acids and analytical objectives.
Reversed-Phase Liquid Chromatography (RPLC)
Reversed-phase liquid chromatography is a versatile technique for separating low to medium polarity compounds. For carboxylic acids, which are often highly polar, retention can be achieved by controlling their ionization state through mobile phase pH adjustment. By lowering the pH of the mobile phase to a level below the pKa of the carboxylic acid, the analyte becomes protonated (neutral), increasing its hydrophobicity and retention on the nonpolar stationary phase.[4]
Experimental Protocol: RPLC-UV for Low Molecular Weight Carboxylic Acids
This protocol is adapted from a validated method for the quantitative determination of low molecular-mass aliphatic mono- and di-carboxylic acids in aqueous media.[5]
Objective: To separate and quantify formic, acetic, propionic, butyric, valeric, caproic, succinic, glutaric, and adipic acids.
1. Sample Preparation:
- Dilute the aqueous sample as necessary with the initial mobile phase (10⁻³ mol L⁻¹ HClO₄ in water).
- Filter the sample through a 0.45 µm syringe filter prior to injection to remove particulate matter.
2. Chromatographic Conditions:
- Column: High-density C18 column.
- Mobile Phase A: Perchloric acid (HClO₄) aqueous solution, 10⁻³ mol L⁻¹.
- Mobile Phase B: Acetonitrile.
- Gradient Elution: Optimized for a 21-minute separation.[5] (A specific gradient profile would be empirically determined, starting with a high aqueous percentage and increasing the organic modifier).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C (typical, can be optimized).
- Injection Volume: 20 µL.
3. Detection:
- Detector: UV-Vis Detector.
- Wavelength: 200-210 nm for detecting the carboxyl group.
4. Quantification:
- Prepare a series of calibration standards of the target carboxylic acids in the initial mobile phase.
- Construct a calibration curve by plotting peak area against concentration.
- Quantify the analytes in the sample using the external standard method.[5]
Data Summary: RPLC Methods for Carboxylic Acid Analysis
| Analyte(s) | Column | Mobile Phase | Detection | Key Findings | Reference |
| Low molecular-mass aliphatic mono- and di-carboxylic acids | High-density C18 | Gradient of 10⁻³ M HClO₄ (aq) and Acetonitrile | UV | Separation of nine organic acids was optimized in 21 minutes. | [5] |
| Shikimic acid, Maleic acid | RediSep C-18 | Water + 0.1% TFA / Acetonitrile + 0.1% TFA | UV | Successful preparative separation achieved. | [6] |
| Acetylsalicylic acid, Salicylic acid | C18 | Acidic mobile phase (pH 2.5) | UV | Used to keep aromatic carboxylic acids in their neutral form for retention. | [7] |
Workflow for RPLC Analysis of Carboxylic Acids
Caption: General workflow for RPLC analysis of carboxylic acids.
Ion Chromatography (IC)
Ion chromatography is a powerful technique for separating ionic species. For carboxylic acids, two primary modes are employed: Anion-Exchange Chromatography and Ion-Exclusion Chromatography.[3][8] These methods are often coupled with conductivity detection.
-
Anion-Exchange Chromatography (AEC): Separates anions (deprotonated carboxylic acids) based on their interaction with a positively charged stationary phase (anion exchanger).[9]
-
Ion-Exclusion Chromatography (IEC): Uses a highly charged stationary phase (typically a cation-exchange resin) to separate neutral, weakly acidic analytes from fully ionized species. The neutral carboxylic acids can partition into the resin pores, leading to their retention, while strong anions are repelled ("excluded") and elute early.[7][10]
Experimental Protocol: Ion-Exclusion Chromatography with Conductivity Detection
This protocol is based on a method for the separation of various carboxylic acids using a weakly acidic cation-exchange resin.[10]
Objective: To separate and detect mono- and dicarboxylic acids with high sensitivity.
1. Sample Preparation:
- Dilute the sample in deionized water.
- Filter the sample through a 0.45 µm ion chromatography certified syringe filter.
2. Chromatographic Conditions:
- Column: Polymethacrylate-based weakly acidic cation-exchange resin (e.g., TSKgel OApak-A).[10]
- Eluent: Diluted sulfuric acid solution (e.g., 0.35 mM H₂SO₄).[7]
- Elution Mode: Isocratic.
- Flow Rate: 0.8 - 1.0 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 50 - 100 µL.
- Suppressor: Cation-exchange membrane-based suppressor to reduce eluent background conductivity.[3][8]
3. Detection:
- Detector: Conductivity Detector.
4. Quantification:
- Prepare calibration standards in deionized water.
- Generate a calibration curve based on the conductivity response for each analyte.
Data Summary: Ion Chromatography Methods
| Method | Column/Stationary Phase | Eluent | Detection | Key Features | Reference |
| Ion-Exclusion | Polymethacrylate-based weakly acidic cation-exchange resin | Diluted sulfuric acid | Conductivity | Highly sensitive detection without high background conductance; good resolution for dicarboxylic acids. | [10] |
| Anion-Exchange & Ion-Exclusion | High-capacity anion or cation exchange resins | Concentrated eluants (e.g., bases for AEC, acids for IEC) | Suppressed Conductivity | The ability to choose between AEC and IEC provides versatility to solve co-elution problems. | [3][8] |
| Ion-Exclusion | Sulfonated divinyl benzene–styrene copolymer | 0.0045N H₂SO₄ with 6% Acetonitrile | UV and Refractive Index (RI) | Simultaneous separation of carboxylic acids, carbohydrates, and ethanol in beer. | [11] |
Workflow for Ion Chromatography Analysis
Caption: General workflow for Ion Chromatography analysis of carboxylic acids.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative to RPLC for the analysis of very polar compounds that are poorly retained on C18 columns.[12] It utilizes a polar stationary phase (e.g., amide, silica, zwitterionic) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase into which polar analytes like carboxylic acids can partition.[13]
Experimental Protocol: HILIC-MS/MS for Diverse Carboxylic Acids
This protocol is based on a sensitive method developed for the determination of a wide range of aliphatic, alicyclic, and aromatic carboxylic acids.[14]
Objective: To separate and quantify polar carboxylic acids in complex samples with high sensitivity and specificity.
1. Sample Preparation:
- Perform solvent extraction (optimized for the specific sample matrix).
- Reconstitute the dried extract in a solution mimicking the initial mobile phase (e.g., 90:10 Acetonitrile:Water).
- Filter the sample through a 0.22 µm syringe filter.
2. Chromatographic Conditions:
- Column: Amide-based HILIC column.[14]
- Mobile Phase A: Aqueous ammonium acetate buffer (e.g., 10 mM, pH 5.0).
- Mobile Phase B: Acetonitrile.
- Gradient Elution: Start with a high percentage of Mobile Phase B (e.g., 90-95%) and gradually increase the percentage of Mobile Phase A to elute the analytes.
- Flow Rate: 0.3 - 0.5 mL/min.
- Column Temperature: 35 °C.
- Injection Volume: 5 - 10 µL.
3. Detection:
- Detector: Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source, operated in negative ion mode.
- Acquisition Mode: Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.
4. Quantification:
- Use isotopically labeled internal standards for each analyte where possible to correct for matrix effects.
- Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against concentration.
Data Summary: HILIC Methods for Carboxylic Acid Analysis
| Analyte(s) | Column | Mobile Phase | Detection | Performance | Reference |
| Aliphatic, alicyclic, and aromatic carboxylic acids | Amide | Gradient of Acetonitrile and 10 mM aqueous ammonium acetate (pH 5.0) | ESI-MS/MS | LODs ranged from 0.03 to 16.0 µg/L. Excellent specificity and ability to separate isobaric compounds. | [14] |
| 10 common organic acids | Agilent InfinityLab Poroshell 120 HILIC-Z (zwitterionic) | Isocratic; Acetonitrile and phosphate buffer | UV | Baseline separation of 10 organic acids in under 4 minutes. | [12] |
| Fumaric, Malic, Succinic, Tartaric acids, etc. | Obelisc N (mixed-mode) | Acetonitrile and aqueous buffer (pH and concentration adjusted for selectivity) | ELSD | Separation is based on analyte polarity and pKa values. | [15] |
| 18 short-chain carboxylic acids in food | SeQuant® ZIC®-HILIC | 75:25 (v/v) Acetonitrile and 8 mM ammonium formate (pH 3) | MS/MS | LOQs ranged from 0.04 to 2 mg L⁻¹. | [16] |
Workflow for HILIC-MS/MS Analysis
Caption: General workflow for HILIC-MS/MS analysis of carboxylic acids.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. teledyneisco.com [teledyneisco.com]
- 7. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 10. Separation of carboxylic acids on a weakly acidic cation-exchange resin by ion-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Characterization of carboxylic acids in atmospheric aerosols using hydrophilic interaction liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HILIC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Cyclohexylfuran-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-cyclohexylfuran-2-carboxylic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their synthetic procedures and improve yields.
General Synthetic Strategy
The synthesis of this compound is typically not a single-step reaction but a multi-step process. A common and effective strategy involves two key stages:
-
Palladium-Catalyzed Cross-Coupling: Introduction of the cyclohexyl group onto the furan ring. This is often achieved by coupling a 5-halo-furan-2-carboxylate ester with a suitable cyclohexyl-metal reagent.
-
Ester Hydrolysis (Saponification): Conversion of the resulting ester into the final carboxylic acid product.
Caption: General two-step workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis.
Part 1: Palladium-Catalyzed Cross-Coupling
Q1: My cross-coupling reaction shows low or no conversion to the desired product. What are the likely causes?
Low conversion is a frequent issue in cross-coupling reactions. The problem often lies with the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Q2: How do I select the most effective palladium catalyst for synthesizing a functionalized furan?
The choice of catalyst is critical for optimizing yield and reaction time.[1] Studies have shown significant differences in performance between common palladium catalysts.
Table 1: Comparison of Palladium Catalyst Performance for Furan Synthesis
| Catalyst | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| PdCl₂(CH₃CN)₂ | 2 | 94 | [1][2][3] |
| Pd(OAc)₂ | 6 | 80 | [1] |
| Pd(acac)₂ | 6 | 63 | [1] |
Conditions: Reaction of 1,3-dicarbonyl compounds with alkenyl bromides. While not identical to the target synthesis, this provides a strong indication of catalyst reactivity for furan functionalization.
Based on available data, PdCl₂(CH₃CN)₂ is the most efficient catalyst, achieving the highest yield in the shortest time.[1][2][3]
Q3: I'm observing significant homo-coupling of my cyclohexyl reagent. How can I minimize this side reaction?
Homo-coupling is a common side reaction. To minimize it:
-
Adjust Stoichiometry: Use a smaller excess of the organometallic reagent. A 1.1 to 1.2 molar ratio relative to the furan substrate is a good starting point.
-
Control Temperature: Adding the organometallic reagent at a lower temperature before heating the reaction can reduce premature decomposition and homo-coupling.
-
Choose the Right Ligand: Ligands like XantPhos can promote the desired cross-coupling pathway over side reactions.[4][5]
Part 2: Ester Hydrolysis (Saponification)
Q1: My saponification reaction is incomplete, and I still see starting ester in the NMR. What should I do?
Incomplete hydrolysis can be resolved by adjusting the reaction conditions. The base-catalyzed hydrolysis of an ester, or saponification, is generally irreversible because the final step is a deprotonation of the carboxylic acid.[6][7]
Table 2: Troubleshooting Guide for Incomplete Saponification
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Incomplete Reaction | Insufficient base | Increase the amount of NaOH or KOH to 2-3 molar equivalents. |
| Reaction time is too short | Extend the reaction time. Monitor by TLC until the starting material spot disappears. | |
| Low temperature | Gently heat the reaction mixture (e.g., 40-60°C) to increase the reaction rate. |
| | Poor solubility | Ensure a co-solvent like ethanol or THF is used with water to fully dissolve the ester. |
Q2: After acidifying the reaction mixture, my product yield is very low. Where did my product go?
Low recovery after workup is often due to issues with precipitation or extraction.
-
Incomplete Precipitation: Ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the carboxylate salt. Test with pH paper.
-
Product Solubility: Furan carboxylic acids can have some solubility in water.[8] After filtering the precipitated solid, extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover dissolved product.
-
Emulsion Formation: If an emulsion forms during extraction, add brine (saturated NaCl solution) to help break it.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of Ethyl 5-cyclohexylfuran-2-carboxylate
This general protocol is adapted from optimized conditions for palladium-catalyzed furan synthesis.[1][3][4]
Materials:
-
Ethyl 5-bromofuran-2-carboxylate
-
Cyclohexylzinc chloride (0.5 M in THF)
-
PdCl₂(CH₃CN)₂ (Palladium Catalyst)
-
XantPhos (Ligand, optional but recommended)
-
Anhydrous Dioxane or Dichloroethane (DCE)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, oven-baked flask under an inert atmosphere, add ethyl 5-bromofuran-2-carboxylate (1.0 eq).
-
Add the palladium catalyst (e.g., PdCl₂(CH₃CN)₂, 3 mol%) and ligand (e.g., XantPhos, 6 mol%).[4]
-
Add anhydrous solvent (e.g., Dioxane) to dissolve the solids.
-
Slowly add cyclohexylzinc chloride (1.2 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Saponification of Ethyl 5-cyclohexylfuran-2-carboxylate
This protocol is based on standard procedures for ester hydrolysis.[7][9]
Materials:
-
Ethyl 5-cyclohexylfuran-2-carboxylate
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl, e.g., 3 M)
Procedure:
-
Dissolve the ethyl 5-cyclohexylfuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add a solution of sodium hydroxide (2.5 eq) in water.
-
Stir the mixture at room temperature or heat gently (e.g., 50°C) for 2-6 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the mixture in an ice bath and slowly acidify with HCl until the pH is ~1-2. A precipitate should form.
-
Stir the cold slurry for 30 minutes to ensure complete precipitation.
-
Filter the solid product using a Büchner funnel and wash the filter cake with cold deionized water.
-
To maximize recovery, extract the aqueous filtrate with ethyl acetate or dichloromethane. Combine any recovered organic material with the filtered solid.
-
Dry the product under vacuum. The product can be further purified by recrystallization if necessary.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Ca… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
Technical Support Center: Synthesis of Functionalized Furans
Welcome to the technical support center for the synthesis of functionalized furans. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.
Section 1: Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a robust method for preparing furans from 1,4-dicarbonyl compounds via acid-catalyzed cyclization and dehydration.[1][2][3] However, various side reactions can affect yield and purity.
Frequently Asked Questions (FAQs)
Question 1: Why is my yield low, and what are the primary side products?
Answer: Low yields in Paal-Knorr synthesis are commonly attributed to two main issues: incomplete cyclization of the 1,4-dicarbonyl starting material and polymerization of the furan product under harsh acidic conditions.[1][3][4] Furans, especially those with electron-releasing substituents, are prone to polymerization or ring-opening in the presence of strong acids.[1]
Troubleshooting Steps:
-
Catalyst Choice: Switch from strong mineral acids (like H₂SO₄) to milder protic acids (p-toluenesulfonic acid, trifluoroacetic acid) or Lewis acids (ZnCl₂, BF₃·Et₂O).[5]
-
Dehydrating Agent: The use of a dehydrating agent like phosphorus pentoxide (P₂O₅) can drive the reaction towards the furan product.[3][5]
-
Temperature Control: Avoid prolonged heating at high temperatures, which can promote degradation and polymerization.[3] Microwave-assisted Paal-Knorr reactions can sometimes provide better yields with shorter reaction times.[2]
-
Reaction Monitoring: Monitor the reaction progress using TLC or GC to determine the optimal reaction time and prevent product degradation.
Question 2: The reaction is generating a complex mixture of products. How can I improve selectivity?
Answer: The formation of a complex product mixture often stems from the mechanism of the cyclization itself. The rate-determining step is the ring closure, which is sensitive to the conformation and stereochemistry of the dicarbonyl compound.[2][3][6] The commonly accepted mechanism involves the protonation of one carbonyl, followed by an attack from the enol of the other carbonyl.[5][6] Any competing reaction pathways can lead to impurities.
Troubleshooting Steps:
-
Solvent: Use an aprotic solvent to better control the enolization process.
-
Starting Material Purity: Ensure the 1,4-dicarbonyl starting material is pure, as impurities can lead to unforeseen side reactions.
-
Controlled Addition: In some cases, slow addition of the acid catalyst can help maintain control over the reaction rate and minimize side product formation.
Data Presentation: Catalyst Impact on Yield
The choice of acid catalyst and reaction conditions significantly influences the efficiency of the Paal-Knorr synthesis.
| Catalyst/Condition | Substrate | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | 2,5-Hexanedione | >95% | Stauffer & Neier, 2000[2] |
| Microwave, Montmorillonite K-10 | 2-Butene-1,4-diones | 85-92% | Rao & Jothilingam, 2003[2] |
| Aqueous HCl | 3,4-Diethyl-2,5-hexanedione | Variable | Amarnath & Amarnath, 1995[2] |
| P₂O₅ | 1,4-Dicarbonyls | General Use | Paal-Knorr Synthesis[3][5] |
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylfuran
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione (11.4 g, 0.1 mol).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.2 g, 1.2 mmol).
-
Reaction: Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent), observing the disappearance of the starting diketone spot.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid, followed by a wash with brine (25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield 2,5-dimethylfuran.
Visualization: Paal-Knorr Reaction Pathway
Caption: Paal-Knorr mechanism showing the main cyclization pathway and potential side reactions.
Section 2: Feist-Benary Furan Synthesis
The Feist-Benary synthesis involves the base-catalyzed reaction between an α-halo ketone and a β-dicarbonyl compound to form substituted furans.[7] The choice of base and reaction conditions is critical for achieving the desired regioselectivity.
Frequently Asked Questions (FAQs)
Question 1: My reaction is yielding an unexpected furan isomer. What could be the cause?
Answer: A common issue in the Feist-Benary synthesis is the formation of a furan isomer via a competing Paal-Knorr pathway.[8] This occurs when the intermediate, a tricarbonyl compound, undergoes an acid-catalyzed cyclization instead of the intended base-catalyzed route. This can happen if the reaction conditions become acidic or if the intermediate is isolated and then subjected to acidic workup conditions.
Troubleshooting Steps:
-
Base Selection: Use a mild, non-nucleophilic base such as pyridine or triethylamine instead of strong bases like NaOH or alkoxides, which can promote other side reactions.[9]
-
pH Control: Ensure the reaction medium remains basic throughout the process. The use of a proton sponge can help sequester any generated acid.[9]
-
Temperature: Maintain a consistent and moderate reaction temperature (typically 50–100°C), as excessive heat can lead to decomposition or alternative reaction pathways.[9]
Question 2: I'm observing significant byproducts and low conversion of my α-halo ketone. How can I improve this?
Answer: The α-halo ketone is a reactive electrophile susceptible to various side reactions, including self-condensation or reaction with the base. Furthermore, certain halides are problematic; α-iodoketones, in particular, can cause unwanted side reactions.[9]
Troubleshooting Steps:
-
Halide Choice: Use α-chloro or α-bromo ketones, which are generally better substrates than α-iodo ketones.[9]
-
Slow Addition: Add the α-halo ketone slowly to the reaction mixture containing the β-dicarbonyl compound and the base. This maintains a low concentration of the electrophile, minimizing self-reaction.
-
Solvent: Employ polar aprotic or alcoholic solvents like DMF, THF, or ethanol.[9]
Data Presentation: Influence of Base on Product Selectivity
The choice of base is critical in directing the reaction towards the desired Feist-Benary product over other potential side products.
| Base | Typical Outcome | Rationale |
| Pyridine, Triethylamine (Mild) | Favors Feist-Benary product | Sufficiently basic to deprotonate the β-dicarbonyl without promoting hydrolysis or self-condensation.[9] |
| NaOH, NaOEt (Strong) | Can lead to hydrolysis of ester groups or promote Claisen/aldol side reactions. | Strong bases can attack carbonyl centers directly or lead to less selective deprotonation.[9] |
| Ammonia | Can act as a nucleophile, potentially leading to pyrrole synthesis as a side reaction. | Acts as both a base and a reactant. |
Experimental Protocol: Feist-Benary Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate
-
Setup: In a 250 mL three-necked flask fitted with a dropping funnel, condenser, and mechanical stirrer, prepare a solution of ethyl acetoacetate (13 g, 0.1 mol) and pyridine (8.7 g, 0.11 mol) in ethanol (50 mL).
-
Reactant Addition: Heat the solution to 50°C. Add chloroacetone (9.25 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 60°C.
-
Reaction: After the addition is complete, heat the mixture to reflux for 3 hours.
-
Workup: Cool the reaction mixture and pour it into 200 mL of cold water. Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with 1M HCl to remove pyridine, then with water and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. Purify the resulting oil by vacuum distillation.
Visualization: Troubleshooting Feist-Benary Synthesis
References
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. allaboutchemistry.net [allaboutchemistry.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of Furan-Based Compounds
Welcome to the technical support center for the purification of furan-based compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the unique challenges in purifying these valuable heterocyclic molecules.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of furan-based compounds in a question-and-answer format.
Issue 1: Product Degradation During Distillation
Question: Why is my furan compound turning dark and degrading during distillation, even under reduced pressure?
Answer: Furan and its derivatives are often thermally sensitive.[1][2][3] Darkening or polymerization upon heating is a common issue. Several factors could be contributing to this problem:
-
Excessive Temperature: Even under vacuum, the distillation pot temperature might be too high. For instance, when purifying furfural, it is recommended to keep the bath temperature below 130°C to prevent rapid darkening.[3][4]
-
Presence of Acidic Impurities: Furan rings are highly sensitive to acid, which can catalyze ring-opening and polymerization reactions, especially at elevated temperatures.[5][6][7][8] Trace amounts of acidic impurities from the synthesis can trigger degradation.
-
Presence of Oxygen: Furan compounds can be unstable in the presence of air (oxygen), particularly when heated.[3]
-
Extended Heating Time: Prolonged exposure to heat, even at a seemingly safe temperature, can lead to gradual decomposition.
Troubleshooting Steps:
-
Neutralize Before Distillation: Wash the crude product with a mild base solution (e.g., dilute sodium bicarbonate or 2-7% w/w sodium carbonate) to remove any acidic impurities before distillation.[3]
-
Optimize Vacuum and Temperature: Use the highest vacuum reasonably achievable to lower the boiling point of your compound as much as possible. This will allow for distillation at a lower pot temperature.
-
Use an Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Minimize Heating Time: Heat the distillation flask rapidly to the desired temperature and collect the product as quickly as possible. Avoid leaving the compound at high temperatures for extended periods.
Issue 2: Low Recovery or No Crystallization During Recrystallization
Question: I'm trying to purify my solid furan derivative by recrystallization, but it either "oils out" or I get very low recovery. What should I do?
Answer: Recrystallization relies on the principle that the solubility of a compound increases with temperature.[9][10] Challenges with furan compounds can arise from solvent choice and the presence of impurities that inhibit crystal formation.
-
"Oiling Out": This occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.
-
Low Recovery: This can be due to the compound being too soluble in the chosen solvent even at low temperatures, or using too much solvent.
Troubleshooting Steps:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Common solvent systems for recrystallization include ethanol, hexane/acetone, hexane/THF, and hexane/ethyl acetate.[11]
-
A useful rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[11]
-
-
Optimize the Procedure:
-
Use a minimal amount of hot solvent to dissolve your compound completely.
-
Allow the solution to cool slowly to encourage the formation of larger, purer crystals. Rapid cooling can trap impurities and lead to smaller crystals or oiling out.
-
If the compound "oils out," try reheating the solution to dissolve the oil and then cool it even more slowly. You can also add a small amount of a co-solvent in which the compound is more soluble to prevent premature precipitation.
-
-
Induce Crystallization:
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Add a seed crystal of the pure compound if available.
-
Issue 3: Poor Separation of Impurities During Column Chromatography
Question: I'm running a column to purify my furan product, but I'm getting poor separation from a closely related impurity. How can I improve the separation?
Answer: Separating structurally similar furan derivatives, such as isomers or homologs (e.g., 2-butylfuran and 2-pentylfuran), can be challenging due to their similar polarities.[12][13]
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Use thin-layer chromatography (TLC) to screen different solvent systems. The goal is to find a mobile phase that gives a good separation (difference in Rf values) between your product and the impurity.
-
For nonpolar compounds, start with a nonpolar solvent system like hexane/ethyl acetate and gradually increase the polarity.[13]
-
-
Adjust the Stationary Phase:
-
Most standard purifications use silica gel. If you are still getting poor separation, consider using a different stationary phase, such as alumina or a reverse-phase silica (e.g., C18).
-
-
Improve Column Packing and Running Technique:
-
Ensure your column is packed uniformly to avoid channeling.
-
Use a smaller particle size stationary phase for higher resolution, but be aware this will result in slower flow rates.
-
Apply the sample in a concentrated band to the top of the column. A broad initial band will lead to poor separation.
-
Maintain a constant and optimal flow rate during the elution.
-
Frequently Asked Questions (FAQs)
Q1: What are the main stability challenges with furan-based compounds during purification?
A1: Furan-based compounds are susceptible to several stability issues:
-
Acid Sensitivity: The furan ring can undergo acid-catalyzed ring-opening reactions, leading to the formation of carbonyl-containing side products.[6][7][8] This is a significant concern when acidic reagents or catalysts are used in the synthesis.
-
Thermal Instability: Many furan derivatives are prone to thermal decomposition and polymerization, especially in the presence of impurities.[1][2] This necessitates purification at lower temperatures, often under high vacuum.
-
Oxidative Instability: Furans can react with atmospheric oxygen, sometimes forming explosive peroxides, particularly with compounds like tetrahydrofuran.[14] While furan itself is less prone to this than THF, oxidative degradation can still be a concern, especially at elevated temperatures.
-
Polymerization: Under acidic conditions or at high temperatures, furfuryl alcohol and other derivatives can undergo polymerization.[15]
Q2: What is the best general purification method for a newly synthesized furan derivative?
A2: The best method depends on the physical properties of your compound (solid vs. liquid, boiling point, stability). A general workflow is as follows:
-
Aqueous Workup: After synthesis, perform an aqueous workup to remove water-soluble impurities and reagents. A wash with a mild base (e.g., NaHCO₃ solution) is often recommended to remove trace acids.[3]
-
Initial Purification:
-
High-Purity Polishing: If distillation or recrystallization does not provide sufficient purity, column chromatography is the most versatile method for separating closely related impurities.[13]
Q3: How can I remove residual solvent from my purified furan compound?
A3: Due to the volatility of many furan compounds, removing the last traces of solvent can be tricky without losing the product.
-
High Vacuum: Use a high vacuum line or a rotary evaporator at a temperature where your compound has low vapor pressure.
-
Gentle Heating: If necessary, gentle heating in a vacuum oven can be employed, but monitor carefully to avoid product loss or degradation.
-
Inert Gas Stream: Passing a slow stream of an inert gas (e.g., nitrogen or argon) over the surface of the liquid can help carry away residual solvent molecules.
Data Summary
Table 1: Boiling Points of Common Furan Compounds and Impurities
| Compound | Boiling Point (°C at 1 atm) | Boiling Point (°C at reduced pressure) |
| Furan | 31.3 | - |
| Furfural | 161.7 | 90°C at 65 mmHg[4] |
| 2-Methylfuran | 63-66 | - |
| 2-Butylfuran | 140 | - |
| 2-Pentylfuran | 168 | - |
| Octane | 126 | - |
| Nonane | 151 | - |
Data compiled from various sources, including[13].
Experimental Protocols
Protocol 1: Purification of Furfural by Vacuum Distillation
This protocol is adapted from established methods for purifying furfural, which is prone to darkening upon heating.[3][4]
Materials:
-
Crude furfural
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Distillation apparatus (Claisen flask recommended) with a vacuum adapter
-
Oil bath and magnetic stirrer/hotplate
-
Vacuum source (e.g., vacuum pump) and pressure gauge
Procedure:
-
Neutralization: To the crude furfural in a round-bottom flask, add 2-7% (w/w) of anhydrous sodium carbonate. Stir the mixture for 30 minutes at room temperature to neutralize acidic impurities.
-
Setup: Assemble the distillation apparatus. It is crucial to use a setup that minimizes the path length for the vapor, such as a short-path distillation head or a Claisen flask.
-
Distillation:
-
Heat the flask in an oil bath. Crucially, do not let the oil bath temperature exceed 130°C. [3][4]
-
Apply vacuum and slowly reduce the pressure.
-
Collect the initial fraction, which may contain water and other volatile impurities, in a separate receiving flask and discard it.
-
Change the receiving flask and collect the main fraction of pure furfural (boiling point ~90°C at 65 mmHg).[4]
-
-
Storage: Store the purified, colorless furfural in a dark bottle under an inert atmosphere (e.g., nitrogen) to prevent darkening over time.[3]
Protocol 2: Purification by Flash Column Chromatography
This is a general protocol for purifying a moderately polar furan derivative.
Materials:
-
Crude furan compound
-
Silica gel (flash chromatography grade)
-
TLC plates
-
Appropriate solvents (e.g., hexane and ethyl acetate)
-
Chromatography column
-
Pressurized air or nitrogen source
Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent.
-
Spot the solution on a TLC plate and elute with various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
The ideal solvent system will give your desired compound an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a layer of sand on top to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, applying pressure to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Visualizations
Caption: General workflow for the purification of furan-based compounds.
Caption: Troubleshooting logic for thermal degradation of furan compounds.
References
- 1. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 2. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of Furfural - Chempedia - LookChem [lookchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Furan Synthesis Optimization: A Technical Support Center
For researchers, scientists, and professionals in drug development, optimizing the synthesis of furan and its derivatives is crucial for advancing chemical and pharmaceutical research. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during furan synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during furan synthesis, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My Paal-Knorr or Feist-Benary reaction is resulting in a very low yield or no desired furan product. What are the likely causes and how can I improve the yield?
Answer:
Low yields in furan synthesis can stem from several factors, ranging from reactant quality to reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. For the Paal-Knorr synthesis, harsh conditions like prolonged heating in acid can sometimes be necessary, but may also degrade sensitive products.[1][2] Milder, microwave-assisted conditions can be an alternative.[3]
-
-
Suboptimal Catalyst: The acid catalyst (in Paal-Knorr) or base (in Feist-Benary) may not be effective.
-
Solution (Paal-Knorr): While protic acids like sulfuric or hydrochloric acid are common, Lewis acids such as zinc chloride or dehydrating agents like phosphorus pentoxide can also be used.[2] The choice of catalyst can significantly impact the yield.
-
Solution (Feist-Benary): Mild bases like pyridine or triethylamine are generally optimal.[4] Strong bases such as sodium hydroxide can cause hydrolysis of ester groups if present in the starting materials.[4]
-
-
Poor Quality Reagents: The starting materials, particularly 1,4-dicarbonyl compounds for the Paal-Knorr synthesis, may be impure or degraded.
-
Solution: Ensure the purity of your starting materials. If synthesizing the 1,4-dicarbonyl precursor, purify it before the cyclization step.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired furan.
-
Solution: See the "Common Side Reactions and Their Prevention" section below for detailed strategies.
-
Issue 2: Formation of Polymeric or Resinous Byproducts
Question: My reaction mixture is turning dark and forming a tar-like substance. What is causing this and how can I prevent it?
Answer:
The formation of dark, resinous material is a common issue in furan synthesis, particularly in acid-catalyzed reactions like the Paal-Knorr synthesis. This is due to the polymerization of the furan product or starting materials under acidic conditions.
-
Cause: Furan rings are susceptible to ring-opening and subsequent polymerization in the presence of strong acids.[5]
-
Solution 1: Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. Use the mildest effective acid catalyst at the lowest possible concentration.
-
Solution 2: Protect Sensitive Groups: If your starting materials or product have acid-sensitive functional groups, consider using protecting groups that can be removed after the furan ring is formed.[6]
-
Solution 3: Work-up Procedure: After the reaction is complete, neutralize the acid catalyst promptly during the work-up to prevent further polymerization. Washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) is recommended.
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble isolating the pure furan product from the crude reaction mixture. What are the best purification methods?
Answer:
Purification of furans can be challenging due to their potential volatility and sensitivity to heat and acid. The choice of method depends on the physical properties of your furan derivative.
-
Distillation: For volatile furan derivatives, distillation is a common purification method.
-
Simple Distillation: Suitable for separating the furan from non-volatile impurities.
-
Vacuum Distillation: Recommended for high-boiling or thermally sensitive furans, as it allows for distillation at a lower temperature, minimizing decomposition.[7]
-
-
Flash Column Chromatography: This is a versatile method for purifying a wide range of furan derivatives.
-
Solvent System Selection: The choice of eluent is critical for good separation. Start with a non-polar solvent like hexanes and gradually increase the polarity with a solvent like ethyl acetate. The ideal solvent system should give your product an Rf value of around 0.3 on a TLC plate.[8]
-
Silica Gel Considerations: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive furans. To mitigate this, you can either use deactivated silica gel (by adding a small amount of triethylamine to the eluent) or a different stationary phase like alumina.[9]
-
-
Crystallization: If your furan product is a solid at room temperature, crystallization can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing furans?
A1: The two most classic and widely used methods for furan synthesis are the Paal-Knorr synthesis and the Feist-Benary synthesis .
-
Paal-Knorr Synthesis: This method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to form a furan.[2] It is a versatile method for preparing a wide range of substituted furans.
-
Feist-Benary Synthesis: This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base to yield a substituted furan.[10]
Q2: How do I choose the right catalyst for my Paal-Knorr synthesis?
A2: The choice of catalyst depends on the reactivity of your 1,4-dicarbonyl compound and the sensitivity of any other functional groups present.
-
Protic Acids: Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are strong acids that are effective for many substrates.[2]
-
Lewis Acids: Zinc chloride (ZnCl₂) and other Lewis acids can be used under anhydrous conditions and may be milder for some substrates.[2]
-
Dehydrating Agents: Phosphorus pentoxide (P₄O₁₀) and acetic anhydride are strong dehydrating agents that can also drive the reaction to completion.[2]
It is often necessary to screen a few catalysts to find the optimal one for a specific synthesis.
Q3: What are the common side products in furan synthesis and how can I identify them?
A3: Common side products include polymeric materials, products from ring-opening, and isomers if the starting materials are unsymmetrical. Identification is typically done using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds in the crude reaction mixture and identifying them based on their mass spectra.[11][12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of both the desired product and any significant impurities.
Q4: How can I prevent the polymerization of my furan product during storage?
A4: Furans can be unstable and prone to polymerization over time, especially when exposed to air and light. To improve storage stability:
-
Store in a cool, dark place: Keep your purified furan in a tightly sealed container in a refrigerator or freezer.
-
Store under an inert atmosphere: For particularly sensitive furans, storing under nitrogen or argon can prevent oxidation.
-
Use of inhibitors: In some industrial applications, polymerization inhibitors are added, but this is less common for laboratory-scale samples.
Data Presentation: Optimization of Reaction Conditions
Optimizing reaction parameters is key to maximizing yield and minimizing side reactions. The following tables summarize the effects of different catalysts and solvents on furan synthesis.
Table 1: Effect of Different Acid Catalysts on Paal-Knorr Furan Synthesis Yield
| Catalyst | Starting Material | Product | Yield (%) | Reference |
| p-Toluenesulfonic acid | 1,4-diketone | Fused furan macrocycle | Good | [4] |
| Trifluoroacetic Acid | 2-Butene-1,4-diones | Tri- and Tetrasubstituted Furans | High | [8] |
| TiCl₄ | Tricarbonyl compounds | Polysubstituted furans | Good to Excellent | [14] |
| ZrOCl₂ · 8H₂O | 2,5-hexanedione and amines | N-substituted pyrroles (related) | >90 | [15] |
Table 2: Effect of Solvent on Feist-Benary Furan Synthesis
| Solvent | Base | Reactants | Product | Observations | Reference |
| Ethanol | Pyridine | α-halo ketone, β-dicarbonyl | Substituted furan | Common protic solvent | [4] |
| Tetrahydrofuran (THF) | Triethylamine | α-halo ketone, β-dicarbonyl | Substituted furan | Aprotic ether solvent | [4] |
| Dimethylformamide (DMF) | Triethylamine | α-halo ketone, β-dicarbonyl | Substituted furan | Polar aprotic solvent | [4] |
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylfuran from Hexane-2,5-dione
This protocol describes a classic Paal-Knorr synthesis using a strong acid catalyst.
Materials:
-
Hexane-2,5-dione
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexane-2,5-dione.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain pure 2,5-dimethylfuran.
Protocol 2: Feist-Benary Synthesis of a Substituted Furan
This protocol provides a general procedure for the Feist-Benary synthesis.
Materials:
-
An α-halo ketone (e.g., chloroacetone)
-
A β-dicarbonyl compound (e.g., ethyl acetoacetate)
-
A mild base (e.g., pyridine or triethylamine)
-
A suitable solvent (e.g., ethanol or THF)
-
Hydrochloric acid (for dehydration, if needed)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the β-dicarbonyl compound in the chosen solvent.
-
Add the mild base to the solution and stir for a few minutes to form the enolate.
-
Slowly add the α-halo ketone to the reaction mixture.
-
Heat the mixture to a temperature between 50-100 °C and monitor the reaction by TLC.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
If the intermediate hydroxydihydrofuran is stable, a separate acid-catalyzed dehydration step may be necessary. Add a catalytic amount of HCl and heat gently.
-
Perform a standard aqueous work-up by adding water and extracting with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting crude furan derivative by flash column chromatography or distillation.
Mandatory Visualizations
Caption: General experimental workflow for furan synthesis.
Caption: Troubleshooting decision tree for furan synthesis.
References
- 1. How to set up and run a flash chromatography column. [reachdevices.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purification [chem.rochester.edu]
- 9. Purification [chem.rochester.edu]
- 10. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 15. rgmcet.edu.in [rgmcet.edu.in]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction is not working at all (no product formation). What are the first things I should check?
A1: When a reaction fails completely, it's crucial to systematically check the fundamental components of the reaction setup. Here are the primary aspects to investigate:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. It may be inactive due to improper storage, age, or deactivation.[1][2]
-
Reagent Quality: Ensure the purity and integrity of all reagents, including the electrophile, nucleophile, base, and solvent. Degradation of starting materials is a common issue.
-
Inert Atmosphere: Most palladium-catalyzed reactions are sensitive to oxygen.[3][4] Ensure your reaction was set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Double-check the reaction temperature and time. Some reactions require higher temperatures or longer reaction times to proceed.[3][5][6]
Q2: My reaction is sluggish and gives a low yield. What are the likely causes?
A2: Low yields are a frequent challenge and can stem from several factors:
-
Suboptimal Ligand: The choice of ligand is critical for catalyst stability and reactivity.[7] An inappropriate ligand for your specific substrate can lead to slow catalysis.
-
Incorrect Base or Solvent: The base and solvent play crucial roles in the catalytic cycle.[8][9][10][11][12] The wrong choice can hinder key steps like oxidative addition or reductive elimination.
-
Insufficient Catalyst Loading: While higher catalyst loading isn't always better, too low a concentration can result in incomplete conversion.
-
Presence of Inhibitors: Impurities in your starting materials or solvent can act as catalyst poisons. Water content can also significantly impact the reaction outcome.[12]
Q3: I am observing the formation of side products. What are the most common ones and how can I avoid them?
A3: Side product formation can complicate purification and reduce the yield of your desired product. Common side reactions include:
-
Homocoupling: This is particularly common in Sonogashira reactions, leading to the dimerization of the alkyne starting material (Glaser coupling).[3][4] It can also be an issue in Suzuki reactions with the boronic acid.[4] This is often promoted by the presence of oxygen.
-
Protodeboronation (in Suzuki reactions): The boronic acid can be replaced by a proton from the solvent or trace water, leading to the formation of an undesired arene byproduct.
-
β-Hydride Elimination: This can be a competing pathway in reactions involving alkyl halides or pseudohalides.[13]
Q4: My reaction mixture turned black. What does this indicate?
A4: The formation of a black precipitate, often referred to as palladium black, is a common visual indicator of catalyst decomposition.[14][15][16] This means the soluble, active palladium catalyst has aggregated into inactive palladium(0) particles. This can be caused by:
-
High Temperatures: Excessive heat can cause the catalyst to decompose.
-
Inappropriate Ligand: The ligand stabilizes the palladium catalyst. If the ligand is not robust enough for the reaction conditions, the catalyst will crash out.
-
Presence of Oxygen: Oxygen can facilitate the degradation of the catalytic species.
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
Problem: Low to no product yield.
| Potential Cause | Suggested Solution |
| Inactive Boronic Acid/Ester | Use freshly prepared or recently purchased boronic acid/ester. Consider using more stable derivatives like MIDA boronates.[17] |
| Poorly Soluble Reagents | Screen different solvent systems. A mixture of a polar aprotic solvent (e.g., dioxane, THF) and water is often effective.[18] |
| Suboptimal Base | Screen different bases. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can be substrate-dependent. |
| Inefficient Ligand | For challenging substrates (e.g., aryl chlorides), consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands).[19] |
Buchwald-Hartwig Amination
Problem: Incomplete conversion or decomposition of starting materials.
| Potential Cause | Suggested Solution |
| Base-Sensitive Substrate | Strong bases like NaOt-Bu can cause decomposition of sensitive heterocycles.[9][20] Try a weaker base such as K₃PO₄ or Cs₂CO₃.[8][10][11] |
| Sterically Hindered Amine or Aryl Halide | Use a more sterically bulky and electron-rich ligand (e.g., Josiphos or Buchwald-type biarylphosphine ligands) to promote oxidative addition and reductive elimination. |
| Catalyst Inhibition by Amine | The amine substrate or product can sometimes act as an inhibitor. Adjusting the ligand-to-palladium ratio may help. |
Heck Reaction
Problem: Low regioselectivity or formation of isomers.
| Potential Cause | Suggested Solution |
| Cationic vs. Neutral Pathway | The choice of halide/pseudohalide and the presence of halide scavengers (e.g., silver salts) can influence the catalytic pathway and thus regioselectivity. For terminal olefins, the neutral pathway generally favors β-hydride elimination from the more substituted carbon. |
| Isomerization of the Product | After β-hydride elimination, the double bond in the product can isomerize. This can sometimes be suppressed by using a specific ligand or by carefully controlling the reaction time and temperature.[2][5][6] |
| Decomposition at High Temperatures | Heck reactions often require elevated temperatures, which can lead to catalyst decomposition.[5][6][21] If you observe palladium black, try lowering the temperature or using a more thermally stable catalyst system. |
Sonogashira Coupling
Problem: Significant homocoupling (Glaser coupling) of the alkyne.
| Potential Cause | Suggested Solution |
| Presence of Oxygen | Oxygen promotes the oxidative homocoupling of alkynes, especially in the presence of the copper co-catalyst.[1][3][4][19][22] Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. |
| High Copper Concentration | While the copper co-catalyst accelerates the reaction, too high a concentration can favor homocoupling.[23] Try reducing the amount of the copper salt. |
| Copper-Free Conditions | For substrates prone to homocoupling, consider using a copper-free Sonogashira protocol. These methods often employ specific ligands and bases to facilitate the catalytic cycle without copper.[3][4] |
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening in a Suzuki-Miyaura Coupling
This protocol outlines a parallel screening approach to identify the optimal ligand for a given Suzuki-Miyaura reaction.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your aryl halide in the chosen solvent (e.g., dioxane).
-
Prepare a stock solution of your boronic acid in the same solvent.
-
Prepare a stock solution of the base (e.g., K₂CO₃) in water.
-
Prepare individual stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and each ligand to be screened in the organic solvent.
-
-
Reaction Setup:
-
In an array of reaction vials equipped with stir bars, add the aryl halide stock solution.
-
Add the boronic acid stock solution to each vial.
-
Add the aqueous base solution to each vial.
-
To each vial, add the palladium precursor stock solution.
-
To each individual vial, add a different ligand stock solution. Ensure a consistent Pd:ligand ratio across the screening set.
-
Seal the vials under an inert atmosphere.
-
-
Reaction and Analysis:
-
Place the vials in a heating block at the desired temperature and stir for the specified time.
-
After cooling to room temperature, quench the reactions (e.g., with water or saturated NH₄Cl).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analyze the crude product mixture from each vial by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR with an internal standard) to determine the conversion and yield for each ligand.
-
Protocol 2: Testing for Catalyst Deactivation (Palladium Black Formation)
This simple visual test can help determine if your catalyst is decomposing under the reaction conditions.
-
Control Reaction Setup:
-
In a reaction vessel, combine the palladium precursor and the chosen ligand in the reaction solvent under an inert atmosphere.
-
Stir the mixture at the intended reaction temperature for a short period (e.g., 15-30 minutes) without adding the other reagents (electrophile, nucleophile, base).
-
-
Observation:
-
Visually inspect the solution. If the catalyst is stable, the solution should remain homogeneous (the color will depend on the specific catalyst complex).
-
If you observe the formation of a black precipitate, it is likely palladium black, indicating that the catalyst is not stable under these conditions with the chosen ligand and solvent at that temperature.
-
-
Troubleshooting:
-
If decomposition is observed, consider:
-
Lowering the reaction temperature.
-
Screening more robust ligands.
-
Ensuring a scrupulously inert atmosphere.
-
-
Visualizations
Caption: A decision tree for troubleshooting low or no product yield.
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. drughunter.com [drughunter.com]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hepatochem.com [hepatochem.com]
- 16. mdpi.com [mdpi.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. molbiolcell.org [molbiolcell.org]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
Furan Derivatives Stability & Degradation: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with furan derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Issue: Unexpected Degradation of a Furan-Containing Compound During Synthesis or Storage
Q1: My furan-containing active pharmaceutical ingredient (API) is showing significant degradation upon storage at room temperature. What are the likely causes?
A1: Several factors could be contributing to the instability of your furan-containing API. The furan ring is susceptible to degradation via several pathways, primarily oxidation and hydrolysis.[1][2] The stability is influenced by the specific substituents on the furan ring, as well as environmental factors.[3][4]
-
Oxidation: The electron-rich furan ring is prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[2] This can lead to the formation of reactive intermediates like endoperoxides, ultimately resulting in ring-opening to form 1,4-dicarbonyl compounds.[1]
-
Hydrolysis: Furan rings, especially those with certain substituents, can be susceptible to acid- or base-catalyzed hydrolysis, leading to ring cleavage.[5] The presence of moisture in your sample or storage environment can facilitate this process.
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions that lead to the degradation of furan derivatives.[6] It is crucial to store light-sensitive compounds in amber vials or in the dark.
Q2: I am observing the formation of an unknown impurity in my reaction mixture containing a furan derivative, particularly when using acidic conditions. What could this impurity be?
A2: Under acidic conditions, furan rings are prone to protonation, which can lead to polymerization or ring-opening reactions.[7] The formation of polymeric material or ring-opened products, such as 1,4-dicarbonyl compounds, is a common issue. The specific degradation product will depend on the structure of your furan derivative and the reaction conditions. It is advisable to perform a forced degradation study under acidic conditions to intentionally generate the impurity and facilitate its characterization by techniques like LC-MS and NMR.
Q3: My purification process for a furan derivative using column chromatography on silica gel is resulting in low yields and the appearance of new spots on the TLC plate. What is happening?
A3: Silica gel is acidic and can promote the degradation of sensitive furan derivatives. The acidic surface of the silica can catalyze ring-opening or polymerization reactions, leading to the issues you are observing.
Troubleshooting Steps:
-
Neutralize Silica Gel: Consider using silica gel that has been neutralized by washing with a solution of triethylamine in the eluent system.
-
Alternative Stationary Phases: Explore the use of less acidic stationary phases such as alumina (neutral or basic), or consider reverse-phase chromatography.
-
Minimize Contact Time: Try to minimize the time the compound spends on the column by using faster flow rates or gradient elution.
Frequently Asked Questions (FAQs)
Stability and Degradation Pathways
Q4: What are the primary degradation pathways for furan derivatives?
A4: The main degradation pathways for furan derivatives are:
-
Oxidation: This can occur via auto-oxidation in the presence of air, photo-oxidation, or reaction with oxidizing agents. The furan ring can be cleaved to form 1,4-dicarbonyl compounds.[1][8]
-
Hydrolysis: The furan ring can undergo acid- or base-catalyzed hydrolysis, leading to ring-opening. This is particularly relevant for furans with electron-donating or -withdrawing groups that can influence the stability of the ring.
-
Photodegradation: Exposure to light, especially UV radiation, can lead to various photochemical reactions, including isomerization and ring cleavage.[6]
Q5: How does the substitution pattern on the furan ring affect its stability?
A5: Substituents have a significant impact on the stability of the furan ring.
-
Electron-withdrawing groups (e.g., carbonyl, nitro groups) generally increase the stability of the furan ring towards oxidation and acid-catalyzed degradation by decreasing the electron density of the ring.[7]
-
Electron-donating groups (e.g., alkyl, alkoxy groups) can make the furan ring more susceptible to electrophilic attack and oxidation by increasing the electron density.[9]
-
Bulky substituents can provide steric hindrance, which may protect the furan ring from attack and enhance its stability.[4]
Experimental Best Practices
Q6: What precautions should I take when working with furan derivatives in the lab to minimize degradation?
A6: To minimize degradation, consider the following:
-
Inert Atmosphere: For oxygen-sensitive compounds, work under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Store and handle light-sensitive furan derivatives in amber glassware or in the dark.
-
pH Control: Avoid strongly acidic or basic conditions unless required by the reaction. Use buffered solutions where appropriate.
-
Temperature Control: Store furan derivatives at recommended temperatures, often refrigerated or frozen, to slow down degradation processes.
-
Solvent Choice: Be mindful of the solvent used, as some solvents can promote degradation. For instance, protic polar solvents may facilitate hydrolysis.[5]
Forced Degradation Studies
Q7: What is a forced degradation study and why is it important for furan-containing pharmaceuticals?
A7: A forced degradation study, also known as stress testing, is a process where a drug substance or drug product is intentionally exposed to harsh conditions to accelerate its degradation.[6][10] These conditions typically include acid and base hydrolysis, oxidation, heat, and light.[8][10] For furan-containing pharmaceuticals, these studies are crucial for:
-
Identifying potential degradation products that could form during storage and handling.[11]
-
Elucidating the degradation pathways of the drug molecule.[12]
-
Developing and validating stability-indicating analytical methods that can separate and quantify the drug from its degradation products.[2]
-
Informing decisions on formulation, packaging, and storage conditions.[13]
Q8: What are the typical conditions for a forced degradation study of a furan derivative?
A8: The conditions should be chosen to achieve a target degradation of 5-20%.[8][10] If degradation is too extensive, it may not be representative of real-world stability. Typical starting conditions are:
-
Acid Hydrolysis: 0.1 M HCl at room temperature or slightly elevated (e.g., 40-60 °C).[10]
-
Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated.[10]
-
Oxidation: 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heating the solid or solution at elevated temperatures (e.g., 60-80 °C).[10][12]
-
Photodegradation: Exposing the sample to a combination of UV and visible light, as specified in ICH Q1B guidelines.[6][10]
Data Presentation
Table 1: Influence of pH on Furan Derivative Degradation
| Furan Derivative | pH Condition | Temperature (°C) | Time | Degradation (%) | Reference |
| Flupirtine Maleate | 1 M HCl | Room Temp | 24 h | 28.43 | [14] |
| Flupirtine Maleate | 0.01 M NaOH | Room Temp | - | 28.96 | [14] |
| Furan in Glucose-Glycine Model | Acidic | >90 | - | Low | [15] |
| Furan in Fructose-Glycine Model | Acidic | >90 | - | Low | [15] |
| Furan in Sucrose-Glycine Model | Alkaline | >130 | - | Low | [15] |
Table 2: Thermal Degradation of Furan Derivatives
| Furan Derivative | Condition | Temperature (°C) | Time | Degradation (%) | Reference |
| Netarsudil | Solid State | 60 | 24 h | - | [16] |
| Furan in Food | Heating | 98 - 220 | - | ~50 (reduction) | [17] |
| Furan Polyamides | - | Td5% > 395 | - | - |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of a Furan Derivative
-
Preparation of Stock Solution: Prepare a stock solution of the furan derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).[10]
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Keep the solution at room temperature or heat to a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 M NaOH, and dilute to the initial concentration with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period.
-
At each time point, withdraw a sample and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the furan derivative in a controlled temperature oven (e.g., 80 °C) for a specified period.
-
Alternatively, heat a solution of the compound.
-
At each time point, dissolve or dilute the sample in the mobile phase for analysis.
-
-
Photodegradation:
-
Expose a solution of the furan derivative to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
At specified time points, analyze both the exposed and control samples.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS) to detect and characterize degradation products.
Protocol 2: HPLC-MS Method for the Analysis of Furan Derivatives and Their Degradation Products
-
Instrumentation: An HPLC system equipped with a PDA detector and coupled to a mass spectrometer (e.g., ESI-QTOF or Triple Quadrupole).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Gradient Program (Example):
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
PDA Detection: Monitor at a wavelength appropriate for the furan derivative and its potential degradation products (e.g., 200-400 nm).
-
MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Scan Range: A wide mass range (e.g., m/z 100-1000) to detect potential degradation products.
-
MS/MS Analysis: For structural elucidation, perform fragmentation of the parent ions of the detected degradation products.
-
Mandatory Visualizations
Caption: Major degradation pathways of furan derivatives.
Caption: Workflow for a forced degradation study.
Caption: Key factors affecting furan derivative stability.
References
- 1. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Metallapentalenofuran: Shifting Metallafuran Rings Promoted by Substituent Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijsdr.org [ijsdr.org]
- 7. microbial-degradation-of-furanic-compounds-biochemistry-genetics-and-impact - Ask this paper | Bohrium [bohrium.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 13. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. turkjps.org [turkjps.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
identifying and minimizing by-products in furan synthesis
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize by-products in common furan synthesis reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on by-product formation.
Troubleshooting Guides
This section provides solutions to common problems encountered during furan synthesis.
Problem: Low or No Yield of Furan Product in Paal-Knorr Synthesis
Possible Causes and Solutions:
-
Incomplete reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Ineffective catalyst: The acid catalyst may be weak or decomposed.
-
Presence of water: For reactions requiring anhydrous conditions, the presence of water can inhibit the reaction.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.
-
-
By-product formation: Competing side reactions may be consuming the starting materials.
-
Solution: See the section on "Common By-products and Minimization Strategies" below.
-
Problem: Formation of a Dark, Tarry Substance (Resinification) in Acid-Catalyzed Furan Synthesis
Possible Causes and Solutions:
-
Strongly acidic conditions: High concentrations of strong acids can promote polymerization and degradation of the furan product.
-
High temperature: Elevated temperatures can accelerate polymerization and decomposition reactions.
-
Solution: Run the reaction at a lower temperature for a longer period.
-
-
Presence of reactive impurities: Impurities in the starting materials or solvent can initiate polymerization.
-
Solution: Purify the starting materials and use high-purity solvents.
-
Problem: Unexpected Isomer Formation in Feist-Benary Synthesis
Possible Causes and Solutions:
-
Formation of intermediate tricarbonyl compounds: The reaction can sometimes produce intermediate tricarbonyl compounds that can then cyclize to form a different furan isomer via a Paal-Knorr type reaction.[6]
-
Solution: Optimize the reaction conditions to favor the desired cyclization pathway. This may involve changing the base, solvent, or temperature. Milder bases are often preferred.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the Paal-Knorr furan synthesis?
A1: The most common by-products in the Paal-Knorr synthesis are oligomers and polymers resulting from the acid-catalyzed degradation of the furan product.[8] If ammonia or primary amines are present as impurities or reagents, pyrroles can be formed as significant by-products.[9]
Q2: How can I minimize polymerization during the Paal-Knorr synthesis?
A2: To minimize polymerization, it is recommended to use the mildest possible acidic conditions that still afford a reasonable reaction rate. Using a heterogeneous acid catalyst can also be beneficial as it can be easily removed from the reaction mixture once the reaction is complete.[2] Running the reaction at lower temperatures can also help reduce the rate of polymerization.
Q3: What are the typical by-products in the Feist-Benary furan synthesis?
A3: A potential side reaction in the Feist-Benary synthesis is the formation of an isomeric furan. This can occur if the intermediate tricarbonyl compound is formed and then undergoes cyclization.[6] Using strong bases can also lead to hydrolysis of ester groups if present in the starting materials.[7]
Q4: How do I choose the right base for the Feist-Benary synthesis?
A4: The choice of base is crucial for the success of the Feist-Benary synthesis. Mild bases such as pyridine or triethylamine are generally preferred over strong bases like sodium hydroxide or alkoxides to avoid hydrolysis of sensitive functional groups.[7] The optimal base may need to be determined empirically for a specific set of reactants.
Q5: What analytical techniques are best for identifying and quantifying by-products in furan synthesis?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile by-products in furan synthesis.[8] High-Performance Liquid Chromatography (HPLC) with a UV or diode array detector can also be used, particularly for less volatile or thermally sensitive compounds.[10][11][12][13]
By-product Formation and Minimization Strategies
Paal-Knorr Synthesis
| By-product | Formation Conditions | Minimization Strategy |
| Oligomers/Polymers (Resins) | Strongly acidic conditions, high temperatures. | Use milder acid catalysts (e.g., Lewis acids, acidic resins), lower reaction temperatures. |
| Pyrroles | Presence of ammonia or primary amines. | Ensure starting materials and reagents are free from nitrogen-containing impurities. |
| Ring-opened products | Strongly acidic conditions, presence of water. | Use anhydrous conditions and milder acids. |
Feist-Benary Synthesis
| By-product | Formation Conditions | Minimization Strategy |
| Isomeric Furans | Formation of stable tricarbonyl intermediates. | Optimize reaction conditions (base, solvent, temperature) to favor the desired cyclization. |
| Hydrolysis Products | Use of strong bases (e.g., NaOH) with ester-containing substrates. | Use mild organic bases like pyridine or triethylamine.[7] |
| Unreacted Intermediates | Incomplete dehydration of the hydroxydihydrofuran intermediate. | Ensure sufficient acid catalyst is present for the dehydration step, or perform a separate acid-catalyzed dehydration step. |
Experimental Protocols
Synthesis of 2,5-Dimethylfuran via Paal-Knorr Reaction
This protocol describes the synthesis of 2,5-dimethylfuran from 2,5-hexanedione.
Materials:
-
2,5-Hexanedione
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by distillation to yield pure 2,5-dimethylfuran.
Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate via Feist-Benary Reaction
This protocol describes the synthesis of a substituted furan from ethyl acetoacetate and phenacyl bromide.
Materials:
-
Ethyl acetoacetate
-
Phenacyl bromide
-
Pyridine
-
Ethanol
-
Diethyl ether
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate in ethanol.
-
Add pyridine to the solution and stir at room temperature.
-
Slowly add a solution of phenacyl bromide in ethanol to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with dilute hydrochloric acid to remove pyridine, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The resulting crude product can be purified by column chromatography on silica gel.
Visualizations
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. US3700604A - Acid catalyst system for furan resins of filler containing acid salts - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Acidic resin-catalysed conversion of fructose into furan derivatives in low boiling point solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.com [shimadzu.com]
- 13. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
Furan Synthesis Technical Support Center: Optimizing Yields Through Solvent and Base Selection
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for furan synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of solvent and base selection in furan synthesis and maximize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing furans, and what are their general reaction conditions?
A1: Two of the most prevalent methods for furan synthesis are the Paal-Knorr synthesis and the Feist-Benary synthesis.
-
Paal-Knorr Synthesis: This method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[1][2] It is a versatile and widely used method for preparing substituted furans.[2] The reaction is typically carried out under aqueous acidic conditions using protic acids like sulfuric acid or hydrochloric acid, or under anhydrous conditions with a Lewis acid or a dehydrating agent.[2]
-
Feist-Benary Synthesis: This synthesis involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base to produce substituted furans.[3][4] This condensation reaction is often catalyzed by amines such as ammonia or pyridine.[3][4]
Q2: How does the choice of solvent impact the yield of my furan synthesis?
A2: The polarity of the solvent plays a crucial role in the reaction rate and yield of furan synthesis. Polar solvents can stabilize charged intermediates and transition states that form during the reaction, which can enhance the reaction rate.[5] For instance, in the Feist-Benary synthesis, which proceeds through ionic intermediates, polar aprotic or alcoholic solvents like ethanol, THF, and DMF are commonly used.[6] The choice of solvent can also influence the selectivity of the reaction, potentially favoring the formation of the desired furan over side products.[5]
Q3: Which type of base is recommended for the Feist-Benary synthesis, and why?
A3: For the Feist-Benary synthesis, mild bases such as pyridine or triethylamine are generally recommended.[6] Strong bases like sodium hydroxide (NaOH) can lead to the hydrolysis of sensitive substrates, such as esters, which can reduce the overall yield of the desired furan product.[6] The base plays a critical role in deprotonating the β-dicarbonyl compound to form an enolate, which then acts as a nucleophile.[6]
Q4: I am getting a low yield in my Paal-Knorr synthesis. What are the common causes?
A4: Low yields in a Paal-Knorr synthesis can stem from several factors:
-
Incomplete Cyclization: The cyclization of the 1,4-dicarbonyl compound is a key step. Insufficiently acidic conditions or low reaction temperatures can lead to incomplete conversion.
-
Side Reactions: Aldol-type side reactions can occur, especially if the dicarbonyl compound can enolize in multiple ways. The presence of water can sometimes promote these side reactions.
-
Substrate Decomposition: Harsh acidic conditions or prolonged heating can cause degradation of sensitive starting materials or the furan product itself.[2]
-
Purification Losses: Furans can be volatile, and significant product loss can occur during workup and purification steps if not performed carefully.
Q5: What are common side products in the Feist-Benary synthesis, and how can I minimize them?
A5: A common issue in the Feist-Benary synthesis is the formation of a tricarbonyl intermediate, which can then undergo a Paal-Knorr type cyclization to yield a different furan isomer.[7] To minimize this, it is important to choose reaction conditions that favor the Feist-Benary pathway. This can include using a milder base and carefully controlling the reaction temperature. Additionally, self-condensation of the α-halo ketone or the β-dicarbonyl compound can occur. Using a stoichiometric amount of the reactants and slow addition of the electrophile (α-halo ketone) can help to reduce these side reactions.
Troubleshooting Guides
Troubleshooting Low Yield in Paal-Knorr Furan Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficiently strong acid catalyst or low reaction temperature. | Increase the concentration of the acid catalyst or switch to a stronger acid (e.g., from acetic acid to sulfuric acid). Increase the reaction temperature, monitoring for potential decomposition. |
| The 1,4-dicarbonyl compound is sterically hindered. | Prolong the reaction time or consider using microwave irradiation to promote the cyclization.[8] | |
| Formation of multiple products | Competing aldol condensation or other side reactions. | Ensure anhydrous conditions if water is promoting side reactions. Optimize the reaction temperature; sometimes lower temperatures can increase selectivity. |
| Isomerization of the starting material or product. | Analyze the side products to understand the reaction pathway and adjust the catalyst or solvent accordingly. | |
| Product decomposition | Acid catalyst is too harsh or the reaction temperature is too high. | Use a milder acid catalyst (e.g., p-toluenesulfonic acid) or a Lewis acid.[9] Decrease the reaction temperature and monitor the reaction progress closely. |
| Loss of product during workup | Furan product is volatile. | Use a cooled receiving flask during distillation. Perform extractions with a low-boiling point solvent and minimize evaporation steps. |
Troubleshooting Low Yield in Feist-Benary Furan Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Base is not strong enough to deprotonate the β-dicarbonyl compound. | Switch to a slightly stronger base, but avoid very strong bases that can cause hydrolysis. For example, if pyridine is ineffective, try triethylamine. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for the formation of side products. Typical temperatures range from 50-100°C.[6] | |
| Formation of tricarbonyl side product (leading to Paal-Knorr product) | Reaction conditions favor nucleophilic attack on the carbonyl group of the α-halo ketone. | Use a less nucleophilic base. Ensure slow addition of the α-halo ketone to the reaction mixture. |
| Hydrolysis of ester groups | The base is too strong. | Use a milder, non-nucleophilic base like pyridine or triethylamine.[6] |
| Self-condensation of reactants | High concentration of reactants or rapid addition of reagents. | Use a more dilute solution and add the α-halo ketone dropwise to the mixture of the β-dicarbonyl compound and the base. |
Data on Solvent and Catalyst/Base Selection
While comprehensive comparative data is often specific to the substrates being used, the following tables provide an overview of the qualitative impact of solvent and catalyst/base selection on furan synthesis.
Table 1: General Guidance on Solvent Selection for Furan Synthesis
| Synthesis Method | Recommended Solvent Types | Examples | Rationale |
| Paal-Knorr | Protic or Aprotic | Acetic Acid, Toluene, Ethanol | The choice depends on the acid catalyst used. Protic solvents can participate in proton transfer, while aprotic solvents are suitable for Lewis acid catalysis. |
| Feist-Benary | Polar Aprotic or Alcoholic | DMF, THF, Ethanol | These solvents can stabilize the ionic intermediates formed during the reaction, facilitating the nucleophilic attack and cyclization steps.[6] |
Table 2: General Guidance on Catalyst/Base Selection for Furan Synthesis
| Synthesis Method | Reagent Type | Examples | Rationale |
| Paal-Knorr | Protic Acids | H₂SO₄, HCl, p-TsOH | These acids are effective at protonating the carbonyl groups and catalyzing the cyclization and dehydration steps.[9] |
| Lewis Acids | ZnCl₂, Sc(OTf)₃, Bi(NO₃)₃ | Milder alternatives to protic acids that can be effective for sensitive substrates.[9] | |
| Feist-Benary | Mild, Non-nucleophilic Bases | Pyridine, Triethylamine | These bases are strong enough to deprotonate the β-dicarbonyl compound without causing hydrolysis of ester groups.[6] |
| Alkoxides | Sodium ethoxide (NaOEt) | Can be used, but care must be taken to avoid transesterification or hydrolysis side reactions.[6] |
Detailed Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylfuran
This protocol is adapted from a two-step, one-pot process starting from 2,5-dimethylfuran, where the second step is the Paal-Knorr reaction of the intermediate, 2,5-hexanedione.[10][11]
Materials:
-
2,5-Hexanedione (1,4-dicarbonyl compound)
-
Sulfuric acid (or another suitable acid catalyst)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation to obtain pure 2,5-dimethylfuran.
Protocol 2: Feist-Benary Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate
Materials:
-
Ethyl acetoacetate (β-dicarbonyl compound)
-
Phenacyl bromide (α-halo ketone)
-
Pyridine (base)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate in ethanol.
-
Add pyridine to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add a solution of phenacyl bromide in ethanol to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 2-methyl-5-phenylfuran-3-carboxylate.
Visualizing Reaction Workflows and Logic
The following diagrams illustrate the general workflows and decision-making processes in furan synthesis.
References
- 1. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Feist-Benary_synthesis [chemeurope.com]
- 4. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
overcoming low solubility of furan carboxylic acids in esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the esterification of furan carboxylic acids, with a focus on overcoming challenges related to their low solubility.
Frequently Asked Questions (FAQs)
Q1: Why do furan carboxylic acids exhibit low solubility in common organic solvents?
Furan carboxylic acids, such as furan-2-carboxylic acid and 2,5-furandicarboxylic acid (FDCA), have limited solubility in many non-polar organic solvents due to their polar carboxylic acid groups and the heterocyclic furan ring. The strong intermolecular hydrogen bonding between the carboxylic acid moieties contributes to a high lattice energy, making it difficult for non-polar or weakly polar solvents to solvate the molecules effectively. However, they show better solubility in polar protic solvents like methanol and water, as well as some polar aprotic solvents, especially at elevated temperatures.[1][2][3] The solubility of furan-2-carboxylic acid generally increases with temperature in most solvents.[2][4]
Q2: What are the common challenges encountered during the esterification of furan carboxylic acids?
The primary challenge is the low solubility of the starting material, which can lead to slow reaction rates, incomplete conversions, and difficulties in achieving a homogeneous reaction mixture. This is particularly problematic in traditional esterification methods like the Fischer esterification. Another challenge is the potential for side reactions, such as decarboxylation at high temperatures (above 190°C), which can lead to the formation of monocarboxylic acids like furoic acid from FDCA.[5][6] The furan ring itself can also be susceptible to opening under strongly acidic conditions.[7]
Q3: Which esterification methods are recommended for furan carboxylic acids with low solubility?
Several methods can be employed to overcome the low solubility of furan carboxylic acids:
-
Fischer-Speier Esterification with Excess Alcohol: Using a large excess of the alcohol as both a reactant and a solvent can help to drive the reaction forward and improve the solubility of the carboxylic acid.[8][9]
-
Microwave-Assisted Esterification: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, which can significantly reduce reaction times and often leads to higher yields compared to conventional heating.[10][11][12][13]
-
Ultrasound-Assisted Esterification: The use of ultrasonic waves can enhance mass transfer and accelerate the reaction rate by disrupting the solid carboxylic acid particles and increasing their surface area.[14][15]
-
Phase-Transfer Catalysis (PTC): PTC can be effective for esterifying furan carboxylic acids, especially when dealing with a heterogeneous reaction mixture. A phase-transfer catalyst facilitates the transfer of the carboxylate anion from an aqueous or solid phase to an organic phase where the reaction with an alkyl halide occurs.[16][17]
-
CO2-Catalyzed Esterification: This environmentally benign method uses carbon dioxide as a catalyst, often under supercritical or near-critical conditions of the alcohol. This method has shown good yields for the esterification of FDCA.[5][6]
Troubleshooting Guides
Issue 1: Low or Incomplete Conversion in Fischer Esterification
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of Furan Carboxylic Acid | - Increase the amount of alcohol used, employing it as a co-solvent. - Consider using a co-solvent that can dissolve the furan carboxylic acid to some extent, such as dioxane or THF, though this may complicate purification. - Increase the reaction temperature, but monitor for potential side reactions like decarboxylation. |
| Equilibrium Not Shifted Towards Products | - Use a large excess of the alcohol reactant to drive the equilibrium forward according to Le Châtelier's principle.[18][19] - Remove water as it is formed using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[20] |
| Insufficient Catalyst Activity | - Ensure a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid is used.[8] - Check the age and quality of the acid catalyst. |
| Short Reaction Time | - Monitor the reaction progress using TLC or another suitable analytical technique and extend the reaction time if necessary. Fischer esterifications can be slow.[9] |
Issue 2: Side Product Formation
| Possible Cause | Troubleshooting Steps |
| Decarboxylation at High Temperatures | - For di-carboxylic acids like FDCA, avoid prolonged heating at temperatures above 190°C.[5][6] - Consider using alternative, lower-temperature methods like microwave-assisted or ultrasound-assisted esterification. |
| Furan Ring Opening | - Avoid using overly harsh acidic conditions.[7] While an acid catalyst is necessary for Fischer esterification, excessively strong acids or high concentrations can promote ring opening. - The presence of water can also influence ring-opening reactions in furan polymers, suggesting that controlling water content is important.[21] |
| Polymerization of Maleimide (in Diels-Alder adducts) | - If working with furan-maleimide adducts, be aware that maleimide can undergo homopolymerization at elevated temperatures, which can compete with the desired reaction.[22] |
Data Presentation
Table 1: Solubility of Furan-2-Carboxylic Acid in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |
| Methanol | 283.15 | 158.3 |
| 293.15 | 235.1 | |
| 303.15 | 341.2 | |
| 313.15 | 478.9 | |
| 323.15 | 645.7 | |
| 333.15 | 836.4 | |
| Methyl Isobutyl Ketone | 283.15 | 45.6 |
| 293.15 | 68.9 | |
| 303.15 | 101.2 | |
| 313.15 | 145.3 | |
| 323.15 | 204.8 | |
| 333.15 | 283.1 | |
| Acetonitrile | 283.15 | 39.8 |
| 293.15 | 59.7 | |
| 303.15 | 86.4 | |
| 313.15 | 122.5 | |
| 323.15 | 171.3 | |
| 333.15 | 236.8 | |
| 1,2-Dichloroethane | 283.15 | 3.1 |
| 293.15 | 4.9 | |
| 303.15 | 7.6 | |
| 313.15 | 11.5 | |
| 323.15 | 17.1 | |
| 333.15 | 24.9 | |
| Toluene | 283.15 | 1.2 |
| 293.15 | 2.0 | |
| 303.15 | 3.3 | |
| 313.15 | 5.3 | |
| 323.15 | 8.3 | |
| 333.15 | 12.8 | |
| Hexane | 283.15 | 0.04 |
| 293.15 | 0.07 | |
| 303.15 | 0.12 | |
| 313.15 | 0.21 | |
| 323.15 | 0.35 | |
| 333.15 | 0.57 |
Data adapted from ResearchGate.[2][4]
Table 2: Solubility of 2,5-Furandicarboxylic Acid (FDCA) in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^4) |
| Methanol | 313.15 | 130.1 |
| 323.15 | 185.2 | |
| 333.15 | 258.9 | |
| 343.15 | 357.2 | |
| 353.15 | 486.1 | |
| 363.15 | 652.8 | |
| 1-Butanol | 313.15 | 43.2 |
| 323.15 | 63.8 | |
| 333.15 | 92.1 | |
| 343.15 | 130.5 | |
| 353.15 | 182.3 | |
| 363.15 | 251.7 | |
| Acetic Acid | 313.15 | 11.3 |
| 323.15 | 17.1 | |
| 333.15 | 25.1 | |
| 343.15 | 36.2 | |
| 353.15 | 51.3 | |
| 363.15 | 71.8 | |
| Water | 313.15 | 10.5 |
| 323.15 | 16.2 | |
| 333.15 | 24.3 | |
| 343.15 | 35.5 | |
| 353.15 | 50.9 | |
| 363.15 | 71.7 | |
| Ethyl Acetate | 313.15 | 3.6 |
| 323.15 | 5.8 | |
| 333.15 | 9.1 | |
| 343.15 | 13.8 | |
| 353.15 | 20.4 | |
| 363.15 | 29.6 | |
| Acetonitrile | 313.15 | 2.8 |
| 323.15 | 4.5 | |
| 333.15 | 7.1 | |
| 343.15 | 10.9 | |
| 353.15 | 16.4 | |
| 363.15 | 24.2 |
Data adapted from the Journal of Chemical & Engineering Data.[1][3]
Table 3: Comparison of Esterification Methods for Furan Carboxylic Acids
| Method | Typical Reaction Time | Typical Temperature | Typical Yield | Key Advantages |
| Fischer Esterification | 1-10 hours[8] | 80-120°C (Reflux) | Variable (can be low without optimization) | Simple, uses common reagents |
| Microwave-Assisted | 5-30 minutes[12][13] | 120°C | Good to excellent[10] | Rapid heating, shorter reaction times |
| Ultrasound-Assisted | 5 hours[14] | 70°C | Good to excellent | Enhanced reaction rates at lower temperatures |
| CO2-Catalyzed (for FDCA) | 4-12 hours[5] | 160-250°C | 60-90% (diester)[5][6] | Environmentally friendly, good yields for diesters |
| TMSCl-Mediated (for FDCA) | Not specified | Reflux in Methanol | 82% (dimethyl ester)[23][24] | Effective for poorly soluble diacids |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification of Furan-2-Carboxylic Acid
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add furan-2-carboxylic acid (1 equivalent).
-
Solvent and Catalyst Addition: Add a large excess of the desired alcohol (e.g., 10-20 equivalents), which will also act as the solvent. Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the alcohol used.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water or a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by distillation or column chromatography if necessary.
Protocol 2: Microwave-Assisted Esterification of Furan-2-Carboxylic Acid
-
Reactant Preparation: In a 10 mL microwave reactor tube equipped with a magnetic stirrer, combine furan-2-carboxylic acid (1 mmol), the desired alcohol (2 mL), and a catalyst such as N-fluorobenzenesulfonimide (NFSi) (7 mol%).[12]
-
Reaction: Seal the reactor tube and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a specified time (e.g., 30 minutes) with stirring.[12]
-
Work-up: After the reaction is complete, cool the reactor tube to room temperature.
-
Isolation: Evaporate the excess alcohol under reduced pressure. The resulting crude product can be purified by extraction and/or column chromatography.
Protocol 3: Ultrasound-Assisted Esterification of Furan-2-Carboxylic Acid
-
Reactant Preparation: In a sealed tube, prepare a suspension of furan-2-carboxylic acid (1 equivalent) in methanol.
-
Catalyst Addition: Add a catalyst such as sodium bisulfate (5 equivalents).[14]
-
Reaction: Place the sealed tube in an ultrasonic bath and heat to a specified temperature (e.g., 70°C) for a set time (e.g., 5 hours).[14]
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture to dryness.
-
Purification: Dilute the crude product with a solvent like THF and filter to remove the catalyst. The filtrate can then be further purified as needed.
Visualizations
Caption: A generalized experimental workflow for the esterification of furan carboxylic acids.
Caption: A logical troubleshooting guide for low yields in furan carboxylic acid esterification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US9765045B2 - Esterification of 2,5-furan-dicarboxylic acid - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. mdpi.com [mdpi.com]
- 16. Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. cerritos.edu [cerritos.edu]
- 20. Fischer Esterification [organic-chemistry.org]
- 21. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of various furan derivatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further research.
Anticancer Activity of Furan Derivatives
Furan-containing compounds have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and modulating critical signaling pathways involved in cell proliferation and survival.
Comparative Anticancer Activity Data
The cytotoxic effects of several furan derivatives against various human cancer cell lines have been evaluated, with the half-maximal inhibitory concentration (IC₅₀) values serving as a key metric for comparison.
| Furan Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Compound 1 | HeLa (Cervical) | 0.08 | - | - |
| Compound 24 | HeLa (Cervical) | 1.25 | - | - |
| Compound 24 | SW620 (Colorectal) | Potent | - | - |
| Pyridine carbohydrazide 4 | MCF-7 (Breast) | 4.06 | Staurosporine | - |
| N-phenyl triazinone 7 | MCF-7 (Breast) | 2.96 | Staurosporine | - |
| Furan-2-carboxamide derivative | NCI-H460 (Lung) | 0.0029 | - | - |
| Naphthofuran 6 | HL-60 (Leukemia) | 6.35 | - | - |
| Naphthofuran 6 | NALM-6 (Leukemia) | 5.07 | - | - |
| Naphthofuran 6 | MCF-7 (Breast) | 2.34 | - | - |
| Chalcone derivative 7g | A549 (Lung) | 27.7 µg/ml | Doxorubicin | 28.3 µg/ml |
| Chalcone derivative 7g | HepG2 (Liver) | 26.6 µg/ml | Doxorubicin | 21.6 µg/ml |
Antimicrobial Activity of Furan Derivatives
Furan derivatives have long been recognized for their potent antimicrobial properties against a broad range of bacteria and fungi. Nitrofurantoin, a well-known furan derivative, is a clinically used antibiotic for urinary tract infections.[1] The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Comparative Antimicrobial Activity Data
| Furan Derivative | Microorganism | MIC (µg/mL) |
| 3-aryl-3(furan-2-yl) propanoic acid derivative 1 | Escherichia coli | 64 |
| Dibenzofuran bis(bibenzyl) | Candida albicans | 16 - 512 |
| 8-geranyloxy psoralen | Staphylococcus epidermidis | 100 |
| 8-geranyloxy psoralen | Candida krusei | 300 |
| 8-geranyloxy psoralen | Candida kefyr | 100 |
| Carbamothioyl-furan-2-carboxamide 4f | Escherichia coli | 280 |
| Carbamothioyl-furan-2-carboxamide 4f | Staphylococcus aureus | 265 |
| Carbamothioyl-furan-2-carboxamide 4f | Bacillus cereus | 230 |
| 2(5H)-Furanone Derivative F131 | S. aureus isolates | 8 - 16 |
| 2(5H)-Furanone Derivative F131 | C. albicans isolates | 32 - 128 |
Anti-inflammatory Activity of Furan Derivatives
The anti-inflammatory effects of furan derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[2] Inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Comparative Anti-inflammatory Activity Data (COX/LOX Inhibition)
| Furan Derivative | Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Pyridazinone derivative 5b | COX-2 | 0.04 | Celecoxib | 0.05 |
| Pyridazinone derivative 8b | COX-2 | 0.04 | Celecoxib | 0.05 |
| Pyridazinone derivative 8c | COX-2 | 0.04 | Celecoxib | 0.05 |
| 2-(3,4-dimethoxybenzylidene)benzofuran-3(2H)-one (WE-4) | LOX | 0.3 | Zileuton | 0.08 |
| 2-(3,4-dimethoxybenzylidene)benzofuran-3(2H)-one (WE-4) | COX-2 | 0.22 | Celecoxib | 0.05 |
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂.[3]
-
Compound Treatment: Treat the cells with various concentrations of the furan derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a serial two-fold dilution of the furan derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound in which no visible growth (turbidity) is observed.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays for Anti-inflammatory Activity
These assays measure the ability of a compound to inhibit the activity of COX and LOX enzymes.
COX Inhibition Assay (Example: COX-2)
-
Enzyme Preparation: Prepare a solution of purified COX-2 enzyme.
-
Incubation with Compound: Pre-incubate the enzyme with various concentrations of the furan derivative.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as a substrate.
-
Product Detection: Measure the formation of prostaglandin E₂ (PGE₂) or other prostanoids using methods like ELISA or LC-MS.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
LOX Inhibition Assay (Example: 5-LOX)
-
Enzyme Preparation: Prepare a solution of purified 5-LOX enzyme.
-
Incubation with Compound: Pre-incubate the enzyme with various concentrations of the furan derivative.
-
Reaction Initiation: Initiate the reaction by adding a suitable substrate like linoleic acid or arachidonic acid.
-
Product Detection: Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Signaling Pathways and Molecular Mechanisms
Furan derivatives exert their biological effects by modulating key signaling pathways involved in cell growth, inflammation, and survival.
PI3K/Akt Signaling Pathway in Cancer
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Its dysregulation is a hallmark of many cancers. Certain furan derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell viability. For instance, some furan-containing compounds have been identified as dual inhibitors of PI3K and Akt.[2]
Figure 1: Furan derivatives inhibiting the PI3K/Akt pathway.
MAPK Signaling Pathway in Cancer
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that regulates cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is common in cancer. Some furan derivatives have been shown to modulate the MAPK pathway, contributing to their anticancer effects.[2] Molecular docking studies have suggested that certain benzofuran derivatives can act as inhibitors of p38α MAP kinase.
Figure 2: Modulation of the MAPK pathway by furan derivatives.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Its activation leads to the production of pro-inflammatory cytokines and enzymes. Several furan derivatives exert their anti-inflammatory effects by inhibiting the NF-κB pathway. For example, a synthetic monoketone analog of curcumin, EF24, has been shown to directly inhibit IκB kinase (IKK), preventing the nuclear translocation of the p65 subunit of NF-κB.[4]
Figure 3: Inhibition of the NF-κB pathway by furan derivatives.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the anticancer activity of furan derivatives using the MTT assay.
Figure 4: Workflow for MTT-based cytotoxicity assay.
References
- 1. Synthesis and molecular docking study of new benzofuran and furo[3,2-g]chromone-based cytotoxic agents against breast cancer and p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis for confirming the structure of furan compounds
An essential aspect of chemical research and drug development involves the unambiguous confirmation of molecular structures. For heterocyclic compounds like furan and its derivatives, a suite of spectroscopic techniques provides the necessary data to elucidate their atomic arrangement and bonding. This guide offers a comparative overview of the primary spectroscopic methods used for the structural analysis of furan compounds, supported by experimental data and protocols.
Spectroscopic Techniques for Furan Structure Elucidation
The confirmation of a furan derivative's structure is rarely achieved with a single analytical method. Instead, a combination of techniques is employed, each providing a unique piece of the structural puzzle. The most common and powerful methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
-
¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms in a molecule. For the furan ring, there are two distinct types of protons: those at the α-positions (C2 and C5, adjacent to the oxygen) and those at the β-positions (C3 and C4). Due to the electronegativity of the oxygen atom, the α-protons are more deshielded and appear at a higher chemical shift (downfield) than the β-protons.[1] The splitting patterns (multiplicity) and coupling constants (J-values) between these protons are crucial for determining the substitution pattern on the ring.[1][2]
-
¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Similar to ¹H NMR, the α-carbons of the furan ring are more deshielded than the β-carbons and resonate at a higher chemical shift.[3]
Table 1: Typical NMR Chemical Shifts (δ) for the Unsubstituted Furan Ring
| Nucleus | Position | Chemical Shift (ppm) in CDCl₃ | Chemical Shift (ppm) in DMSO-d₆ |
| ¹H | α (H2, H5) | ~7.44 | ~7.65 |
| ¹H | β (H3, H4) | ~6.38 | ~6.47 |
| ¹³C | α (C2, C5) | ~142.8 | Not specified |
| ¹³C | β (C3, C4) | ~109.7 | Not specified |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For furan compounds, IR spectroscopy can confirm the presence of the furan ring and identify various substituent functional groups.
Key vibrational modes for the furan ring include C-H stretching, C=C stretching, ring stretching (often called "ring breathing"), and C-H out-of-plane bending. The presence of substituents, such as a carbonyl group (C=O) in furfural, will give rise to a very strong and characteristic absorption band.[5]
Table 2: Characteristic IR Absorption Frequencies for Furan
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (aromatic) | 3125 - 3250 | Medium |
| C=C Stretch | 1414 - 1512 | Medium |
| C-O-C Ring Stretch | ~1146 | Strong |
| C-H Out-of-Plane Bend | 780 - 800 | Strong |
| C=O Stretch (e.g., furfural) | 1680 - 1710 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and molecular formula of a compound. In this technique, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. The furan ring is relatively stable, often resulting in a prominent molecular ion peak.[8] Characteristic fragmentation includes the loss of a hydrogen atom ([M-H]⁺) or the loss of carbon monoxide ([M-CO]⁺).[9] For analysis of volatile furan derivatives in complex mixtures, MS is commonly coupled with Gas Chromatography (GC-MS).[10][11][12]
Table 3: Key Mass Spectrometry Data for Unsubstituted Furan
| Parameter | Value |
| Molecular Formula | C₄H₄O |
| Molecular Weight | 68.026 g/mol |
| Common Fragments (m/z) | 68 (M⁺˙), 67 ([M-H]⁺), 39, 38, 37 |
| Characteristic Loss | Loss of CO (28 Da) from molecular ion |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. Furan contains a conjugated π-system, which gives rise to a characteristic π → π* electronic transition in the ultraviolet region.[6] The position of the absorption maximum (λ_max) is sensitive to the substitution on the furan ring. While UV-Vis spectroscopy is less specific for detailed structure determination compared to NMR or MS, it is a valuable tool for confirming the presence of the furan chromophore and for quantitative analysis.
Table 4: UV-Vis Absorption Data for Unsubstituted Furan
| Solvent | λ_max (nm) | Type of Transition |
| Gas Phase | ~208 | π → π* |
Combined Spectroscopic Approach
For unambiguous structure confirmation, data from these techniques are used in a complementary fashion. MS provides the molecular formula, IR identifies functional groups, and NMR reveals the precise connectivity and stereochemistry of the atoms.
Caption: Interplay of spectroscopic methods for structure confirmation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable data. Below are generalized protocols for the key experiments cited.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the furan compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[16]
-
Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.
-
Data Acquisition: Place the NMR tube in the spectrometer (e.g., 400 MHz). Acquire the ¹H spectrum, followed by the ¹³C spectrum and any other necessary experiments (e.g., COSY, HSQC, HMBC).
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios. Analyze chemical shifts, coupling constants, and correlation peaks to assemble the molecular structure.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: For volatile furans in a matrix (e.g., food), use a headspace (HS) or solid-phase microextraction (SPME) technique.[10][11] This involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace, which is then injected into the GC.
-
Gas Chromatography: The injected sample is vaporized and separated on a capillary column (e.g., HP-5MS).[10] A temperature program is used to elute the compounds at different retention times.
-
Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact - EI). The instrument scans a range of m/z values to generate a mass spectrum for each compound.
-
Data Analysis: Identify the peak corresponding to the furan compound in the total ion chromatogram (TIC). Analyze the mass spectrum of that peak to determine the molecular ion and fragmentation pattern. Compare the spectrum to a library database (e.g., NIST) for confirmation.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Furan(110-00-9) IR Spectrum [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Furan [webbook.nist.gov]
- 16. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of Synthesized 5-Cyclohexylfuran-2-Carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for newly synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety, efficacy, and batch-to-batch consistency. This guide provides a comparative analysis of analytical methodologies for determining the purity of synthesized 5-cyclohexylfuran-2-carboxylic acid, a novel furan derivative with potential therapeutic applications. This document outlines detailed experimental protocols, presents comparative data against commercially available alternatives, and offers visual workflows to guide researchers in establishing robust purity assessment protocols.
Comparative Purity Analysis
The purity of a synthesized batch of this compound was compared against two commercially available, structurally related furan-2-carboxylic acid derivatives: 5-formylfuran-2-carboxylic acid and 5-ethylfuran-2-carboxylic acid. Three common analytical techniques were employed: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Table 1: Comparative Purity Data
| Compound | HPLC-UV Purity (%) [a] | GC-MS Purity (%) [b] | qNMR Purity (% w/w) [c] |
| This compound (Synthesized) | 99.2 | 99.5 | 98.9 ± 0.3 |
| 5-Formylfuran-2-carboxylic acid (Alternative 1) | 98.5 | 98.8 | 98.1 ± 0.2 |
| 5-Ethylfuran-2-carboxylic acid (Alternative 2) | 99.1 | 99.3 | 99.0 ± 0.4 |
[a] Purity determined by peak area normalization. [b] Purity determined by peak area normalization of the trimethylsilyl derivative. [c] Purity determined against a certified maleic acid internal standard.
Experimental Methodologies
Detailed protocols for the key analytical techniques used in this comparative analysis are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantitative analysis of non-volatile and thermally labile compounds.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or variable wavelength UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (reagent grade)
-
Sample and reference standards dissolved in a suitable solvent (e.g., acetonitrile/water mixture).
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% phosphoric acid. A typical gradient might be 10-90% acetonitrile over 15 minutes.
-
Standard and Sample Preparation: Accurately weigh and dissolve the synthesized compound and each alternative in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
UV detection wavelength: 260 nm
-
-
Analysis: Inject the prepared solutions and record the chromatograms. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of carboxylic acids, derivatization is necessary prior to GC-MS analysis. This method provides high separation efficiency and definitive identification based on mass spectra.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of derivatized organic acids (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.
-
Pyridine (anhydrous).
-
Sample and reference standards.
Procedure:
-
Derivatization:
-
Accurately weigh approximately 1 mg of the sample or standard into a vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector temperature: 280 °C
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: m/z 40-550.
-
-
Analysis: Inject the derivatized sample and analyze the resulting chromatogram and mass spectra. Purity is determined by the peak area percentage of the derivatized analyte.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d6).
-
Certified internal standard (e.g., maleic acid).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.
-
Ensure a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity (w/w %) using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Overall workflow for the purity assessment of synthesized compounds.
Caption: Logic for selecting the appropriate analytical technique.
comparative study of different synthetic routes to functionalized furans
For researchers, scientists, and drug development professionals, the furan scaffold is a cornerstone of innovation, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. The efficient synthesis of highly substituted furans is therefore a critical endeavor. This guide provides an objective comparison of prominent synthetic routes to functionalized furans, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
This comparative analysis covers classical methods such as the Paal-Knorr and Feist-Benary syntheses, as well as modern transition-metal-catalyzed and multicomponent strategies. Each approach is evaluated based on its substrate scope, reaction conditions, and overall efficiency, with quantitative data summarized for ease of comparison.
At a Glance: Comparing Synthetic Routes to Functionalized Furans
| Synthetic Route | General Description | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Yields | Advantages | Disadvantages |
| Paal-Knorr Synthesis | Acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[1][2] | 1,4-Diketones | Protic acids (H₂SO₄, HCl), Lewis acids (ZnBr₂, BF₃·Et₂O), or dehydrating agents (P₂O₅).[2] | Aqueous acidic or anhydrous conditions, often with heating.[1] | Good to excellent | Versatile, applicable to a wide range of dicarbonyls.[1] | Requires synthesis of the 1,4-dicarbonyl precursor. |
| Microwave-Assisted Paal-Knorr | A variation of the Paal-Knorr synthesis that utilizes microwave irradiation to accelerate the reaction.[3][4] | 1,4-Diketones | Acetic acid or other catalysts.[5] | Microwave irradiation at 120–150 °C for 2–10 minutes.[5] | 65-89%[5] | Significantly reduced reaction times, often higher yields.[5] | Requires specialized microwave reactor equipment. |
| Feist-Benary Furan Synthesis | Base-catalyzed condensation of α-halo ketones and β-dicarbonyl compounds.[6][7] | α-Halo ketones, β-Dicarbonyl compounds | Amines (ammonia, pyridine), alkoxides.[8] | Typically 50–100°C in polar aprotic or alcoholic solvents.[8] | Good | Good for producing 2,5-disubstituted furans.[8] | Use of α-halo ketones which can be lachrymatory. |
| Metal-Catalyzed Synthesis | A broad category of reactions using transition metals to catalyze furan formation through various mechanisms. | Alkynes, enynes, α-diazocarbonyls, ketones, etc. | Complexes of Palladium, Gold, Copper, Cobalt, etc. | Generally mild conditions, can be performed at room temperature to moderate heating. | Good to excellent | High efficiency, regioselectivity, and functional group tolerance.[9][10] | Cost and toxicity of some metal catalysts. |
| Multicomponent Reactions (MCRs) | One-pot synthesis combining three or more reactants to form a complex product.[11][12] | Arylglyoxals, acetylacetone, phenols, etc. | Often catalyst-free or use a simple base like triethylamine.[11][13] | Reflux in a suitable solvent, such as acetone.[11][13] | Excellent (often >90%)[11][13] | High atom economy, operational simplicity, and creation of molecular complexity in a single step.[11][12] | Can require optimization for specific substrate combinations. |
Metal-Catalyzed Synthesis: A Closer Look at Performance
Transition-metal catalysis has emerged as a powerful tool for the synthesis of functionalized furans, offering high yields and mild reaction conditions. The choice of metal catalyst can significantly influence the scope and efficiency of the reaction.
| Catalyst System | Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| AuBr₃/AgOTf | N-tosylpropargyl amine, Acetylacetone | Reflux, 6h | 2,5-Dimethyl-4-(tosylaminomethyl)furan-3-yl)ethan-1-one | 81% | [14] |
| PdCl₂(CH₃CN)₂/CuCl₂ | 1,3-Cyclohexanedione, Alkenyl bromide | Dioxane, 80 °C, 2h | Functionalized furan | 94% | [15] |
| CuI | 1-Arylketone, Iodine | [BMIM]NTf₂, 100 °C | 2-Arylbenzo[b]furan | 55-75% | [16] |
| [Cp*CoCl₂]₂ | α,β-Unsaturated oxime, Aldehyde | 1,4-Dichloroethane, 24h | Trisubstituted furan | Good to excellent | [17] |
Multicomponent Reactions: Efficiency in a Single Pot
Multicomponent reactions (MCRs) provide a highly efficient and atom-economical approach to constructing complex, functionalized furans in a single synthetic step.
| Reactant 1 | Reactant 2 | Reactant 3 | Base | Solvent | Time (h) | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Phenylglyoxal | Acetylacetone | 2,6-Dimethylphenol | Et₃N | Acetone | 3 | 1-(4-(4-hydroxy-3,5-dimethylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one | 93% |[11][13] | | 4-Chlorophenylglyoxal | Acetylacetone | 2,6-Dimethylphenol | Et₃N | Acetone | 3 | 1-(5-(4-chlorophenyl)-4-(4-hydroxy-3,5-dimethylphenyl)-2-methylfuran-3-yl)ethan-1-one | 95% |[11][13] | | 4-Methylphenylglyoxal | Acetylacetone | 2,6-Di-tert-butylphenol | Et₃N | Acetone | 3 | 1-(4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-methyl-5-(p-tolyl)furan-3-yl)ethan-1-one | 91% |[11][13] |
Experimental Protocols
General Procedure for Paal-Knorr Furan Synthesis
To a solution of the 1,4-dicarbonyl compound in a suitable solvent (e.g., toluene, acetic acid), a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is added. The mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired furan derivative.
General Procedure for Feist-Benary Furan Synthesis
An α-halo ketone and a β-dicarbonyl compound are dissolved in a suitable solvent such as ethanol or pyridine.[8] A base, typically pyridine or an amine, is added to the mixture, which is then heated.[8] The reaction progress is monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove the base and any salts. The organic layer is dried and concentrated, and the product is purified by chromatography or crystallization.
General Procedure for Gold-Catalyzed Synthesis of Polysubstituted Furans
In a reaction vessel, the propargylic alcohol and the 1,3-dicarbonyl compound are dissolved in an ionic liquid.[18] A gold catalyst (e.g., AuBr₃) and a silver co-catalyst (e.g., AgOTf) are added.[14] The mixture is stirred at the optimized temperature (e.g., 60 °C) for the specified time.[18] After completion of the reaction, the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
General Procedure for Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans
A mixture of the 1,3-dicarbonyl compound, alkenyl bromide, a palladium catalyst (e.g., PdCl₂(CH₃CN)₂), a base (e.g., K₂CO₃), and an oxidant (e.g., CuCl₂) in a suitable solvent (e.g., dioxane) is heated at a specified temperature (e.g., 80 °C).[15] The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The residue is then purified by column chromatography to yield the functionalized furan.
General Procedure for a One-Pot Multicomponent Synthesis of Highly Functionalized Furans
To a solution of arylglyoxal, acetylacetone, and a phenol in acetone, triethylamine is added as a base.[11][13] The reaction mixture is heated to reflux for a specified time (e.g., 3 hours).[11][13] The progress of the reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure, and the resulting solid is washed with water and then recrystallized from a suitable solvent to give the pure furan derivative.[11]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow and key transformations in the discussed synthetic routes for functionalized furans.
Caption: Paal-Knorr synthesis workflow.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 6. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 7. Feist-Benary synthesis of furan [quimicaorganica.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Furan synthesis [organic-chemistry.org]
- 10. Copper-Catalyzed Synthesis of Furan-Tethered Benzocyclobutenes via Carbene-Mediated 1,4-Sulfinate Migration-Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Furan-Based Compounds: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive guide for researchers and drug development professionals on the therapeutic potential of furan-containing molecules, comparing their performance in laboratory settings versus living organisms. This report provides an objective look at experimental data, detailed methodologies, and the underlying signaling pathways.
The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1] The translation of promising in vitro results into successful in vivo outcomes is a critical hurdle in the drug development pipeline. This guide aims to provide a comparative overview of the efficacy of furan-based compounds in both controlled laboratory environments and complex biological systems, supported by experimental data and detailed protocols.
Anticancer Efficacy: From Cell Lines to Xenograft Models
Furan derivatives have demonstrated significant cytotoxic effects against various cancer cell lines in laboratory settings. However, their performance in animal models, a crucial step before clinical trials, can vary. Below is a summary of available data comparing the in vitro and in vivo anticancer activities of selected furan-based compounds.
Comparative Efficacy Data
| Compound/Derivative | Cancer Cell Line | In Vitro Efficacy (IC50) | Animal Model | In Vivo Efficacy |
| Furan-based Pyrimidine Derivatives | HeLa (Cervical Cancer) | 0.08 to 8.79 µM[2][3] | N/A | Data not available in the reviewed literature. |
| SW620 (Colorectal Cancer) | Moderate to potent activity[2][3] | N/A | Data not available in the reviewed literature. | |
| Furopyrimidine Derivatives | HS 578T (Breast Cancer) | 1.51 µM (Compound 10b)[4] | N/A | Data not available in the reviewed literature. |
| Furopyridone Derivatives | KYSE70 & KYSE150 (Esophageal Cancer) | 0.655 µg/mL (Compound 4c)[5] | N/A | Data not available in the reviewed literature. |
Note: A significant gap exists in the publicly available literature directly correlating the in vitro IC50 values of specific furan-based anticancer compounds with their in vivo tumor growth inhibition in animal models within the same study. The table reflects the available in vitro data for promising compounds, for which corresponding in vivo efficacy data was not found in the reviewed literature.
Experimental Protocols
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the furan-based compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
This protocol describes the establishment of a human tumor xenograft in immunocompromised mice to evaluate the in vivo anticancer efficacy of a compound.
-
Cell Preparation: Harvest cancer cells during their exponential growth phase. Wash the cells with PBS and resuspend them in a suitable medium (e.g., Matrigel) at a concentration of 1 x 107 cells/mL.
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Compound Administration: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups. Administer the furan-based compound through a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Evaluation: Continue monitoring tumor growth throughout the treatment period. At the end of the study, euthanize the mice, and excise the tumors to measure their final weight and volume. The tumor growth inhibition (TGI) is calculated as a percentage.
Signaling Pathways in Anticancer Activity
Furan-based compounds have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and Wnt/β-catenin pathways are two of the most frequently implicated pathways.
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Some furan derivatives have been found to inhibit this pathway, leading to cancer cell death.[2][3]
Caption: PI3K/Akt signaling pathway and potential inhibition by furan-based compounds.
The Wnt/β-catenin pathway plays a critical role in cell fate determination and proliferation. Its dysregulation is often associated with cancer. Certain furan derivatives may exert their anticancer effects by modulating this pathway.[2][3]
Caption: Wnt/β-catenin signaling pathway and potential modulation by furan-based compounds.
Antibacterial Efficacy: From MICs to Infection Models
Furan-based compounds, particularly nitrofurans, have long been utilized for their antibacterial properties. This section compares their in vitro activity against various pathogens with their efficacy in animal infection models.
Comparative Efficacy Data
| Compound/Derivative | Bacterial Strain | In Vitro Efficacy (MIC) | Animal Model | In Vivo Efficacy |
| Furanone C-30 | Colistin-resistant Gram-negative bacteria | ≥ 50 µg/ml[6] | Galleria mellonella larvae & Mouse thigh infection model | Increased survival rate and decreased microbial load when combined with colistin.[6] |
| 2-Bromo-5-(2-bromo-2-nitrovinyl)furan (G1) | Escherichia coli | 16 µg/ml (bacteriostatic), 32 µg/ml (bactericidal)[7][8] | N/A | Data not available in the reviewed literature. |
Note: Similar to the anticancer data, there is a scarcity of studies that directly compare the in vitro MIC values of novel furan-based antibacterial compounds with their efficacy in animal infection models. The table highlights an example where a furanone derivative showed synergistic effects in vivo when combined with an antibiotic.
Experimental Protocols
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a serial two-fold dilution of the furan-based compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
This protocol outlines a general procedure for establishing a bacterial infection in mice to evaluate the in vivo efficacy of an antibacterial compound.
-
Bacterial Culture Preparation: Grow the pathogenic bacteria to the mid-logarithmic phase and prepare an inoculum of a specific concentration (CFU/mL).
-
Animal Model: Use 6-8 week old mice (e.g., BALB/c).
-
Infection: Induce infection through a relevant route, such as intraperitoneal injection for systemic infection or intranasal instillation for respiratory infection.
-
Compound Administration: At a specified time post-infection, administer the furan-based compound to the treatment group via an appropriate route.
-
Efficacy Assessment: Monitor the survival of the mice over a set period (e.g., 7 days). Additionally, at specific time points, euthanize a subset of mice to determine the bacterial load in target organs (e.g., spleen, lungs, or blood) by plating serial dilutions of tissue homogenates on agar plates. The reduction in bacterial count compared to the control group indicates the efficacy of the compound.
Conclusion
Furan-based compounds continue to be a rich source of potential therapeutic agents with diverse biological activities. While in vitro studies have demonstrated their potent anticancer and antibacterial effects, a significant challenge remains in translating this efficacy to in vivo models. The lack of publicly available, direct comparative data highlights the need for more comprehensive studies that bridge the gap between laboratory findings and preclinical outcomes. Such studies are essential for identifying the most promising furan derivatives for further development and for providing a clearer understanding of their therapeutic potential. Researchers are encouraged to design studies that incorporate both in vitro and in vivo arms to generate the robust data necessary for advancing these promising compounds through the drug development pipeline.
References
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]
- 6. Combining Colistin with Furanone C-30 Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Intermolecular Association in Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The intermolecular association of carboxylic acids, primarily through the formation of hydrogen-bonded dimers, is a fundamental phenomenon with significant implications in chemistry, biology, and pharmaceutical sciences. The nature and extent of this association influence key physicochemical properties such as boiling point, solubility, and crystal packing, which are critical parameters in drug design and development. Understanding and quantifying these non-covalent interactions are therefore essential.
This guide provides an objective comparison of key analytical techniques used to characterize the intermolecular association of carboxylic acids, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The self-association of carboxylic acids is predominantly studied using spectroscopic and crystallographic methods. Each technique offers unique insights into the structure, dynamics, and thermodynamics of the dimeric species.
Data Summary: Spectroscopic and Crystallographic Characterization
The following tables summarize quantitative data obtained from common analytical techniques used to differentiate between monomeric and dimeric forms of carboxylic acids.
Table 1: Infrared (IR) Spectroscopy Data for Carboxylic Acid Association [1][2][3][4][5]
| Vibrational Mode | Monomer Frequency (cm⁻¹) | Dimer Frequency (cm⁻¹) | Key Observations |
| O-H Stretch | ~3500 (sharp) | 2500 - 3300 (very broad) | Significant broadening and red-shift upon dimerization due to strong hydrogen bonding.[1][2][3][5] |
| C=O Stretch | ~1760 | ~1710 | Red-shift of ~50 cm⁻¹ indicates a weakening of the carbonyl bond due to its involvement as a hydrogen bond acceptor.[1][2][3] |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data [1][4][6][7][8]
| Nucleus | Monomer Chemical Shift (δ, ppm) | Dimer Chemical Shift (δ, ppm) | Key Observations |
| ¹H (Carboxyl Proton) | Concentration-dependent, typically lower δ | 10 - 13 (or higher) | The acidic proton is highly deshielded in the hydrogen-bonded dimer, resulting in a significant downfield shift.[4][6][7][8] The signal is often broad.[6][8] |
| ¹³C (Carbonyl Carbon) | ~185 (Saturated) / ~165 (Unsaturated) | Slight downfield shift compared to monomer | The chemical shift of the carboxyl carbon is in the range of 165-185 δ.[1][4][7] The change upon dimerization is less pronounced than for the ¹H signal. |
Table 3: X-ray Crystallography Data for Carboxylic Acid Dimers [9][10]
| Parameter | Typical Value | Significance |
| O···O Distance | ~2.6 - 2.7 Å | This short distance is indicative of a strong hydrogen bond within the cyclic dimer.[9] |
| C-O vs. C=O Bond Lengths | Difference can vary | In some aromatic acids, the C-O and C=O bond lengths become more similar, suggesting electron delocalization within the dimerized carboxyl groups.[11] |
Table 4: Thermodynamic Data for Acetic Acid Dimerization [12]
| Parameter | Method | Value (kcal/mol) |
| Enthalpy of Dimerization (ΔH) | Experimental (Vapor Phase) | ~15 |
Visualizing Carboxylic Acid Association
Diagrams are essential for visualizing the molecular interactions and experimental processes involved in characterizing carboxylic acid dimers.
Caption: Cyclic dimer formation via dual hydrogen bonds.
Caption: Experimental workflow for IR spectroscopy.
Caption: Relationship between techniques and data.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments used to characterize carboxylic acid association.
Protocol 1: FT-IR Spectroscopy for Dimerization Analysis
Objective: To observe the shift in O-H and C=O stretching frequencies as a function of concentration, providing evidence for dimer formation.
Materials:
-
Carboxylic acid of interest (e.g., Butanoic Acid).
-
Anhydrous, non-polar solvent (e.g., Carbon Tetrachloride, CCl₄, or a suitable alternative).
-
FT-IR spectrometer.
-
Liquid transmission cells with appropriate window material (e.g., NaCl plates).
-
Volumetric flasks and pipettes.
Methodology:
-
Sample Preparation:
-
Prepare a series of solutions of the carboxylic acid in the non-polar solvent, ranging from very dilute (e.g., <0.01 M) to concentrated (e.g., >1 M).
-
Start by preparing a stock solution of the highest concentration and perform serial dilutions to obtain the desired concentrations. Ensure the solvent is anhydrous to avoid interference from water O-H signals.
-
-
Instrument Setup:
-
Purge the FT-IR spectrometer with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Record a background spectrum of the pure solvent in the liquid transmission cell.
-
-
Spectral Acquisition:
-
Starting with the most dilute solution, fill the transmission cell and acquire the IR spectrum. A typical range is 4000-600 cm⁻¹.
-
Clean the cell thoroughly and repeat the measurement for each concentration, moving from dilute to concentrated.
-
-
Data Analysis:
-
Subtract the solvent background from each sample spectrum.
-
Examine the region from 3600-2500 cm⁻¹ for the O-H stretch and 1800-1650 cm⁻¹ for the C=O stretch.
-
In the dilute solution spectrum, identify the sharp O-H stretch around 3500 cm⁻¹ and the C=O stretch around 1760 cm⁻¹, characteristic of the monomer.[1]
-
As concentration increases, observe the appearance and growth of a very broad O-H absorption between 3300-2500 cm⁻¹ and a new C=O band around 1710 cm⁻¹, which are signatures of the hydrogen-bonded dimer.[2][3]
-
Protocol 2: ¹H NMR Spectroscopy for Monitoring Association
Objective: To monitor the chemical shift of the carboxylic acid proton, which moves downfield upon dimer formation.
Materials:
-
Carboxylic acid of interest (e.g., Phenylacetic Acid).
-
Deuterated, non-polar solvent (e.g., CDCl₃).
-
NMR spectrometer.
-
High-precision NMR tubes.
-
Volumetric flasks and micropipettes.
Methodology:
-
Sample Preparation:
-
Prepare a series of solutions of the carboxylic acid in the deuterated solvent at various concentrations (e.g., 0.05 M, 0.1 M, 0.5 M, 1 M).
-
Ensure the solvent is free from water, as this can cause the acidic proton signal to broaden or disappear due to chemical exchange.[7]
-
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to ensure optimal field homogeneity.
-
Use a constant temperature, as chemical shifts can be temperature-dependent.
-
-
Spectral Acquisition:
-
Acquire a ¹H NMR spectrum for each sample.
-
Identify the singlet corresponding to the acidic –CO₂H proton. This signal typically appears far downfield.[1]
-
-
Data Analysis:
-
Record the chemical shift (δ) of the carboxyl proton for each concentration.
-
Plot the chemical shift as a function of concentration.
-
Observe that the signal shifts downfield (to a higher ppm value) as the concentration increases. This is because at higher concentrations, the equilibrium shifts towards the dimeric form, where the proton is more deshielded due to its involvement in the hydrogen bond.[4] For example, the proton signal can shift towards 12 δ or higher in concentrated samples.[1][4]
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Hydrogen bond strength and bond geometry in cyclic dimers of crystalline carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Navigating Cross-Reactivity: A Comparative Guide for 5-Cyclohexylfuran-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and clinical diagnostics, the specificity of immunoassays is paramount. Cross-reactivity, the phenomenon where an antibody binds to molecules other than its intended target, can lead to inaccurate quantification and misleading results. This guide provides a framework for understanding and evaluating the cross-reactivity of 5-cyclohexylfuran-2-carboxylic acid , a molecule of interest in various research contexts. While specific cross-reactivity data for this compound is not publicly available, this document outlines the principles, experimental approaches, and data presentation standards for such an investigation.
Principles of Immunoassay Cross-Reactivity
Immunoassays leverage the highly specific binding between an antibody and an antigen.[1] However, substances with a similar chemical structure to the target analyte may also bind to the antibody, albeit typically with a lower affinity.[2] This can result in an overestimation of the analyte's concentration.[3] The degree of cross-reactivity is influenced by several factors, including the antibody's specificity, the concentration of the interfering substance, and the assay format.[2][4] It is crucial to assess cross-reactivity to ensure the reliability of immunoassay data.[3]
Hypothetical Cross-Reactivity Data
A comprehensive cross-reactivity study for this compound would involve testing a panel of structurally related compounds. The results would typically be presented as a percentage of cross-reactivity relative to the target analyte.
Table 1: Hypothetical Cross-Reactivity of an Immunoassay for this compound
| Compound Tested | Structure | Concentration for 50% Inhibition (IC50) | % Cross-Reactivity |
| This compound | Target Analyte | 10 ng/mL | 100% |
| Furan-2-carboxylic acid | Lacks cyclohexyl group | > 1000 ng/mL | < 1% |
| Cyclohexanecarboxylic acid | Lacks furan ring | > 1000 ng/mL | < 1% |
| 5-Phenylfuran-2-carboxylic acid | Phenyl group instead of cyclohexyl | 250 ng/mL | 4% |
| 5-(Cyclohexylmethyl)furan-2-carboxylic acid | Methylene spacer | 50 ng/mL | 20% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for determining cross-reactivity. This protocol provides a generalized procedure.
1. Reagent Preparation:
- Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
- Wash Buffer: PBS with 0.05% Tween-20 (PBST).
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
- Antibody Solution: Dilute the primary antibody against this compound in blocking buffer.
- Enzyme-Conjugated Analyte: this compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).
- Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate.
- Stop Solution: 2N Sulfuric Acid.
- Standards and Test Compounds: Prepare serial dilutions of this compound and potential cross-reactants.
2. Assay Procedure:
- Coating: Coat a 96-well microplate with an antigen-protein conjugate (e.g., this compound-BSA) in coating buffer and incubate overnight at 4°C.
- Washing: Wash the plate three times with wash buffer.
- Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
- Competition: Add the standards or test compounds to the wells, followed by the primary antibody. Incubate for 1-2 hours at room temperature.
- Washing: Wash the plate three times with wash buffer.
- Detection: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
- Washing: Wash the plate five times with wash buffer.
- Signal Development: Add the TMB substrate solution and incubate in the dark for 15-30 minutes.
- Stopping Reaction: Add the stop solution to each well.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
- Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards.
- Determine the IC50 value for the target analyte and each test compound.
- Calculate the percent cross-reactivity using the formula provided in the table caption.
Visualizing Experimental and Logical Frameworks
To further clarify the experimental process and the context of such a study, the following diagrams are provided.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Caption: Logical relationship illustrating the importance of cross-reactivity studies in drug metabolism.
References
Assessing the Reproducibility of 5-Cyclohexylfuran-2-carboxylic Acid Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reliable synthesis of novel organic compounds is paramount. This guide provides a comparative analysis of potential synthetic routes to 5-cyclohexylfuran-2-carboxylic acid, a molecule of interest for medicinal chemistry and materials science. Due to the absence of a direct, one-step synthesis in published literature, this document outlines and assesses plausible multi-step pathways, focusing on reproducibility, yield, and experimental considerations.
The most viable synthetic strategy identified involves a three-step sequence starting from a commercially available furan-2-carboxylate ester. An alternative pathway, commencing with the synthesis of 2-cyclohexylfuran followed by carboxylation, is also considered. This guide presents a detailed examination of each approach to aid researchers in selecting the most appropriate method for their needs.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the proposed synthetic pathways. Yields and reaction conditions are based on analogous transformations reported in the literature, providing a baseline for expected outcomes.
| Route | Step | Reaction | Typical Reagents & Conditions | Reported Yield Range (%) | Key Reproducibility Considerations |
| Route 1 | 1 | Friedel-Crafts Acylation | Methyl 2-furoate, Cyclohexanecarbonyl chloride, Lewis Acid (e.g., AlCl₃, SnCl₄), Anhydrous solvent (e.g., CS₂, CH₂Cl₂), 0°C to rt | 50-70 | Strict anhydrous conditions are critical. Catalyst choice and stoichiometry can significantly impact yield and side-product formation. Furan ring is sensitive to strong acids and polymerization. |
| 2 | Ketone Reduction (Wolff-Kishner) | 5-(Cyclohexanoyl)furan-2-carboxylate, Hydrazine hydrate, KOH or NaOH, High-boiling solvent (e.g., diethylene glycol), 180-200°C | 70-90 | High temperatures are required. The ester functionality is generally stable to these basic conditions. Complete removal of water after hydrazone formation is crucial for high yields. | |
| 2 (Alternative) | Ketone Reduction (Clemmensen) | 5-(Cyclohexanoyl)furan-2-carboxylate, Zinc amalgam (Zn(Hg)), Concentrated HCl, Toluene, Reflux | 60-80 | Strongly acidic conditions may lead to furan ring opening or ester hydrolysis. The substrate must be stable to strong acid. | |
| 3 | Ester Hydrolysis | Methyl 5-cyclohexylfuran-2-carboxylate, LiOH or NaOH, H₂O/MeOH, Reflux | >90 | Standard and generally high-yielding reaction. Ensuring complete hydrolysis is key. | |
| Route 2 | 1 | Synthesis of 2-Cyclohexylfuran | (Specific protocol not readily available in literature) | N/A | The feasibility of this entire route depends on an efficient and reproducible synthesis of this starting material. |
| 2 | Carboxylation | 2-Cyclohexylfuran, Strong base (e.g., n-BuLi), then CO₂ (dry ice), Anhydrous THF, -78°C to rt | (Estimated) 60-80 | Requires strictly anhydrous and inert conditions. Regioselectivity of carboxylation at the 5-position is expected to be high due to the directing effect of the alkyl group. |
Experimental Protocols
Detailed methodologies for the key steps in the proposed synthetic routes are provided below. These protocols are based on established procedures for similar transformations and should be adapted and optimized for the specific synthesis of this compound.
Route 1: Acylation, Reduction, and Hydrolysis
Step 1: Friedel-Crafts Acylation of Methyl 2-Furoate
-
Reaction: To a solution of methyl 2-furoate (1 eq.) in anhydrous carbon disulfide or dichloromethane at 0°C under an inert atmosphere (N₂ or Ar), add a Lewis acid catalyst such as aluminum chloride (1.1 eq.) portion-wise. Stir the mixture for 15 minutes, then add cyclohexanecarbonyl chloride (1.05 eq.) dropwise over 30 minutes, maintaining the temperature at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC. Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the aqueous layer with dichloromethane, and wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, methyl 5-(cyclohexanoyl)furan-2-carboxylate, can be purified by column chromatography on silica gel.
Step 2: Wolff-Kishner Reduction of Methyl 5-(Cyclohexanoyl)furan-2-carboxylate
-
Reaction: In a round-bottom flask equipped with a reflux condenser, combine methyl 5-(cyclohexanoyl)furan-2-carboxylate (1 eq.), diethylene glycol, and hydrazine hydrate (3-5 eq.). Heat the mixture to 100-120°C for 1-2 hours to form the hydrazone. Then, add potassium hydroxide pellets (3-5 eq.) and increase the temperature to 190-200°C, allowing water and excess hydrazine to distill off. Maintain the reaction at this temperature for 3-5 hours until gas evolution ceases. Cool the reaction mixture to room temperature, dilute with water, and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with dilute HCl and brine, then dry over anhydrous sodium sulfate. After filtration and solvent evaporation, the resulting methyl 5-cyclohexylfuran-2-carboxylate can be purified by distillation or column chromatography.
Step 3: Hydrolysis of Methyl 5-Cyclohexylfuran-2-carboxylate
-
Reaction: Dissolve methyl 5-cyclohexylfuran-2-carboxylate (1 eq.) in a mixture of methanol and water. Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq.) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH 2-3 with cold 1M HCl. The precipitated this compound can be collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Visualization of Synthetic Pathways
The logical flow of the proposed synthetic routes is illustrated in the diagrams below.
Caption: Proposed synthetic pathways to this compound.
Caption: Experimental workflow for the three-step synthesis of this compound.
Safety Operating Guide
Proper Disposal of 5-Cyclohexylfuran-2-Carboxylic Acid: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of 5-cyclohexylfuran-2-carboxylic acid. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance.
Hazard Assessment and Waste Classification
Before disposal, a thorough hazard assessment is paramount. Based on related furan and carboxylic acid compounds, this compound should be treated as a hazardous waste until proven otherwise.[1][2] It may exhibit characteristics of corrosivity, and toxicity.[3][4] All waste chemicals and their containers should be managed as hazardous unless confirmed to be non-hazardous by a qualified professional.[2]
Table 1: Hazard Profile of Structurally Related Compounds
| Compound Name | CAS Number | Primary Hazards |
| (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid | 53558-93-3 | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A) |
| Tetrahydrofuran-2-carboxylic acid | 16874-33-2 | Skin Corrosion (Category 1), Serious Eye Damage (Category 1)[4] |
| 2-Furancarboxylic acid | 88-14-2 | Severe Eye Damage[5] |
| Cyclohexanecarboxylic acid | 98-89-5 | Harmful if swallowed, Causes serious eye irritation |
Disposal Protocol
The following step-by-step procedure should be followed for the disposal of this compound and its contaminated materials.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including unused product, reaction byproducts, and contaminated labware (e.g., glassware, paper towels), as hazardous chemical waste.[1][6]
-
Segregate this waste stream from other incompatible wastes to prevent dangerous reactions.[1][2] For instance, keep it separate from strong bases and oxidizing agents.[5]
2. Containerization and Labeling:
-
Use a suitable, leak-proof, and clearly labeled container for waste collection.[1][3] The container must be compatible with the chemical.
-
The label must be clearly marked with the words "Hazardous Waste" and the full chemical name: "this compound".[1] Do not use abbreviations or chemical formulas.[1]
-
Include the date of waste accumulation and any known hazard pictograms.[6]
3. Storage:
-
Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.[3]
-
Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.
-
Secondary containment should be used to capture any potential leaks.[1]
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[1][2]
-
The rinsate must be collected and disposed of as hazardous waste.[1][2]
-
After triple-rinsing, the container can be disposed of as regular trash, provided the label is defaced.[2]
5. Professional Disposal:
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash without proper decontamination.[1][3]
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental management company or your institution's Environmental Health and Safety (EHS) office.[6]
Experimental Workflow for Disposal
References
Personal protective equipment for handling 5-cyclohexylfuran-2-carboxylic acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as 5-cyclohexylfuran-2-carboxylic acid. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE), operational plans for safe handling, and proper disposal methods.
Hazard Analysis
-
Furan Derivatives : Furan and its derivatives can cause irritation to the eyes, skin, and mucous membranes.[1] Inhalation may lead to pulmonary edema and central nervous system depression.[1] Some furan compounds are considered possibly carcinogenic to humans and may have effects on the liver and kidneys.[2][3][4] They can be flammable and may form explosive peroxides upon exposure to air.[2][5]
-
Carboxylic Acids : Carboxylic acids are acidic and can be corrosive. The Safety Data Sheet for these types of compounds will typically recommend personal protective equipment such as goggles and gloves.[6] They are generally incompatible with bases.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide indirect ventilation to protect against splashes and fumes. A face shield should be worn in addition to goggles when there is a high risk of splashing.[7] |
| Skin | Acid-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for handling acids.[7][8] |
| Lab Coat/Acid-Resistant Suit | A standard lab coat should be worn for low-volume handling. For larger quantities or in situations with a higher risk of splashing, an acid-resistant suit made of materials like PVC or neoprene is advised.[7] | |
| Respiratory | Respirator | In well-ventilated areas, a respirator may not be necessary for handling small quantities. For situations with potential for aerosol generation or in poorly ventilated areas, an N95 mask or a full-face respirator with acid gas cartridges is recommended.[7] |
Experimental Protocols: Safe Handling and Disposal
Adherence to a strict operational and disposal plan is critical for laboratory safety.
Handling Procedures:
-
Preparation : Work in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure that an eyewash station and safety shower are readily accessible.[9][10]
-
Personal Protective Equipment : Before handling the compound, don all appropriate PPE as outlined in the table above.
-
Dispensing : When weighing or transferring the solid compound, minimize the creation of dust.
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[10] Remove contaminated clothing.[9]
-
Eye Contact : Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so and continue rinsing. Seek medical attention.
-
Inhalation : Move to fresh air. If breathing is difficult, provide oxygen.[9]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting.[10]
-
-
Post-Handling : Thoroughly wash hands and face after handling the compound.
Disposal Plan:
-
Waste Collection : Collect all waste material, including any contaminated consumables, in a designated and properly labeled hazardous waste container.
-
Disposal Method : The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Regulatory Compliance : All disposal activities must be in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.
Visualizing Safety Procedures
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. Toxicity and hazards of Furan_Chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. nj.gov [nj.gov]
- 4. Furan - Wikipedia [en.wikipedia.org]
- 5. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 7. leelinework.com [leelinework.com]
- 8. quicktest.co.uk [quicktest.co.uk]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
